2(1H)-Pyridinone, 1-ethyl-
Description
The exact mass of the compound 2(1H)-Pyridinone, 1-ethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2(1H)-Pyridinone, 1-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone, 1-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSQHZHIEDRSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158092 | |
| Record name | 2(1H)-Pyridinone, 1-ethyl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20158092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13337-79-6 | |
| Record name | 2(1H)-Pyridinone, 1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013337796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, 1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYL-2-PYRIDONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis and characterization of 2(1H)-Pyridinone, 1-ethyl-
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2(1H)-Pyridinone
Introduction
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its unique ability to act as both a hydrogen bond donor and acceptor, combined with favorable physicochemical properties like metabolic stability and solubility, makes it a highly sought-after motif in drug design.[1][4] These compounds exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3][5] This guide provides a comprehensive technical overview of the synthesis and detailed structural characterization of a representative derivative, 1-ethyl-2(1H)-pyridinone, intended for researchers, medicinal chemists, and professionals in drug development.
The 2-Pyridone Core: Structure and Tautomerism
The parent compound, 2-pyridone, exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine.[6] In non-polar solvents, the 2-hydroxypyridine form may be favored, while polar solvents and the solid state predominantly feature the 2-pyridone (lactam) form.[6] This equilibrium is fundamental to understanding its reactivity. The introduction of an alkyl group, such as ethyl, onto the nitrogen atom definitively "locks" the molecule into the 2(1H)-pyridinone form, preventing tautomerization and providing a stable scaffold for further functionalization.
The structure of 1-ethyl-2(1H)-pyridinone consists of a dihydropyridine ring with a carbonyl group at the 2-position and an ethyl group attached to the nitrogen atom at the 1-position.[7]
Synthesis of 1-Ethyl-2(1H)-Pyridinone
The most direct and common method for synthesizing 1-ethyl-2(1H)-pyridinone is the N-alkylation of 2-pyridone. This reaction leverages the nucleophilic character of the pyridone anion.
Guiding Principle: N-Alkylation of an Ambident Nucleophile
Deprotonation of 2-pyridone with a base generates an ambident anion, which has two nucleophilic sites: the nitrogen and the oxygen.[8] This can lead to a mixture of N-alkylated (the desired 1-ethyl-2(1H)-pyridinone) and O-alkylated (2-ethoxypyridine) products.[8][9]
Achieving high selectivity for N-alkylation is the primary challenge. The outcome is governed by several factors:
-
Solvent: Aprotic polar solvents like DMF or THF are generally preferred.
-
Base/Counter-ion: The choice of base (e.g., sodium hydride, potassium carbonate) influences the ionic character of the pyridone salt, which in turn affects the N/O selectivity.[10]
-
Alkylating Agent: The nature of the electrophile (e.g., ethyl iodide, ethyl bromide) also plays a role in the reaction's regioselectivity.[8]
By carefully selecting these conditions, the reaction can be directed to yield the N-alkylated product with high efficiency. Catalyst- and base-free methods reacting 2-hydroxypyridines with organohalides have also been developed, demonstrating high N-selectivity.[11]
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-ethyl-2(1H)-pyridinone via N-alkylation.
Caption: General workflow for the N-alkylation of 2-pyridone.
Detailed Experimental Protocol: N-Alkylation
This protocol is a representative procedure for the synthesis of 1-ethyl-2(1H)-pyridinone.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-pyridone (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to the flask to create a suspension.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add ethyl iodide or ethyl bromide (1.2 eq) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 1-ethyl-2(1H)-pyridinone as a pure compound.
Structural Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Characterization Workflow Diagram
Caption: Standard workflow for analytical characterization.
Summary of Analytical Data
The following tables summarize the expected analytical data for 1-ethyl-2(1H)-pyridinone.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₇H₉NO | [7] |
| Molecular Weight | 123.15 g/mol | [7] |
| CAS Number | 13337-79-6 |[7] |
Table 2: Predicted ¹H and ¹³C NMR Spectral Data (CDCl₃, 400 MHz)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |
|---|---|---|---|---|
| ¹H NMR | ~7.30 | ddd | 1H | H-6 |
| ~7.25 | ddd | 1H | H-4 | |
| ~6.55 | d | 1H | H-3 | |
| ~6.15 | t | 1H | H-5 | |
| ~3.90 | q | 2H | N-CH₂ | |
| ~1.35 | t | 3H | CH₃ | |
| ¹³C NMR | ~163.0 | - | - | C=O (C-2) |
| ~140.0 | - | - | C-6 | |
| ~135.0 | - | - | C-4 | |
| ~121.0 | - | - | C-3 | |
| ~106.0 | - | - | C-5 | |
| ~42.0 | - | - | N-CH₂ | |
| ~15.0 | - | - | CH₃ |
Note: Predicted shifts are based on data for analogous structures and general NMR principles. Actual values may vary.
Table 3: Key Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Feature | Expected Value | Rationale |
|---|---|---|---|
| IR Spectroscopy | C=O Stretch (Lactam) | ~1660 - 1680 cm⁻¹ | Strong, characteristic absorption for the 2-pyridone carbonyl group.[6][12][13] |
| C=C Stretch | ~1580 - 1610 cm⁻¹ | Aromatic/conjugated double bond vibrations.[6] | |
| C-H Stretch (sp²) | ~3000 - 3100 cm⁻¹ | Aromatic C-H vibrations. | |
| C-H Stretch (sp³) | ~2850 - 2980 cm⁻¹ | Ethyl group C-H vibrations. | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 123 | Corresponds to the molecular weight of the compound.[7] |
| | Major Fragment | m/z = 95 | Loss of ethylene ([M-C₂H₄]⁺), a characteristic fragmentation. |
Detailed Analytical Protocols
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[14] Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: For solid samples, the Potassium Bromide (KBr) pellet method is standard.[13] Mix a small amount of the sample with dry KBr powder and press into a transparent disk for analysis. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[13] The spectrum should clearly show a strong carbonyl absorption band while being devoid of a broad O-H stretch around 3200-3400 cm⁻¹, confirming the absence of the 2-hydroxypyridine tautomer.[6]
-
Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The resulting spectrum should display the correct molecular ion peak corresponding to the compound's molecular weight.[7]
Applications in Research and Drug Development
The 1-ethyl-2(1H)-pyridinone core serves as a valuable building block in synthetic and medicinal chemistry. The N-ethyl group enhances lipophilicity compared to the parent 2-pyridone, which can be crucial for modulating pharmacokinetic properties. This scaffold is utilized in the development of novel compounds targeting a wide array of biological pathways. Several FDA-approved drugs, such as the antifungal agent Ciclopirox and the idiopathic pulmonary fibrosis treatment Pirfenidone, feature the 2-pyridone motif, highlighting its therapeutic importance.[3] The synthesis and characterization of derivatives like 1-ethyl-2(1H)-pyridinone are foundational steps in the discovery of new and improved therapeutic agents.
References
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2-Pyridone - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
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Larsson, U., et al. (2008). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. ACS Publications. Retrieved January 9, 2024, from [Link]
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Padwa, A. (2018). Selective N-Alkylation of 2-Pyridones. Synfacts. Georg Thieme Verlag KG. Retrieved January 9, 2024, from [Link]
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NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Retrieved January 9, 2024, from [Link]
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Kumar, R., et al. (2020). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Indian Chemical Society. Retrieved January 9, 2024, from [Link]
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Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. ACS Publications. Retrieved January 9, 2024, from [Link]
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Coburn, R. A., & Dudek, G. O. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry. Canadian Science Publishing. Retrieved January 9, 2024, from [Link]
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Wang, C. S. (1973). I. ALKYLATION STUDIES OF 2-HYDROXYPYRIDINE DERIVATIVES. II. THERMOLYSISOF 4-ALKOXYPYRIDINE-1-OXIDE. ProQuest. Retrieved January 9, 2024, from [Link]
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Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Royal Society of Chemistry. Retrieved January 9, 2024, from [Link]
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Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Royal Society of Chemistry. Retrieved January 9, 2024, from [Link]
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Colacot, T. J. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Retrieved January 9, 2024, from [Link]
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Katritzky, A. R., et al. (2003). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Retrieved January 9, 2024, from [Link]
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Klein, J., et al. (2013). Overview infrared spectra of 2-pyridone·(H2O)n, n = 1−4, in the hydride stretching range. ResearchGate. Retrieved January 9, 2024, from [Link]
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Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. Retrieved January 9, 2024, from [Link]
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Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
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Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. PubMed Central. Retrieved January 9, 2024, from [Link]
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Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. PubMed. Retrieved January 9, 2024, from [Link]
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2(1H)-Pyridinone, 1-ethyl-. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 9, 2024, from [Link]
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El-Sayed, N. N. E., et al. (2017). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. ACS Omega. ACS Publications. Retrieved January 9, 2024, from [Link]
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Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2022). International Research Journal of Multidisciplinary Scope (IRJMS). Retrieved January 9, 2024, from [Link]
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An In-Depth Technical Guide to 2(1H)-Pyridinone, 1-ethyl-: Chemical Properties and Structure
Foreword: Unveiling the Potential of a Privileged Scaffold
The pyridinone core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2][3] This guide focuses on a specific, yet significant, derivative: 2(1H)-Pyridinone, 1-ethyl- (also known as 1-ethyl-2-pyridone). As researchers and drug development professionals, a comprehensive understanding of this molecule's fundamental chemical properties and structure is paramount for its effective utilization in designing next-generation therapeutics and functional materials. This document moves beyond a simple data sheet, offering a synthesized view of its chemical identity, reactivity, and potential applications, grounded in established scientific principles and experimental data.
Molecular Identity and Physicochemical Characteristics
2(1H)-Pyridinone, 1-ethyl- is a heterocyclic compound featuring a pyridinone ring N-substituted with an ethyl group. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [4] |
| Molecular Weight | 123.15 g/mol | [4] |
| CAS Number | 13337-79-6 | [4] |
| Appearance | Colorless to light yellow liquid (predicted) | [5] |
| Boiling Point | 408.50 ± 0.50 K (135.35 °C) at 2.70 kPa | [6] |
| logP (Octanol/Water) | 0.868 (Calculated) | [6] |
| Water Solubility | -1.16 (log₁₀ of solubility in mol/L, Calculated) | [6] |
These properties suggest a molecule with moderate lipophilicity and some degree of water solubility, characteristics often sought in drug candidates for balanced ADME (absorption, distribution, metabolism, and excretion) profiles.
Structural Representation:
The fundamental structure of 2(1H)-Pyridinone, 1-ethyl- is depicted below. The molecule consists of a six-membered aromatic ring containing a nitrogen atom and a carbonyl group, with an ethyl group attached to the nitrogen.
Caption: Chemical structure of 2(1H)-Pyridinone, 1-ethyl-.
Spectroscopic Profile: The Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the protons on the pyridinone ring. The ethyl group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), a classic ethyl pattern. The four protons on the pyridinone ring will appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon (C=O) will be the most downfield signal, typically in the range of 160-185 ppm.[7] The carbons of the pyridinone ring will resonate in the aromatic region (115-150 ppm), while the methylene and methyl carbons of the ethyl group will appear in the upfield aliphatic region.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key absorption bands for 2(1H)-Pyridinone, 1-ethyl- would include:
-
C=O Stretch: A strong, sharp absorption band in the region of 1680-1640 cm⁻¹, characteristic of an α,β-unsaturated lactam.[8]
-
C=C Stretch: Absorptions in the 1600-1475 cm⁻¹ region corresponding to the double bonds within the pyridinone ring.[9]
-
C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the ethyl group and potentially weaker bands just above 3000 cm⁻¹ for the sp² hybridized C-H bonds of the ring.[8]
-
C-N Stretch: Typically observed in the fingerprint region between 1350 and 1000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 123. The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways could involve the loss of the ethyl group, ethene from the ethyl group via McLafferty rearrangement (if sterically feasible), and cleavage of the pyridinone ring. The NIST WebBook provides access to the mass spectrum of this compound.[4]
Synthesis and Reactivity
The synthesis of 2(1H)-Pyridinone, 1-ethyl- typically involves the N-alkylation of 2-pyridone. This reaction highlights the ambident nucleophilic nature of the 2-pyridone anion, which can undergo alkylation at either the nitrogen or the oxygen atom.
Synthetic Approach: N-Alkylation of 2-Pyridone
A common and effective method for the selective N-alkylation of 2-pyridone involves the use of a suitable ethylating agent in the presence of a base.[1]
Reaction Scheme:
Caption: General scheme for the synthesis of 2(1H)-Pyridinone, 1-ethyl-.
Experimental Protocol: A Representative Procedure
The following protocol is a generalized procedure based on established methods for N-alkylation of 2-pyridones.[1] Optimization of reaction conditions (solvent, base, temperature, and reaction time) is often necessary to maximize the yield of the desired N-alkylated product and minimize the formation of the O-alkylated isomer.
Materials:
-
2-Pyridone
-
Ethyl iodide (or other ethylating agent like diethyl sulfate)
-
Potassium carbonate (or another suitable base like sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of 2-pyridone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2(1H)-Pyridinone, 1-ethyl-.
Causality in Experimental Choices:
-
Choice of Base and Solvent: The choice of base and solvent is critical for directing the selectivity of alkylation. A polar aprotic solvent like DMF is often used to dissolve the pyridone salt. The combination of a weaker base like K₂CO₃ can favor N-alkylation. Stronger bases like NaH in less polar solvents can sometimes increase the proportion of O-alkylation.
-
Reaction Temperature: The reaction is typically heated to increase the rate of reaction. However, excessive heat can lead to side reactions and decomposition.
-
Purification: Column chromatography is essential to separate the desired N-alkylated product from the O-alkylated isomer and any unreacted starting materials.
Chemical Reactivity
The reactivity of 2(1H)-Pyridinone, 1-ethyl- is dictated by the interplay of the aromatic ring, the lactam functionality, and the N-ethyl group.
-
Electrophilic Aromatic Substitution: The pyridinone ring can undergo electrophilic aromatic substitution reactions. The electron-donating nature of the nitrogen atom and the electron-withdrawing nature of the carbonyl group direct incoming electrophiles to specific positions on the ring.
-
Reactions at the Carbonyl Group: The carbonyl group can undergo reactions typical of amides, although its reactivity is modulated by its inclusion in the aromatic system.
-
Cycloaddition Reactions: The diene character of the pyridinone ring allows it to participate in cycloaddition reactions, such as Diels-Alder reactions, providing a route to complex polycyclic structures.[10]
Applications in Drug Discovery and Materials Science
The 2-pyridone scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[3][11] These molecules exhibit a wide range of therapeutic properties, including antimicrobial, antitumor, and anti-inflammatory activities.[11] The N-ethyl substitution in 2(1H)-Pyridinone, 1-ethyl- can modulate the parent molecule's lipophilicity, solubility, and metabolic stability, potentially fine-tuning its pharmacokinetic and pharmacodynamic profile.[12]
While specific biological activity data for 2(1H)-Pyridinone, 1-ethyl- is not extensively reported in the public domain, its structural similarity to known bioactive molecules suggests its potential as a building block in the synthesis of novel therapeutic agents. For instance, various N-alkylated pyridones are being investigated as inhibitors of HIV reverse transcriptase and for their anticancer properties.[1][13]
The following diagram illustrates the central role of the 2-pyridone scaffold in accessing diverse biological activities.
Caption: Diverse biological activities associated with the 2-pyridone scaffold.
Safety and Handling
Based on available safety data for similar compounds, 2(1H)-Pyridinone, 1-ethyl- should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, and may cause skin and eye irritation.[11]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
2(1H)-Pyridinone, 1-ethyl- is a molecule of significant interest due to its membership in the privileged 2-pyridone class of compounds. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications. While detailed experimental data for this specific compound are somewhat limited in the public domain, the foundational knowledge presented here serves as a valuable resource for researchers.
Future investigations should focus on a more thorough experimental characterization of its physicochemical properties, a detailed exploration of its biological activity across various assays, and the development of optimized and scalable synthetic routes. Such efforts will undoubtedly unlock the full potential of 2(1H)-Pyridinone, 1-ethyl- as a versatile building block in the ongoing quest for novel therapeutics and advanced materials.
References
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Sharma, A. K., Yadav, P., Chand, K., & Sharma, S. K. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 55B(4), 492-500. [Link]
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Cheméo. (n.d.). 2(1H)-Pyridinone, 1-ethyl-. Retrieved from [Link]
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PubChem. (n.d.). 2(1H)-Pyridone, 1-ethyl-4-methyl-. Retrieved from [Link]
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PubChem. (n.d.). 1H-Pyridin-2-one, 6-ethyl-. Retrieved from [Link]
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Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
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Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. New Journal of Chemistry, 42(16), 13327-13334. [Link]
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NIST. (n.d.). 2(1H)-Pyridinone, 1-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Gamry, A. M. (2018). The 9th Iranian Seminar of Organic Chemistry The preparation and reaction of Some Substituated 2(1H)-pyridone Steric and Electronic Effects on Cycloaddition with 2(1H). ResearchGate. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2011). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. ResearchGate. [Link]
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Lherbet, C., et al. (2015). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 92, 157-173. [Link]
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Chen, T., Luo, Y., Hu, Y., Yang, B., & Lu, W. (2013). Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. European Journal of Medicinal Chemistry, 64, 613-620. [Link]
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Wang, X., et al. (2015). Synthesis and biological evaluation of pyridinone analogues as novel potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 23(1), 149-159. [Link]
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University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Aminoethyl)pyridin-2(1H)-one. Retrieved from [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
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ResearchGate. (n.d.). The 1 H NMR chemical shifts, integrations, assignments and spin-spin.... Retrieved from [Link]
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Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Albov, D. V., et al. (2004). X-ray Mapping in Heterocyclic Design: XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports, 49(1), 82-90. [Link]
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Sarita, N. R., & Beniwal, R. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 234, 114199. [Link]
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Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (1984). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society, 9(1), 73-78. [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-2(1H)-Pyridinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-2(1H)-pyridinone, a derivative of the versatile 2-pyridone scaffold, is a molecule of significant interest in medicinal chemistry and materials science. The 2-pyridone core is a common motif in numerous natural products and pharmacologically active compounds. The addition of an ethyl group to the nitrogen atom modifies the compound's solubility, lipophilicity, and metabolic stability, making its precise structural confirmation and purity assessment paramount in any research and development setting.
Molecular Structure and Key Features
1-Ethyl-2(1H)-pyridinone possesses a planar, aromatic pyridinone ring system, which is an amide within a six-membered heterocycle. The N-ethyl group introduces aliphatic protons and carbons, which will be clearly distinguishable in the NMR spectra. The key structural features to be confirmed by spectroscopic analysis are the pyridinone ring, the N-ethyl substituent, and the carbonyl group.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: A high-resolution ¹H NMR spectrum of 1-Ethyl-2(1H)-pyridinone would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), would be used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 - 7.45 | m | 2H | H-4, H-6 |
| ~6.55 - 6.65 | m | 1H | H-5 |
| ~6.15 - 6.25 | m | 1H | H-3 |
| ~3.90 - 4.00 | q | 2H | N-CH₂-CH₃ |
| ~1.25 - 1.35 | t | 3H | N-CH₂-CH₃ |
Interpretation and Rationale:
The predicted ¹H NMR spectrum of 1-Ethyl-2(1H)-pyridinone is expected to show four distinct signals for the pyridinone ring protons and two signals for the N-ethyl group. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom, as well as the aromatic nature of the ring.
The protons on the pyridinone ring (H-3, H-4, H-5, and H-6) will appear in the downfield region, typically between 6.0 and 7.5 ppm. The exact chemical shifts are predicted based on data from analogous compounds like 1-methyl-2-pyridone. The protons H-4 and H-6 are expected to be the most downfield due to their positions relative to the electronegative nitrogen and oxygen atoms. The protons H-3 and H-5 will be found at slightly more shielded (upfield) positions. The complex multiplicity ("m") arises from the coupling between adjacent protons on the ring.
The N-ethyl group will give rise to two characteristic signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to the nitrogen atom, which deshields them, causing their signal to appear as a quartet around 3.9-4.0 ppm due to coupling with the three methyl protons. The methyl protons, being further from the electronegative nitrogen, will be more shielded and appear as a triplet around 1.25-1.35 ppm, resulting from coupling with the two methylene protons.
Caption: Predicted ¹H NMR chemical shift assignments for 1-Ethyl-2(1H)-Pyridinone.
Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: A ¹³C NMR spectrum would be acquired on a spectrometer operating at a frequency of 75 MHz or higher, with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The same deuterated solvent and internal standard as for ¹H NMR would be used.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (C-2) |
| ~140 | C-6 |
| ~135 | C-4 |
| ~120 | C-3 |
| ~105 | C-5 |
| ~42 | N-CH₂-CH₃ |
| ~14 | N-CH₂-CH₃ |
Interpretation and Rationale:
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
The most downfield signal, predicted to be around 163 ppm, is characteristic of the carbonyl carbon (C-2) of the amide group, which is highly deshielded by the double bond to the electronegative oxygen atom.
The carbon atoms of the pyridinone ring will appear in the range of approximately 105 to 140 ppm. The chemical shifts are influenced by the electronic effects within the ring. C-6 is expected to be the most downfield of the ring carbons due to its proximity to the nitrogen atom. C-4 will also be significantly deshielded. C-3 and C-5 will be found at more upfield positions.
The N-ethyl group carbons will appear in the aliphatic region of the spectrum. The methylene carbon (-CH₂-), being directly attached to the nitrogen, will be more deshielded and is predicted to appear around 42 ppm. The terminal methyl carbon (-CH₃) will be the most shielded carbon in the molecule, with a predicted chemical shift of around 14 ppm.
Caption: Predicted ¹³C NMR chemical shift assignments for 1-Ethyl-2(1H)-Pyridinone.
Infrared (IR) Spectroscopy
Methodology: An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1660 - 1640 | Strong | C=O Stretch (Amide) |
| ~1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |
| ~1380 - 1360 | Medium | C-H Bend (Aliphatic) |
| ~1260 - 1200 | Medium | C-N Stretch |
Interpretation and Rationale:
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the N-ethyl group will appear just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.
-
Carbonyl (C=O) Stretching: A strong, sharp absorption band in the region of 1660-1640 cm⁻¹ is a key diagnostic feature for the carbonyl group of the cyclic amide (lactam) in the pyridinone ring.
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce several bands of medium to strong intensity in the 1600-1450 cm⁻¹ region.
-
C-H Bending: The bending vibrations of the aliphatic C-H bonds in the ethyl group are expected to cause absorptions in the 1380-1360 cm⁻¹ range.
-
C-N Stretching: The carbon-nitrogen stretching vibration of the amide is expected to appear in the 1260-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Methodology: A mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, vaporized, and then ionized by a beam of high-energy electrons, causing fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data:
| m/z | Predicted Fragment |
| 123 | [M]⁺ (Molecular Ion) |
| 108 | [M - CH₃]⁺ |
| 95 | [M - C₂H₄]⁺ (via McLafferty-type rearrangement) or [M - NCH₂]⁺ |
| 94 | [M - C₂H₅]⁺ |
| 67 | [C₄H₅N]⁺ |
Interpretation and Rationale:
The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 123, corresponding to the molecular weight of C₇H₉NO.[1]
-
Fragmentation Pattern: The fragmentation of 1-Ethyl-2(1H)-pyridinone is expected to proceed through several key pathways:
-
Loss of a Methyl Radical: Cleavage of the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 108.
-
Loss of Ethene: A common fragmentation pathway for N-ethyl substituted compounds is a McLafferty-type rearrangement, involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄), leading to a fragment at m/z 95. Alternatively, cleavage of the N-CH₂ bond could also contribute to a fragment at this m/z.
-
Loss of an Ethyl Radical: Cleavage of the N-CH₂ bond can result in the loss of an ethyl radical (•C₂H₅), producing a fragment at m/z 94.
-
Further Fragmentation: The fragment at m/z 95 can undergo further fragmentation, such as the loss of a carbonyl group (CO), to produce smaller, characteristic fragments like the one at m/z 67.
-
Caption: Predicted major fragmentation pathways for 1-Ethyl-2(1H)-Pyridinone in EI-MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, based on a predictive and comparative approach, provides a robust framework for the structural confirmation and characterization of 1-Ethyl-2(1H)-pyridinone. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known spectroscopic behavior of N-alkylated pyridinones and related heterocyclic systems. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science, enabling them to confidently identify and characterize this important molecule in their studies. When experimental data becomes available, it can be compared against the predictions laid out in this document to provide a definitive structural elucidation.
References
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NIST. 2(1H)-Pyridinone, 1-ethyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
- Whittle, C. P., Grigg, R., & Grover, J. L. (1980). Mass spectral fragmentations of alkylpyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1553-1558.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
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Crystal Structure Analysis of 1-ethyl-2(1H)-pyridinone: A Technical Guide for Researchers
Foreword: Unveiling Molecular Architecture
In the landscape of pharmaceutical and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build hypotheses, design novel therapeutics, and engineer materials with tailored properties. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level architecture.[1] This guide provides an in-depth technical overview of the crystal structure analysis of 1-ethyl-2(1H)-pyridinone, a heterocyclic scaffold of interest in medicinal chemistry.[2][3] We will navigate the journey from chemical synthesis to the final refined crystal structure, offering not just a protocol, but the underlying scientific rationale that informs each experimental decision. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the theory and practice of small-molecule crystallography.
The Subject Molecule: 1-ethyl-2(1H)-pyridinone
1-ethyl-2(1H)-pyridinone belongs to the N-alkylated 2-pyridone family, a class of compounds prevalent in a wide array of biologically active molecules and natural products.[2][4] The introduction of an ethyl group at the nitrogen atom modulates the compound's physicochemical properties, influencing its solubility, membrane permeability, and interactions with biological targets. A precise crystal structure is essential to understand the impact of this substitution on the molecule's conformation, intermolecular interactions, and crystal packing.
Chemical Identity:
| Property | Value | Source |
| Chemical Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | |
| CAS Number | 13337-79-6 |
Synthesis and Purification: The Foundation of a Perfect Crystal
The journey to a high-quality crystal structure begins with the synthesis of a pure compound. For 1-ethyl-2(1H)-pyridinone, a common and effective method is the N-alkylation of 2-pyridone.
Synthetic Protocol: N-Alkylation of 2-Pyridone
The alkylation of the ambident nucleophile 2-pyridone can lead to both N- and O-alkylation products. To selectively obtain the desired N-alkylated product, careful selection of reagents and reaction conditions is crucial. A widely adopted strategy involves the use of a suitable base and an ethylating agent in an appropriate solvent.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-pyridone (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.). The choice of a carbonate base favors N-alkylation.
-
Addition of Ethylating Agent: To the stirred suspension, add an ethylating agent such as ethyl iodide (EtI, 1.2 eq.) or ethyl bromide (EtBr, 1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-ethyl-2(1H)-pyridinone.
Causality in Synthesis:
-
Choice of Base and Solvent: The use of a carbonate base in a polar aprotic solvent favors the formation of the N-alkylated product by promoting the nucleophilicity of the nitrogen atom of the pyridone ring.
-
Control of Reactivity: The dropwise addition of the ethylating agent helps to control the exothermicity of the reaction and minimize side product formation.
The Art and Science of Crystallization
Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step in the process. It is a meticulous process of creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline fashion.
Crystallization Strategy for 1-ethyl-2(1H)-pyridinone
For a polar molecule like 1-ethyl-2(1H)-pyridinone, a variety of crystallization techniques can be employed. The choice of solvent is critical and often determined empirically.
Common Crystallization Solvents for Pyridone Derivatives:
-
Protic Solvents: Ethanol, Methanol
-
Aprotic Solvents: Acetone, Ethyl Acetate, Dichloromethane
-
Solvent Mixtures: Hexane/Acetone, Hexane/Ethyl Acetate
Experimental Protocol: Slow Evaporation Method
-
Solution Preparation: Dissolve a small amount of purified 1-ethyl-2(1H)-pyridinone in a suitable solvent (e.g., a mixture of ethyl acetate and hexane) at room temperature to create a nearly saturated solution.
-
Filtration: Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
Rationale Behind the Crystallization Protocol:
-
Slow Evaporation: The slow rate of evaporation is crucial to allow the molecules to arrange themselves in a highly ordered crystal lattice, rather than rapidly precipitating as an amorphous solid or a microcrystalline powder.
-
Solvent Selection: A solvent system is chosen where the compound is moderately soluble. A mixture of a good solvent (ethyl acetate) and a poor solvent (hexane) allows for fine-tuning of the solubility.
-
Purity: The starting material must be of high purity, as impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Structure
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure.
The SCXRD Workflow
The process can be broken down into several key stages, from mounting the crystal to refining the final structural model.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol for SCXRD
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This map reveals the positions of the atoms in the unit cell.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
-
Validation and CIF Generation: The final refined structure is validated to ensure its quality and chemical reasonableness. The results are then compiled into a Crystallographic Information File (CIF), which is the standard format for reporting crystal structures.
Crystal Structure of 1-ethyl-2(1H)-pyridinone: A Glimpse into the Solid State
While a publicly accessible Crystallographic Information File (CIF) for 1-ethyl-2(1H)-pyridinone could not be located in the course of this literature review, a deposited structure with the Cambridge Structural Database (CSD) identifier CCDC 2439985 is noted, suggesting that the crystal structure has been determined.[5] For the purpose of this guide, we will discuss the expected structural features and present a representative table of crystallographic parameters that would be obtained from such an analysis.
Expected Molecular Geometry and Intermolecular Interactions:
The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the 1-ethyl-2(1H)-pyridinone molecule. The pyridone ring is expected to be largely planar. The orientation of the ethyl group relative to the ring will be a key conformational feature. In the solid state, intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the pyridone rings are anticipated to play a significant role in the crystal packing.
Representative Crystallographic Data Table:
The following table illustrates the type of quantitative data that would be presented in a crystallographic study. Please note that these are hypothetical values for illustrative purposes.
| Parameter | Value |
| Empirical Formula | C₇H₉NO |
| Formula Weight | 123.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 615.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.33 |
| R-factor (%) | 4.5 |
Conclusion: From Synthesis to Structure
The crystal structure analysis of 1-ethyl-2(1H)-pyridinone provides a definitive blueprint of its molecular architecture in the solid state. This in-depth technical guide has outlined the essential steps, from the rational synthesis and meticulous crystallization of the compound to the detailed workflow of single-crystal X-ray diffraction. The resulting structural information is invaluable for understanding the molecule's properties and for guiding the design of new pyridone-based compounds with enhanced biological activity or material properties. The principles and protocols described herein serve as a robust framework for researchers and scientists engaged in the structural elucidation of small molecules.
References
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Zacher, P. A.; Unruh, D. K.; Daly, S. R. CCDC 2439985: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre2025 . [Link]
-
NIST Chemistry WebBook. 2(1H)-Pyridinone, 1-ethyl-. [Link]
- Clegg, W.; Blake, A. J.; Gould, R. O.; Main, P. Crystal Structure Analysis: Principles and Practice, 2nd ed.; Oxford University Press, 2009.
- Stout, G. H.; Jensen, L. H. X-ray Structure Determination: A Practical Guide, 2nd ed.; John Wiley & Sons, 1989.
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Sheldrick, G. M. A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography2008 , 64 (1), 112–122. [Link]
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El-Gaby, M. S. A.; Atalla, A. A.; Gaber, A. M.; Abd Al-Wahab, K. A. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank2020 , 2020 (4), M1167. [Link]
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Caravella, J. A.; Miller, R. M.; Rich, D. H. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry2022 , 10, 849303. [Link]
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A Comprehensive Technical Guide to the Thermodynamic Properties of 2(1H)-Pyridinone, 1-ethyl-
Introduction
2(1H)-Pyridinone, 1-ethyl- (CAS No: 13337-79-6), a derivative of the pyridinone scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The arrangement of atoms within the pyridinone ring, coupled with the N-ethyl substitution, imparts specific physicochemical characteristics that are crucial for its behavior in various systems. Understanding the thermodynamic properties of this molecule is paramount for researchers in drug development and chemical engineering, as these properties govern its stability, solubility, and reactivity, thereby influencing formulation strategies, synthesis optimization, and ultimately, therapeutic efficacy.
This technical guide provides an in-depth exploration of the key thermodynamic properties of 2(1H)-Pyridinone, 1-ethyl-. While experimental data for this specific molecule is not extensively available in public literature, this guide will detail the established, state-of-the-art methodologies for their determination. By focusing on the "how" and "why" of these experimental and computational approaches, this document serves as a foundational resource for researchers to either generate new data or critically evaluate existing information for related compounds. We will delve into the core principles of each technique, providing not just protocols but also the scientific rationale that underpins them, ensuring a trustworthy and expert-driven narrative.
Core Thermodynamic Parameters: A Theoretical Framework
The thermodynamic behavior of a chemical compound is fundamentally described by several key state functions. For 2(1H)-Pyridinone, 1-ethyl-, the most critical of these are the enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation. These parameters are interconnected and provide a complete picture of the molecule's energetic landscape.
-
Standard Enthalpy of Formation (ΔfH°) : This represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.[2] A negative value indicates an exothermic formation process and a more stable compound relative to its elements.
-
Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount.[3] For drug development, heat capacity data is vital for understanding how a material will respond to thermal stress during processing and storage.
-
Entropy (S°) : A measure of the molecular disorder or randomness of a system. The standard molar entropy is a key component in determining the spontaneity of chemical processes.
-
Gibbs Free Energy of Formation (ΔfG°) : This is the ultimate arbiter of spontaneity for a chemical reaction at constant temperature and pressure.[4] It combines enthalpy and entropy to predict the direction of a reaction.
The relationship between these parameters is elegantly described by the Gibbs-Helmholtz equation , which allows for the calculation of Gibbs free energy change at different temperatures.[5][6]
Physicochemical Properties of 2(1H)-Pyridinone, 1-ethyl-
While extensive thermodynamic data is sparse, some fundamental physicochemical properties have been reported or predicted, which are summarized in the table below.
| Property | Value | Unit | Source |
| Molecular Formula | C₇H₉NO | - | [7] |
| Molecular Weight | 123.15 | g/mol | [7] |
| CAS Number | 13337-79-6 | - | [7] |
| Boiling Point | 408.50 ± 0.50 (at 2.70 kPa) | K | [8] |
| Vapor Pressure | 0.00682 | mmHg at 25°C | |
| Density | 1.042 | g/cm³ | |
| logP (octanol/water) | 0.868 | - | [8] |
Experimental Determination of Thermodynamic Properties
The following sections detail the gold-standard experimental techniques for determining the core thermodynamic properties of organic compounds like 2(1H)-Pyridinone, 1-ethyl-.
Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation is most accurately determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.[9] The principle lies in the complete combustion of a known mass of the substance in an excess of oxygen under constant volume conditions.
Causality Behind Experimental Choices:
-
Constant Volume: The reaction is carried out in a sealed, rigid container (the "bomb"), ensuring that the volume remains constant. This means the heat measured corresponds to the change in internal energy (ΔU).
-
Excess Oxygen: To ensure complete and rapid combustion to well-defined products (CO₂, H₂O, and N₂), a high pressure of pure oxygen is used.
-
Benzoic Acid Calibration: The calorimeter is calibrated using a standard substance with a precisely known heat of combustion, typically benzoic acid.[10] This accounts for the heat capacity of the calorimeter itself.
-
Sample Preparation: A pellet of 2(1H)-Pyridinone, 1-ethyl- (approximately 1 gram, weighed to 0.1 mg) is prepared using a pellet press.
-
Bomb Assembly: The pellet is placed in a sample crucible within the bomb. A nickel-chromium ignition wire is attached to the electrodes, with a small portion in contact with the sample.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter bucket. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings, the heat from the ignition wire, and the formation of nitric acid from any residual nitrogen. The heat of combustion at constant volume (ΔU_comb) is then calculated.
-
Conversion to Enthalpy: The enthalpy of combustion (ΔH_comb) is calculated from ΔU_comb using the ideal gas law to account for the change in the number of moles of gas during the reaction.
-
Hess's Law Application: The standard enthalpy of formation (ΔfH°) of 2(1H)-Pyridinone, 1-ethyl- is then determined using Hess's Law, by combining the experimental ΔH_comb with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Diagram: Bomb Calorimetry Workflow
Caption: The three-step process for determining heat capacity via DSC.
Enthalpy of Vaporization and Sublimation via Knudsen Effusion Method
The enthalpy of vaporization (liquid to gas) or sublimation (solid to gas) can be determined by measuring the vapor pressure of the substance as a function of temperature. The Knudsen effusion method is suitable for compounds with low vapor pressures. [11] Causality Behind Experimental Choices:
-
Effusion Principle: The sample is placed in a sealed cell with a small orifice. In a high vacuum, molecules escape through the orifice at a rate proportional to the vapor pressure. [12]* Gravimetric Detection: The rate of mass loss is measured with a highly sensitive microbalance.
-
Clausius-Clapeyron Equation: The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope equal to -ΔH_vap/R or -ΔH_sub/R, allowing for the calculation of the enthalpy of vaporization or sublimation. [7]
-
Sample Loading: A small amount of 2(1H)-Pyridinone, 1-ethyl- is placed in the Knudsen cell.
-
System Evacuation: The system is evacuated to a high vacuum.
-
Temperature Control: The cell is heated to a series of stable temperatures.
-
Mass Loss Measurement: At each temperature, the rate of mass loss is measured.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss, the area of the orifice, and the molecular weight of the sample.
-
Data Analysis: The enthalpy of vaporization or sublimation is determined from the slope of the Clausius-Clapeyron plot.
Computational Thermochemistry
In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties. Density Functional Theory (DFT) and other ab initio methods are commonly used to calculate the enthalpy of formation and other parameters for organic molecules. [1]While a detailed protocol for these calculations is beyond the scope of this guide, it is important to note that the accuracy of these predictions is highly dependent on the level of theory and basis set employed.
Conclusion
The thermodynamic properties of 2(1H)-Pyridinone, 1-ethyl- are critical for its successful application in drug development and other scientific fields. This guide has outlined the authoritative experimental methodologies for determining its key thermodynamic parameters: enthalpy of formation, heat capacity, and enthalpies of phase transitions. By understanding the principles behind bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method, researchers are well-equipped to either generate new, reliable data or to critically assess the quality of existing information for this and related compounds. The integration of robust experimental work with computational predictions will continue to be a powerful strategy in the comprehensive characterization of novel chemical entities.
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(PDF) Sublimation/Vaporization and Solvation Enthalpies of Monosubstituted Pyridine Derivatives - ResearchGate. (2022, October 8). Retrieved January 12, 2026, from [Link].
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Specific Heat Capacity Measurement by Differential Scanning Calorimetry - Infinita Lab. (2025, September 9). Retrieved January 12, 2026, from [Link].
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HEAT OF COMBUSTION: BOMB CALORIMETER - University of Missouri-St. Louis. (n.d.). Retrieved January 12, 2026, from [Link].
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MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link].
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An In-depth Technical Guide to the Solubility of 2(1H)-Pyridinone, 1-ethyl-
This guide provides a comprehensive technical overview of the solubility of 2(1H)-Pyridinone, 1-ethyl- (CAS: 13337-79-6), a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into the theoretical and practical aspects of its solubility in various solvent systems.
Introduction to 2(1H)-Pyridinone, 1-ethyl-
2(1H)-Pyridinone, 1-ethyl-, also known as N-ethyl-2-pyridone, belongs to the pyridinone class of compounds. The pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules.[1] Understanding the solubility of its derivatives is paramount for applications ranging from reaction chemistry to formulation development and bioavailability in drug discovery.
Molecular Structure and Physicochemical Properties:
-
Chemical Formula: C₇H₉NO
-
Molecular Weight: 123.15 g/mol [2]
-
Structure:
Caption: Structure of 2(1H)-Pyridinone, 1-ethyl-.
The solubility of this molecule is governed by the interplay of its polar pyridinone ring and the nonpolar ethyl group. The lactam functionality within the pyridinone ring, with its carbonyl group and nitrogen atom, allows for significant polar interactions.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This is dictated by the type and strength of intermolecular forces between the solute (2(1H)-Pyridinone, 1-ethyl-) and the solvent.
Key Intermolecular Forces at Play:
-
Hydrogen Bonding: The carbonyl oxygen of the pyridinone ring is a strong hydrogen bond acceptor.[1] This is a primary driver of solubility in protic solvents.
-
Dipole-Dipole Interactions: The amide group in the ring imparts a significant dipole moment, facilitating interactions with other polar molecules.
-
Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents, particularly involving the ethyl group and the carbocyclic part of the ring.
The solubility of 2(1H)-Pyridinone, 1-ethyl- is a balance between its hydrophilic (polar) pyridinone head and its increasingly lipophilic (nonpolar) character due to the N-ethyl substituent.
Solubility Profile in Different Solvent Classes
While specific quantitative data for 2(1H)-Pyridinone, 1-ethyl- is not extensively published, we can infer its solubility based on its structural features and the known behavior of similar compounds like 2-pyridone and its derivatives.[3][4]
3.1. Polar Protic Solvents
These solvents can act as both hydrogen bond donors and acceptors.[5][6]
-
Examples: Water, Methanol, Ethanol.
-
Expected Solubility: High.
-
Causality: The primary driving force for solubility in these solvents is the ability of the solvent's hydroxyl group to form strong hydrogen bonds with the carbonyl oxygen of the pyridinone ring. The polarity of the solvent will also effectively solvate the dipolar ring structure.
3.2. Polar Aprotic Solvents
These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they are hydrogen bond acceptors but not donors.[7][8]
-
Examples: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N-methylpyrrolidone (NMP).[9][10]
-
Expected Solubility: Good to High.
-
Causality: Solubility is driven by strong dipole-dipole interactions between the polar solvent and the polar pyridinone ring. The absence of hydrogen bond donation from the solvent is less of a hindrance due to the strong acceptor site on the solute.
3.3. Nonpolar Solvents
These solvents have low dielectric constants and minimal dipole moments.
-
Examples: Hexane, Toluene.
-
Expected Solubility: Low to Moderate.
-
Causality: The primary interactions are weaker van der Waals forces. The nonpolar ethyl group will favor interaction with these solvents, but the highly polar pyridinone ring will limit overall solubility. Some solubility is expected, especially in aromatic solvents like toluene, due to potential π-π stacking interactions with the pyridinone ring.
Summary of Expected Solubility
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Dipole-Dipole | Good to High |
| Nonpolar | Hexane, Toluene | Van der Waals Forces | Low to Moderate |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for this determination.
4.1. Equilibrium Solubility Method (Shake-Flask)
This is the gold-standard method for determining thermodynamic solubility.
Protocol:
-
Preparation: Add an excess amount of 2(1H)-Pyridinone, 1-ethyl- to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled environment is recommended.
-
Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a fine-pore filter (e.g., 0.22 µm) or centrifuge at high speed to separate the undissolved solid.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Determine the solubility from the measured concentration and the dilution factor.
Workflow Diagram:
Caption: Workflow for the equilibrium solubility method.
4.2. High-Throughput Screening (HTS) Method
For rapid screening in multiple solvents, HTS methods are employed.
Protocol (based on nephelometry):
-
Stock Solution: Prepare a concentrated stock solution of 2(1H)-Pyridinone, 1-ethyl- in a highly soluble solvent like DMSO.
-
Dispensing: In a microtiter plate (e.g., 96-well), dispense increasing volumes of the stock solution into wells containing the test solvents.
-
Precipitation Induction: The introduction of the DMSO stock into an aqueous or other solvent system where the compound is less soluble will induce precipitation.
-
Detection: Use a laser nephelometer to measure the turbidity of each well. The point at which turbidity appears indicates the solubility limit.
-
Data Analysis: Correlate the concentration at the onset of precipitation with the solubility of the compound.
Factors Influencing Solubility
-
Temperature: Generally, the solubility of solids increases with temperature. This relationship should be determined empirically for specific applications.
-
pH (for aqueous solutions): While 2(1H)-Pyridinone, 1-ethyl- does not have a readily ionizable proton, extreme pH values could potentially lead to hydrolysis of the lactam ring over time, which would affect apparent solubility.
-
Presence of Co-solvents: In mixed solvent systems, the polarity can be fine-tuned to achieve desired solubility, a common practice in formulation science.
Conclusion
2(1H)-Pyridinone, 1-ethyl- is anticipated to exhibit high solubility in polar protic and aprotic solvents due to its ability to engage in hydrogen bonding and strong dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited. The provided experimental protocols offer a robust framework for quantitatively determining its solubility in any solvent system of interest, which is a critical step in its application in research and development.
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literature review of 2(1H)-Pyridinone, 1-ethyl- and its analogs
An In-depth Technical Guide to 2(1H)-Pyridinone, 1-ethyl- and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Introduction: The Privileged Scaffold of 2(1H)-Pyridinone
The 2(1H)-pyridinone core is a six-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the status of a "privileged structure."[1] This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with diverse biological targets.[2] The unique physicochemical properties of the pyridinone ring are central to its utility in drug design. It can function as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), allowing for versatile interactions within protein binding sites.[3][4] Furthermore, the pyridinone moiety often serves as a bioisostere for amides, phenols, and other cyclic systems, enabling chemists to fine-tune properties such as metabolic stability, water solubility, and lipophilicity.[3][5]
The scaffold exists in a tautomeric equilibrium between the lactam form (2(1H)-pyridinone) and the lactim form (2-hydroxypyridine), with the lactam structure being thermodynamically predominant in both solid and solution states.[3][5] This stability, combined with its synthetic tractability, makes it an ideal foundation for building libraries of novel therapeutic agents. Derivatives of 2(1H)-pyridinone have demonstrated a remarkable breadth of biological activities, including antitumor, antiviral, anti-inflammatory, antimicrobial, and cardiotonic effects.[1][2]
This guide focuses specifically on 1-ethyl-2(1H)-pyridinone and its analogs. By exploring the substitution at the N-1 position with an ethyl group, we delve into a specific chemical space within this broad family. We will examine the synthetic routes to access these compounds, the critical structure-activity relationships (SAR) that govern their function, their diverse biological activities and mechanisms of action, and their potential as next-generation therapeutics.
PART 1: Synthesis and Chemical Elaboration
The construction of the 2(1H)-pyridinone ring and its subsequent modification are well-established processes in organic chemistry, often involving cyclization and condensation reactions.[2] The introduction of an ethyl group at the N-1 position is a key step in defining the core topic of this review.
General Synthetic Strategies for N-Alkylated Pyridinones
One of the most direct methods for synthesizing N-substituted pyridinones involves the reaction of a pre-formed pyridinone ring with an appropriate alkylating agent. However, more elegant and convergent strategies often build the ring system with the N-substituent already incorporated. A versatile approach utilizes the reaction of chromone-derived esters with primary amines. For instance, (E)-ethyl 3-(6-fluoro-4-oxo-4H-chromen-3-yl)acrylate can be reacted with various primary amines, including ethylamine, in a single-pot, two-step addition-elimination sequence to yield diversely N-substituted pyridin-2(1H)-one derivatives. This method is efficient, with reported yields often ranging from 60-83%.
Another powerful strategy involves the one-pot synthesis from acyclic precursors. For example, 2-(1H)-pyridinones can be synthesized directly from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, using L-proline as a catalyst.[1][2] This approach is noted for its efficiency and tolerance of a wide range of functional groups.[2]
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An In-depth Technical Guide to 1-Ethyl-2-pyridone (CAS 13337-79-6): Properties, Safety, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the N-Substituted 2-Pyridone Scaffold
1-Ethyl-2-pyridone, also known as N-Ethyl-2-pyridone, is a heterocyclic organic compound belonging to the pyridone class. The 2-pyridone motif is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] This designation stems from its recurring presence in a wide array of natural products and pharmacologically active molecules.[3] The unique electronic and structural features of the 2-pyridone ring allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Its ability to act as both a hydrogen bond donor and acceptor, and to function as a bioisostere for amides, phenyls, and other heterocycles, makes it a valuable component in the design of novel therapeutics.[1][2] Furthermore, the incorporation of a 2-pyridone core can favorably impact a drug candidate's physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability.[2]
This guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 1-Ethyl-2-pyridone, offering a technical resource for professionals engaged in chemical synthesis and drug development.
Physicochemical Properties of 1-Ethyl-2-pyridone
1-Ethyl-2-pyridone is a derivative of 2-pyridone with an ethyl group attached to the nitrogen atom. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13337-79-6 | |
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 g/mol | |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 132 °C | |
| Density | 1.0763 g/cm³ | |
| pKa | 0.31 ± 0.20 |
Comprehensive Safety and Handling Information
Understanding the safety profile of 1-Ethyl-2-pyridone is paramount for its handling in a research and development setting. The following sections detail its hazard classifications and the necessary precautions for safe use.
Globally Harmonized System (GHS) Classification
Based on available safety data sheets, 1-Ethyl-2-pyridone is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Skin Irritation (Category 2) , H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.
Hazard and Precautionary Statements
Signal Word: Warning
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases):
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/ container to an approved waste disposal plant.
-
Personal Protective Equipment (PPE) and Handling Protocols
A risk assessment should always be conducted before handling 1-Ethyl-2-pyridone. The following diagram illustrates the recommended PPE and handling logic.
First-Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Synthetic Utility and Applications in Medicinal Chemistry
While direct biological activity data for 1-Ethyl-2-pyridone is not extensively documented, its primary value lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules.[4][5] The N-ethyl group provides a stable modification to the pyridone core, influencing its solubility and reactivity in subsequent synthetic steps.
The 2-pyridone scaffold is a cornerstone in the development of a wide range of therapeutics, including anticancer, antiviral, anti-inflammatory, and antibacterial agents.[2] The N-H of an unsubstituted 2-pyridone can be functionalized, but starting with an N-alkylated version like 1-Ethyl-2-pyridone offers a direct route to specific N-substituted derivatives, avoiding potential side reactions at the nitrogen atom.
Representative Synthetic Protocol: N-Alkylation of 2-Pyridones (General Procedure)
Objective: To synthesize an N-alkylated 2-pyridone from 2-hydroxypyridine.
Materials:
-
2-Hydroxypyridine
-
Alkyl halide (e.g., ethyl iodide for the synthesis of 1-Ethyl-2-pyridone)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or inert gas (e.g., nitrogen, argon) atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-hydroxypyridine (1.0 equivalent) in the anhydrous solvent.
-
Deprotonation: Add the base (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation, forming the pyridone anion.
-
Alkylation: Slowly add the alkyl halide (1.1-1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts and solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2-pyridone.
The following diagram illustrates the general workflow for this synthetic protocol.
Conclusion
1-Ethyl-2-pyridone (CAS 13337-79-6) is a valuable chemical intermediate, particularly for researchers in medicinal chemistry and drug development. Its physicochemical properties are well-defined, and its handling requires adherence to standard safety protocols for moderately hazardous chemicals. While not extensively studied for its own biological activity, its structural motif is a key component in numerous bioactive compounds. The N-ethyl substitution offers a strategic advantage in the synthesis of complex molecules by providing a stable, functionalized pyridone core. As the quest for novel therapeutics continues, the utility of such "privileged scaffolds" and their derivatives, including 1-Ethyl-2-pyridone, will undoubtedly remain a central theme in synthetic and medicinal chemistry.
References
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 13337-79-6 Name.... Retrieved from [Link]
-
PubChemLite. (2025). 13337-79-6 (C7H9NO). Retrieved from [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1069). [Link]
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Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC. Retrieved from [Link]
-
Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (n.d.). MDPI. Retrieved from [Link]
-
N-Ethyl-3-Carbomyl-2-Pyridone | CAS 29097-12-9 | Manufacturer, Supplier, Exporter. (n.d.). Sonal Purity. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Singh, R., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Retrieved from [Link]
-
Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Introduction to the 2-Pyridinone Scaffold: A Privileged Structure in Medicinal Chemistry
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- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Six Years (2012-2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2(1H)-Pyridinone, 1-ethyl- as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Privileged Scaffold
The pyridinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups make it an invaluable component in drug design.[2] Among its many derivatives, 2(1H)-Pyridinone, 1-ethyl- (CAS No. 13337-79-6) emerges as a particularly useful and versatile building block for synthetic chemists. The N-ethyl group enhances solubility in organic solvents compared to its unsubstituted counterpart and provides a stable, non-reactive handle, allowing chemists to focus on the functionalization of the pyridinone ring.
This guide provides an in-depth look at the applications of 1-ethyl-2-pyridinone, detailing its properties, key synthetic transformations, and step-by-step protocols for its use in generating molecular complexity.
Physicochemical & Spectroscopic Profile
A clear understanding of the physical and spectral properties of a building block is fundamental for its effective use in synthesis, including reaction monitoring and product characterization.
| Property | Value | Source |
| Chemical Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [3] |
| CAS Number | 13337-79-6 | [3] |
| Appearance | (Typically) Colorless to pale yellow liquid or low-melting solid | General Chemical Knowledge |
| IUPAC Name | 1-ethylpyridin-2(1H)-one | [3] |
| Synonyms | N-Ethyl-2-pyridone, 1-Ethyl-2-pyridone | [3] |
The mass spectrum of 1-ethyl-2-pyridinone is characterized by a molecular ion peak corresponding to its molecular weight, providing a clear marker for its presence in reaction mixtures.[3] Its ¹H NMR spectrum would predictably show signals for the ethyl group (a triplet and a quartet) and distinct resonances for the four protons on the pyridinone ring.[4]
Synthetic Utility & Key Transformations
The true power of 1-ethyl-2-pyridinone lies in the reactivity of its heterocyclic ring. The electron-rich nature of the ring, modulated by the amide functionality, allows for a range of transformations to introduce new functional groups, which can then be used to construct more complex molecules.
Logical Flow for Synthetic Application
The general workflow for utilizing this building block involves initial functionalization of the core, followed by diversification through cross-coupling or other elaboration reactions.
Caption: Synthetic workflow using 1-ethyl-2-pyridinone.
-
Electrophilic Aromatic Substitution: The pyridinone ring can undergo electrophilic substitution reactions such as halogenation, nitration, and formylation. The Vilsmeier-Haack reaction, for instance, provides an efficient route to introduce a formyl group, a versatile handle for subsequent chemical modifications.[4]
-
Palladium-Catalyzed Cross-Coupling: This is arguably the most powerful application. By first halogenating the pyridinone ring (e.g., at the 3- or 5-position), the resulting halo-pyridinone becomes a prime substrate for a wide array of cross-coupling reactions. Suzuki-Miyaura coupling can be used to form new carbon-carbon bonds, linking the pyridinone core to other aryl or heteroaryl fragments. This strategy is a cornerstone of modern library synthesis for drug discovery.[5]
-
Synthesis of Fused Systems: The functional groups introduced onto the pyridinone ring can be used to construct fused heterocyclic systems, leading to novel molecular architectures with potential biological activity.[6][7]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated 1-ethyl-2-pyridinone with an arylboronic acid. This reaction is fundamental for creating biaryl structures common in medicinal chemistry.
Objective: To synthesize a 3-aryl-1-ethyl-2(1H)-pyridinone derivative.
Materials & Reagents:
-
3-Bromo-1-ethyl-2(1H)-pyridinone (Substrate)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
Triphenylphosphine [PPh₃] or other suitable phosphine ligand (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (3.0 equivalents)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-1-ethyl-2(1H)-pyridinone (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq). Add this catalyst/ligand mixture to the main reaction flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The water is essential for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 3-aryl-1-ethyl-2(1H)-pyridinone.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism allows for rational optimization of reaction conditions. The key steps involve the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
The reaction is initiated by the oxidative addition of the halo-pyridinone to the active Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Protocol 2: Vilsmeier-Haack Formylation
This protocol allows for the introduction of an aldehyde group onto the pyridinone ring, a key functional group for further synthetic elaboration.[4]
Objective: To synthesize 1-ethyl-2-oxo-1,2-dihydropyridine-5-carbaldehyde.
Materials & Reagents:
-
1-Ethyl-2(1H)-pyridinone (Substrate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 equivalents)
-
Ice bath
-
Sodium acetate or Sodium hydroxide solution for neutralization
-
Dichloromethane (DCM) or other suitable extraction solvent
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with stirring. The reaction is exothermic and forms the Vilsmeier reagent in situ. Stir at 0 °C for 30-60 minutes.
-
Substrate Addition: Add 1-Ethyl-2(1H)-pyridinone to the pre-formed Vilsmeier reagent, either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by TLC.
-
Quenching & Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium acetate or a dilute NaOH solution until the pH is neutral. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction: Extract the aqueous mixture multiple times with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography to yield the desired formylated pyridinone.
Safety and Handling
-
General Precautions: Always handle 1-ethyl-2-pyridinone and all other reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Specifics: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care. Palladium catalysts are toxic and should be handled with caution.
-
Product Purity: As noted by suppliers of rare chemicals, it is the buyer's responsibility to confirm the identity and purity of the starting material before use.[8][9] Initial characterization by NMR or GC-MS is highly recommended.
Conclusion
2(1H)-Pyridinone, 1-ethyl- is more than just a simple heterocycle; it is a robust and versatile platform for the construction of complex molecular architectures. Its predictable reactivity allows for strategic functionalization of its core through electrophilic substitution and subsequent elaboration via powerful cross-coupling chemistry. The protocols and insights provided here serve as a guide for researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable building block in their pursuit of novel chemical entities.
References
-
Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters - ACS Publications. [Link]
-
2(1H)-Pyridinone, 1-ethyl-. NIST Chemistry WebBook. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC). [Link]
-
2-Pyridone. Wikipedia. [Link]
-
2(1H)-Pyridone, 1-ethyl-4-methyl-. PubChem - NIH. [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central (PMC) - NIH. [Link]
-
1H-Pyridin-2-one, 6-ethyl-. PubChem. [Link]
-
Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives. ResearchGate. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Synthesis of some pyridone derivatives. ResearchGate. [Link]
-
Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. ACS Publications. [Link]
-
2(1H)-Pyridinone. NIST Chemistry WebBook. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PubMed Central (PMC) - NIH. [Link]
-
Design and synthesis of fused pyridine building blocks for automated library generation. Beilstein Journal of Organic Chemistry. [Link]
-
Pyridones in drug discovery: Recent advances. PubMed. [Link]
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2(1H)-Pyridinone. NIST Chemistry WebBook. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. [Link]
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- 9. 1-ETHYL-2-PYRIDONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Protocol for N-Ethylation of 2-Pyridone: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and in-depth scientific insights for the N-ethylation of 2-pyridone, a foundational scaffold in numerous biologically active compounds and functional materials. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a blend of theoretical understanding and practical, field-proven methodologies.
Introduction: The Significance of N-Alkylated Pyridones
N-alkylated 2-pyridones are privileged heterocyclic motifs present in a vast array of pharmaceuticals and natural products. Their unique electronic and steric properties contribute to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects. The precise and selective installation of an alkyl group, such as an ethyl group, on the nitrogen atom of the 2-pyridone ring is a critical transformation in the synthesis of these important molecules. However, the inherent ambident nucleophilicity of the 2-pyridone system presents a significant challenge, often leading to a mixture of N- and O-alkylated products.[1][2] This guide will dissect the factors governing this regioselectivity and provide robust protocols to achieve high yields of the desired N-ethyl-2-pyridone.
Understanding the Core Challenge: N- vs. O-Alkylation
2-Pyridone exists in a tautomeric equilibrium with its aromatic isomer, 2-hydroxypyridine. Deprotonation of 2-pyridone with a base generates a pyridonate anion, which is an ambident nucleophile, meaning it can react with an electrophile at two different sites: the nitrogen atom or the oxygen atom.
The ratio of N-alkylation to O-alkylation is influenced by several factors, including:
-
The nature of the electrophile: Harder electrophiles tend to favor O-alkylation, while softer electrophiles favor N-alkylation.
-
The counter-ion of the base: The choice of metal cation can influence the coordination with the pyridonate anion and direct the alkylation.
-
The solvent: Polar aprotic solvents can solvate the cation, leading to a "freer" anion and potentially more O-alkylation, whereas nonpolar solvents can favor N-alkylation.[3]
-
Temperature: Reaction temperature can also affect the regioselectivity.
This guide will present protocols that leverage these factors to maximize the formation of the desired N-ethyl-2-pyridone.
Visualization of the N- vs. O-Alkylation Pathway
The following diagram illustrates the competing reaction pathways in the alkylation of 2-pyridone.
Caption: Competing N- and O-alkylation pathways of the 2-pyridonate anion.
Recommended Protocols for N-Ethylation of 2-Pyridone
Herein, we present three reliable protocols for the N-ethylation of 2-pyridone, each with its own advantages depending on the scale, available reagents, and desired purity.
Protocol 1: Classical N-Ethylation using Sodium Hydride and Ethyl Iodide
This is a widely used and effective method that employs a strong base to ensure complete deprotonation of the 2-pyridone.
Principle: Sodium hydride (NaH), a strong, non-nucleophilic base, irreversibly deprotonates 2-pyridone to form the sodium pyridonate salt. The subsequent reaction with ethyl iodide, a reactive ethylating agent, proceeds via an SN2 mechanism to yield N-ethyl-2-pyridone.[4][5] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the dissolution of the pyridonate salt.[6]
Materials:
-
2-Pyridone
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the N-ethylation of 2-pyridone using NaH and EtI.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-pyridone (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the 2-pyridone (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Ethylating Agent Addition: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of DMF).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-ethyl-2-pyridone.
Safety Precautions:
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.[7][8]
-
Ethyl iodide is a lachrymator and is harmful if inhaled or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10]
-
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
Protocol 2: N-Ethylation using Potassium Carbonate in Acetone
This protocol offers a milder and often more practical alternative to using sodium hydride, particularly for larger-scale reactions.
Principle: Potassium carbonate (K₂CO₃) is a weaker base than sodium hydride but is sufficient to deprotonate 2-pyridone, especially in a polar aprotic solvent like acetone.[11] The reaction is typically performed at elevated temperatures to drive it to completion. This method often provides good N-selectivity.
Materials:
-
2-Pyridone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl iodide or ethyl bromide
-
Acetone, anhydrous
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-pyridone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Addition of Ethylating Agent: Add ethyl iodide or ethyl bromide (1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Data Summary Table:
| Protocol | Base | Ethylating Agent | Solvent | Temperature | Typical Yield | Key Advantages |
| 1 | Sodium Hydride | Ethyl Iodide | DMF | 0 °C to RT | 70-90% | High reactivity, irreversible deprotonation. |
| 2 | Potassium Carbonate | Ethyl Iodide/Bromide | Acetone | Reflux | 60-85% | Milder conditions, easier to handle base. |
| 3 | Cesium Carbonate | Ethyl Bromide | DMF | RT | 80-95% | High N-selectivity, mild conditions.[12][13] |
Protocol 3: Highly Selective N-Ethylation using Cesium Carbonate
This protocol leverages the "cesium effect" to achieve high N-selectivity under mild conditions.
Principle: Cesium carbonate (Cs₂CO₃) is a soft base that promotes N-alkylation of ambident nucleophiles.[14] The large cesium cation is thought to coordinate less tightly with the oxygen atom of the pyridonate anion, leaving the nitrogen atom more accessible for nucleophilic attack. This method often provides excellent yields and high regioselectivity.
Materials:
-
2-Pyridone
-
Cesium carbonate (Cs₂CO₃)
-
Ethyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-pyridone (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Ethylating Agent: Add ethyl bromide (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Add water to the reaction mixture and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Characterization of N-ethyl-2-pyridone
The successful synthesis of N-ethyl-2-pyridone can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected ¹H NMR (CDCl₃, 400 MHz) signals:
-
A triplet corresponding to the methyl protons of the ethyl group (~1.4 ppm).
-
A quartet corresponding to the methylene protons of the ethyl group (~4.0 ppm).
-
Signals corresponding to the protons on the pyridone ring (in the aromatic region, ~6.2-7.4 ppm).
Conclusion
The selective N-ethylation of 2-pyridone is a crucial transformation in organic synthesis. The choice of protocol depends on the specific requirements of the research, including scale, cost, and desired purity. The classical method using sodium hydride offers high reactivity, while the use of potassium carbonate provides a milder alternative. For achieving the highest N-selectivity, the cesium carbonate protocol is highly recommended. By understanding the principles of regioselectivity and carefully following these detailed protocols, researchers can confidently and efficiently synthesize N-ethyl-2-pyridone for their drug discovery and development endeavors.
References
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Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]
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Li, X., et al. (2018). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 54(74), 10442-10445. [Link]
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Reddy, B. V. S., et al. (2020). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 85(15), 9875–9884. [Link]
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Bowman, W. R., & Bridge, C. F. (1999). A New, Facile and Regioselective Synthesis of N-Alkyl Pyridones. Synthetic Communications, 29(22), 4051-4056. [Link]
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Halpern, M. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? Phase Transfer Catalysis. Retrieved from [Link]
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Li, Z., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3552–3555. [Link]
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Guchhait, S. K., et al. (2005). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 70(10), 4041–4045. [Link]
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Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Link]
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Synthesis. (1990). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Thieme. [Link]
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Abdel-Aziz, A. A.-M., et al. (2016). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Scientific Reports, 6, 36868. [Link]
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ResearchGate. (2019). N,N-Dimethylformamide (DMF)-Promoted Specific N-Alkylation of Hydroxyl N-Heterocycles with Organohalides: A Direct and Efficient Method for Synthesis of Pyridone Derivatives. [Link]
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PubMed Central. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]
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The Strategic Application of 1-Ethyl-2(1H)-pyridinone in Modern Pharmaceutical Research: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 2(1H)-Pyridinone
In the landscape of medicinal chemistry, the 2(1H)-pyridinone core is recognized as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Pyridinone-containing compounds have demonstrated a broad spectrum of therapeutic potential, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[3][4] The versatility of the 2(1H)-pyridinone structure lies in its ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for amides and various aromatic rings, thereby influencing the physicochemical properties of drug candidates.[5][6]
This guide focuses on a specific, yet crucial, member of this family: 2(1H)-Pyridinone, 1-ethyl- (CAS No. 13337-79-6). While not typically an active pharmaceutical ingredient (API) in itself, this N-ethyl substituted pyridinone is a valuable starting material and building block in the synthesis of novel therapeutic agents.[7][8] Its ethyl group provides a stable, lipophilic anchor that can favorably modulate the pharmacokinetic profile of more complex derivatives. This document will provide detailed insights and protocols for leveraging 1-ethyl-2(1H)-pyridinone in pharmaceutical research, with a particular focus on the development of anti-inflammatory and anti-fibrotic agents.
Core Application: A Versatile Intermediate in Drug Synthesis
The primary utility of 1-ethyl-2(1H)-pyridinone in pharmaceutical research is as a foundational molecule for the synthesis of more elaborate compounds. Its pyridinone ring can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries for high-throughput screening.
A common synthetic strategy involves the initial halogenation of the 1-ethyl-2(1H)-pyridinone ring, followed by cross-coupling reactions to introduce a variety of substituents. This approach enables a systematic exploration of the chemical space around the pyridinone core to identify novel compounds with desired biological activities.
Protocol 1: General Synthesis of a 1-Ethyl-2(1H)-pyridinone Derivative Library
This protocol outlines a generalized, two-step process for creating a library of diverse molecules from 1-ethyl-2(1H)-pyridinone.
Step 1: Halogenation of the Pyridinone Ring
-
Dissolution: Dissolve 1-ethyl-2(1H)-pyridinone in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add a halogenating agent (e.g., N-bromosuccinimide for bromination or N-chlorosuccinimide for chlorination) to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for one hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the resulting halo-pyridinone by column chromatography on silica gel.
Step 2: Suzuki-Miyaura Cross-Coupling for Derivatization
-
Reaction Setup: In a reaction vessel, combine the purified halo-pyridinone, a boronic acid or boronic ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate or cesium carbonate).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.
-
Heating: Heat the reaction mixture under an inert atmosphere to a temperature typically between 80-100°C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography or preparative HPLC.
This synthetic workflow is visually represented in the following diagram:
Caption: Synthetic workflow for creating a diverse library of compounds from 1-ethyl-2(1H)-pyridinone.
Application in Anti-Fibrotic Research
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. Pirfenidone, a pyridinone-containing drug, is an approved treatment for IPF, highlighting the potential of this chemical class in combating fibrosis.[9] Research is actively focused on developing novel pirfenidone analogs with improved efficacy and safety profiles.[3][10][11][12]
1-Ethyl-2(1H)-pyridinone can serve as a scaffold to generate novel anti-fibrotic agents. By introducing various substituents onto the pyridinone ring, researchers can modulate the compound's interaction with key signaling pathways involved in fibrosis, such as the Transforming Growth Factor-β (TGF-β) pathway.
Protocol 2: In Vitro Evaluation of Anti-Fibrotic Activity
This protocol describes a cell-based assay to screen for the anti-fibrotic potential of newly synthesized 1-ethyl-2(1H)-pyridinone derivatives.
Cell Line: Human lung fibroblasts (e.g., MRC-5 or primary lung fibroblasts).
Procedure:
-
Cell Seeding: Seed human lung fibroblasts in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Starvation: The following day, replace the medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with various concentrations of the synthesized 1-ethyl-2(1H)-pyridinone derivatives for 1 hour. Include a positive control (e.g., Pirfenidone) and a vehicle control (e.g., DMSO).
-
Stimulation: Induce fibroblast-to-myofibroblast differentiation by adding TGF-β1 to the medium and incubate for 48-72 hours.
-
Endpoint Analysis: Assess the anti-fibrotic effect by measuring the expression of key fibrotic markers:
-
α-Smooth Muscle Actin (α-SMA): Analyze by immunofluorescence or Western blot. A decrease in α-SMA expression indicates an anti-fibrotic effect.
-
Collagen Deposition: Quantify using a Sirius Red collagen staining assay. A reduction in collagen staining is indicative of anti-fibrotic activity.
-
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
The following diagram illustrates the central role of TGF-β in fibrosis and the potential point of intervention for novel pyridinone derivatives.
Caption: Simplified TGF-β signaling pathway in fibrosis and the target for pyridinone derivatives.
Application in Anti-Inflammatory Research
The 2-pyridinone scaffold is also prevalent in compounds with anti-inflammatory properties. Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority in pharmaceutical research. Derivatives of 1-ethyl-2(1H)-pyridinone can be screened for their ability to modulate inflammatory pathways, such as the NF-κB signaling cascade.
Protocol 3: Screening for Anti-Inflammatory Activity in Macrophages
This protocol details a method to assess the anti-inflammatory effects of 1-ethyl-2(1H)-pyridinone derivatives in a macrophage cell line.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1) differentiated into macrophages.
Procedure:
-
Cell Culture: Culture and differentiate macrophages according to standard protocols.
-
Pre-treatment: Pre-treat the macrophages with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Nitric Oxide Production: Measure the accumulation of nitrite, a stable product of nitric oxide (NO), in the supernatant using the Griess reagent.
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of cytokine and NO production for each compound.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 1-ethyl-2(1H)-pyridinone derivatives is not extensively published, we can extrapolate from the broader class of 2-pyridinone compounds to guide the design of new molecules. The table below summarizes general SAR trends observed in related anti-fibrotic and anti-inflammatory pyridinone derivatives.
| Position of Substitution | Type of Substituent | General Effect on Activity |
| N-1 | Small alkyl groups (e.g., ethyl) | Can improve metabolic stability and cell permeability. |
| C-3 and C-5 | Aromatic or heteroaromatic rings | Often crucial for potent biological activity through π-π stacking interactions with target proteins. |
| C-4 | Hydrogen bond donors/acceptors | Can enhance binding affinity to the target. |
| C-6 | Small, electron-withdrawing groups | May influence the electronic properties of the ring and modulate activity. |
Conclusion
2(1H)-Pyridinone, 1-ethyl- is a strategically important, though often overlooked, molecule in pharmaceutical research. Its value lies not in its own biological activity, but in its role as a versatile and adaptable starting material for the synthesis of novel drug candidates. By leveraging the protocols and insights provided in this guide, researchers can effectively utilize 1-ethyl-2(1H)-pyridinone to explore new chemical space and develop innovative therapies for a range of diseases, particularly those with inflammatory and fibrotic pathologies.
References
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Bai, L., et al. (2018). One-pot synthesis of 2-(1H)-pyridinone directly from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and primary amine by using L-proline as a catalyst. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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NIST. 2(1H)-Pyridinone, 1-ethyl-. NIST Chemistry WebBook. [Link]
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Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
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ResearchGate. Pyridine-2(1H)-thione in heterocyclic synthesis: Synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives. ResearchGate. [Link]
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PubMed. Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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OUCI. Design, synthesis, and study of 2-pyridone-based pharmaceutical analogues. Journal of Molecular Structure. [Link]
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experimental setup for reactions involving 2(1H)-Pyridinone, 1-ethyl-
An In-depth Guide to the Synthetic Utility of 1-Ethyl-2(1H)-pyridinone: Application Notes and Experimental Protocols
Abstract
The 2-pyridinone ring system is a privileged scaffold in medicinal chemistry and drug discovery, valued for its ability to act as a bioisostere and engage in key biological interactions.[1][2][3] 1-Ethyl-2(1H)-pyridinone, a representative N-alkylated derivative, serves as a versatile building block for the synthesis of complex molecular architectures. The N-alkylation is crucial as it precludes competitive O-alkylation and certain side reactions, thereby unlocking specific reactive pathways.[4][5] This guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on three principal classes of reactions involving 1-ethyl-2(1H)-pyridinone: [4+2] cycloadditions, [2+2] photochemical cycloadditions, and its strategic use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By explaining the causality behind experimental choices, this document aims to provide a framework for the rational design and execution of synthetic routes leveraging this important heterocyclic motif.
[4+2] Cycloaddition (Diels-Alder Type) Reactions
Mechanistic Insight & Rationale
The 2-pyridinone core, despite possessing aromatic character, can function as a conjugated diene in Diels-Alder reactions, particularly when reacting with electron-deficient dienophiles.[4] The presence of the N-ethyl group is advantageous as it blocks the amide nitrogen, which could otherwise compete as a nucleophile.[4] These reactions typically require forcing conditions, such as high temperatures, to overcome the aromatic stabilization energy of the pyridinone ring. The cycloaddition occurs across the 3- and 6-positions, leading to the formation of a bicyclic adduct.[4][6] This adduct can sometimes undergo a subsequent retro-Diels-Alder reaction to yield a substituted aromatic compound, depending on the reaction conditions and the nature of the dienophile.
Caption: The [4+2] cycloaddition mechanism of 1-ethyl-2(1H)-pyridinone.
Protocol 1.1: [4+2] Cycloaddition with Dimethyl Butynedioate
This protocol describes the reaction of 1-ethyl-2(1H)-pyridinone with an activated alkyne under thermal conditions to form a bicyclic adduct.[4]
Materials
-
1-Ethyl-2(1H)-pyridinone (C₇H₉NO, MW: 123.15)[7]
-
Dimethyl butynedioate (DMAD)
-
Acetonitrile (anhydrous)
-
Heavy-walled Pyrex tube with a sealable cap
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (rotary evaporator, chromatography column)
Step-by-Step Procedure
-
Reactant Preparation: In a heavy-walled Pyrex tube, dissolve 1-ethyl-2(1H)-pyridinone (1.0 mmol, 123 mg) in anhydrous acetonitrile (2 mL).
-
Rationale: Acetonitrile is a polar aprotic solvent suitable for this reaction temperature. Using a heavy-walled, sealable tube is critical for safely heating the solvent above its boiling point.[4]
-
-
Addition of Dienophile: Add dimethyl butynedioate (1.1 mmol, 1.1 eq.) to the solution.
-
Rationale: A slight excess of the dienophile is used to ensure complete consumption of the limiting pyridinone reactant.
-
-
Degassing (Optional but Recommended): Seal the tube and briefly purge with an inert gas (e.g., Argon or Nitrogen).
-
Rationale: Removing oxygen can prevent potential oxidative side reactions at high temperatures.
-
-
Reaction: Securely seal the tube and place it in a preheated oil bath or heating block at 140 °C for 14-24 hours.[4]
-
Rationale: High temperature is necessary to provide the activation energy for the cycloaddition to proceed against the aromaticity of the pyridinone.[4]
-
-
Workup: After cooling to room temperature, carefully unseal the tube. Concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the desired bicyclic adduct.
| Parameter | Value / Condition | Rationale / Reference |
| Temperature | 140-150 °C | To overcome the activation barrier of the Diels-Alder reaction.[4] |
| Solvent | Acetonitrile | A suitable high-boiling polar aprotic solvent.[4] |
| Reaction Time | 14-24 hours | Reaction is slow and requires extended heating for good conversion.[4] |
| Pressure | > 1 atm (sealed tube) | Contains the solvent at elevated temperatures. |
| Expected Yield | Variable (Low to Moderate) | Dependent on specific substituents and conditions.[4] |
[2+2] Photochemical Cycloaddition Reactions
Mechanistic Insight & Rationale
Photochemical reactions provide an alternative pathway to construct cyclic systems that are often inaccessible through thermal methods.[8][9] For 1-ethyl-2(1H)-pyridinone, irradiation with UV light can promote an electron from a π orbital to a π* antibonding orbital, leading to an excited singlet state. This can then undergo intersystem crossing to a more stable triplet state.[10] This excited triplet species behaves like a diradical and can react with an alkene in a stepwise fashion to form a cyclobutane ring, known as a [2+2] photocycloaddition.[11] The reaction requires a UV-transparent solvent and vessel (e.g., quartz) and thorough degassing to remove oxygen, which can quench the excited triplet state.
Caption: A typical experimental workflow for a [2+2] photocycloaddition reaction.
Protocol 2.1: Intermolecular [2+2] Photocycloaddition with an Alkene
This protocol outlines a general procedure for the photochemical reaction between 1-ethyl-2(1H)-pyridinone and a generic alkene.
Materials
-
1-Ethyl-2(1H)-pyridinone
-
Alkene (e.g., cyclohexene, in excess)
-
Spectroscopic grade solvent (e.g., acetone or acetonitrile)
-
Quartz photoreactor vessel
-
Medium-pressure mercury vapor lamp (or other suitable UV source)
-
Inert gas supply (Argon or Nitrogen)
-
Freeze-pump-thaw apparatus
Step-by-Step Procedure
-
Solution Preparation: In a quartz photoreactor vessel, dissolve 1-ethyl-2(1H)-pyridinone (1.0 mmol) and the alkene (5-10 mmol, 5-10 eq.) in the chosen solvent (e.g., 50 mL acetone).
-
Rationale: An excess of the alkene partner is used to favor the intermolecular reaction and minimize photodimerization of the pyridinone. Acetone can also act as a triplet sensitizer.[10]
-
-
Degassing: Thoroughly degas the solution using a minimum of three freeze-pump-thaw cycles.
-
Rationale: This is the most critical step. Molecular oxygen is a triplet quencher and will completely inhibit the desired photochemical reaction if not removed.[10]
-
-
Irradiation: Place the sealed vessel in the photoreactor apparatus. If necessary, use a cooling system to maintain a constant temperature. Turn on the UV lamp to begin the irradiation.
-
Rationale: Consistent temperature ensures reproducible results. The quartz vessel is required as standard borosilicate glass absorbs most of the UV radiation needed for the reaction.
-
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots (under an inert atmosphere) and analyzing by TLC or GC-MS.
-
Workup: Once the starting material is consumed or conversion ceases, stop the irradiation. Transfer the solution to a round-bottom flask and remove the solvent and excess alkene via rotary evaporation.
-
Purification: Purify the crude product via column chromatography to separate the desired cyclobutane adduct from any side products.
| Parameter | Value / Condition | Rationale / Reference |
| Reactant Ratio | 1 : 5-10 (Pyridinone:Alkene) | Minimizes pyridinone photodimerization. |
| Solvent | Acetone, Acetonitrile | UV-transparent and can act as sensitizers.[10] |
| Atmosphere | Inert (degassed) | Prevents quenching of the excited state by O₂.[10] |
| Apparatus | Quartz vessel | Borosilicate glass is opaque to reaction-initiating UV light. |
| Expected Product | Cyclobutane adduct | The characteristic product of a [2+2] cycloaddition.[11] |
Application in Suzuki-Miyaura Cross-Coupling
Conceptual Overview & Strategy
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by coupling an organohalide with a boronic acid or ester.[12] While 1-ethyl-2(1H)-pyridinone itself is not a direct participant, it serves as an excellent foundational scaffold. By first introducing a halide (e.g., Br, I) or a triflate group onto the pyridinone ring (at positions 3, 4, 5, or 6), the molecule is transformed into a competent substrate for cross-coupling. This two-step strategy—functionalization followed by coupling—is a powerful tool in medicinal chemistry for rapidly building molecular diversity and exploring structure-activity relationships.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of a Bromo-1-ethyl-2-pyridinone Derivative
This protocol provides a general method for coupling a pre-synthesized bromo-substituted 1-ethyl-2-pyridinone with an arylboronic acid.
Materials
-
Bromo-1-ethyl-2-pyridinone derivative (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or KF, 2-3 eq.)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Step-by-Step Procedure
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere (Argon), add the bromo-1-ethyl-2-pyridinone (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Rationale: The mixed solvent system aids in dissolving both the organic-soluble halide and the more polar boronic acid salt intermediate. Water is often essential for the transmetalation step.[14]
-
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-100 °C.
-
Rationale: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.[12]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the coupled biaryl product.
| Parameter | Value / Condition | Rationale / Reference |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, etc. | Choice of ligand is critical for catalyst stability and activity.[13][15] |
| Base | K₂CO₃, Cs₂CO₃, KF, K₃PO₄ | Activates the boronic acid for the transmetalation step.[16] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the catalytic cycle.[14] |
| Temperature | 80-110 °C | Provides energy for catalytic turnover. |
| Expected Yield | Good to Excellent (60-95%) | Generally a high-yielding and robust reaction.[13] |
References
- Afzal, J., & Jones, R. C. F. (2009). Preparation and Reactions of Pyridones: Steric and Electronic Effects on Cycloadditions with 2(1H). Journal of the Chemical Society, Perkin Transactions 1.
-
Bach, T. (2018). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]
-
Li, X., et al. (2025). An Unusual Chemoselective Cycloaddition of Nonstabilized Azomethine Ylide: Synthesis of Oxazolidine Derivatives. Chemistry–An Asian Journal. Available at: [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H). RSC Publishing.
-
Kumar, S., et al. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. PubMed Central. Available at: [Link]
-
Al-Zaydi, K. M. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. Available at: [Link]
-
Shaabani, A., et al. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]
-
Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances. Available at: [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. Available at: [Link]
-
NIST. (n.d.). 2(1H)-Pyridinone, 1-ethyl-. NIST WebBook. Available at: [Link]
-
Chapman, O. L., & McIntosh, C. L. (1971). Internal Photoaddition Reactions of 2-Pyrone and N-Methyl-2-pyridone: A New Synthetic Approach to Cyclobutadiene. Journal of the American Chemical Society. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Al-Masri, D. M., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Shaikh, A. S., et al. (2016). Photochemical reaction: a lightning phenomena. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Photochemistry. Available at: [Link]
-
Kumari, N. (2016). Photochemical reactions. Slideshare. Available at: [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 2(1H)-Pyridinone, 1-ethyl- [webbook.nist.gov]
- 8. scispace.com [scispace.com]
- 9. Photochemical reactions | PPTX [slideshare.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: 2(1H)-Pyridinone, 1-ethyl-
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Heterocycle
2(1H)-Pyridinone, 1-ethyl- (also known as N-ethyl-2-pyridone), is a heterocyclic compound belonging to the N-alkyl-2-pyridone family. These compounds are recognized for their unique chemical properties and are integral to numerous applications, from pharmaceutical intermediates to materials science.[1] The core structure features a pyridone ring, which exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms, with the lactam form predominating in most conditions.[2] This structural feature, combined with the N-ethyl substitution, imparts a distinct polarity and reactivity profile, making it a subject of interest for specialized applications in chemical synthesis.
This guide provides an in-depth exploration of 2(1H)-Pyridinone, 1-ethyl- as a potential solvent and catalyst, drawing on its intrinsic chemical properties and analogies with structurally similar compounds. While its use in these specific roles is not as extensively documented as some conventional reagents, its characteristics suggest significant untapped potential.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2(1H)-Pyridinone, 1-ethyl- is fundamental to its application. These properties govern its behavior as a solvent and its potential interactions in a catalytic cycle.
| Property | Value | Source |
| CAS Number | 13337-79-6 | [3] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | Data not widely available, likely a liquid or low-melting solid | - |
| Boiling Point | Data not widely available | - |
| Solubility | Expected to be soluble in a range of organic solvents and have some water miscibility, similar to its methyl analog.[4] | - |
Part 1: 2(1H)-Pyridinone, 1-ethyl- as a High-Performance Polar Aprotic Solvent
Rationale and Scientific Grounding
While specific literature detailing 2(1H)-Pyridinone, 1-ethyl- as a primary reaction solvent is emerging, its structural similarity to N-ethyl-2-pyrrolidone (NEP) provides a strong basis for predicting its solvent capabilities. NEP is a highly polar, aprotic solvent known for its excellent solvency for a wide range of materials, including polymers and resins, and its miscibility with water.[5][6] Like NEP, 2(1H)-Pyridinone, 1-ethyl- possesses a lactam structure, which is key to its high polarity and ability to dissolve both polar and nonpolar compounds.
The key attributes that make 2(1H)-Pyridinone, 1-ethyl- a promising solvent candidate are:
-
High Polarity: The carbonyl group within the pyridone ring creates a significant dipole moment, enhancing its ability to solvate polar and ionic species.
-
Aprotic Nature: The absence of acidic protons (like those in water or alcohols) makes it suitable for reactions involving strong bases or nucleophiles that would otherwise be quenched.
-
Thermal Stability: N-alkyl lactams are generally known for their high thermal stability, allowing for a wide range of operating temperatures.[5]
These properties make it a potential alternative to other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO), particularly in applications where the unique electronic environment of the pyridone ring could offer advantages.
Application Workflow: Solvent for Nucleophilic Aromatic Substitution (SNAr)
The following diagram illustrates a generalized workflow for utilizing 2(1H)-Pyridinone, 1-ethyl- as a solvent in an SNAr reaction, a class of reactions that benefits from polar aprotic media.
Sources
Topic: Analytical Methods for the Detection and Quantification of 2(1H)-Pyridinone, 1-ethyl-
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2(1H)-Pyridinone, 1-ethyl- (CAS: 13337-79-6). As a key intermediate, potential metabolite, or impurity in pharmaceutical development, its accurate measurement is critical for quality control, pharmacokinetic studies, and regulatory compliance. This application note details robust protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), designed for high specificity, accuracy, and precision. The underlying principles and rationale for methodological choices are discussed to empower researchers to adapt and validate these methods for their specific applications.
Introduction and Physicochemical Profile
2(1H)-Pyridinone, 1-ethyl-, is a heterocyclic organic compound with a molecular formula of C₇H₉NO and a molecular weight of approximately 123.15 g/mol .[1][2] Its structure, featuring a pyridinone core with an N-ethyl substitution, imparts moderate polarity, making it amenable to a range of analytical techniques. Understanding its physicochemical properties is the foundation for developing a robust analytical method.
Table 1: Physicochemical Properties of 2(1H)-Pyridinone, 1-ethyl-
| Property | Value | Source |
| CAS Number | 13337-79-6 | NIST WebBook[2] |
| Molecular Formula | C₇H₉NO | NIST WebBook[2] |
| Molecular Weight | 123.15 g/mol | Cheméo[1] |
| Octanol/Water Partition Coeff. (logP) | 0.868 (Calculated) | Cheméo[1] |
| Water Solubility (logS) | -1.16 (Calculated) | Cheméo[1] |
The compound's calculated logP value suggests good solubility in common organic solvents like methanol and acetonitrile, which is a critical consideration for sample and mobile phase preparation in chromatographic methods.[1]
Strategic Approach to Method Selection
The choice of an analytical method is dictated by the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., purity testing, quantification in a biological matrix). For 2(1H)-Pyridinone, 1-ethyl-, two primary techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for routine quantification, purity analysis, and stability testing due to its robustness, precision, and high-throughput capabilities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides superior specificity and structural confirmation, making it invaluable for impurity identification and trace-level detection.
The following diagram illustrates the general workflow for analyzing a sample for the target analyte.
Figure 1: General workflow for the analysis of 2(1H)-Pyridinone, 1-ethyl-.
Method 1: Reversed-Phase HPLC with UV Detection
This method is designed for the accurate quantification and purity assessment of 2(1H)-Pyridinone, 1-ethyl-, in drug substances or formulated products. Reversed-phase chromatography is selected due to the analyte's moderate polarity.
Rationale and Causality
-
Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention for the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure the elution of the analyte with a good peak shape. The addition of 0.1% formic acid serves two purposes: it protonates residual silanols on the silica backbone to reduce peak tailing and ensures the analyte is in a consistent protonation state, leading to reproducible retention times.[3] This mobile phase is also compatible with mass spectrometry if a switch to LC-MS is desired.
-
Detector: UV detection is selected for its simplicity and robustness. The pyridinone chromophore is expected to have significant absorbance in the UV region. A wavelength of 293 nm, similar to the parent 2-pyridone, is a logical starting point for method development.[4]
Experimental Protocol
Figure 2: Step-by-step workflow for the HPLC-UV protocol.
A. Reagents and Materials
-
2(1H)-Pyridinone, 1-ethyl- Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.22 µm Syringe Filters (e.g., PVDF or Nylon)
B. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent |
| Detector | UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 293 nm (or λmax determined by PDA scan) |
| Run Time | 10 minutes (plus 2-minute post-run equilibration) |
C. Sample and Standard Preparation Protocol
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]
-
Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with the initial mobile phase composition (90:10 Mobile Phase A:B).
-
Sample Solution: Prepare sample solutions based on the expected analyte concentration, using methanol as the diluent to a target concentration within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove particulates and protect the column.[5]
D. System Suitability and Validation The protocol should be validated according to ICH Q2(R1) guidelines. Key parameters include:
-
Specificity: Ensure no interference from excipients or degradation products.
-
Linearity: Establish a calibration curve over a range of concentrations (e.g., 5-100 µg/mL) and verify a correlation coefficient (r²) > 0.999.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%.
-
Accuracy: Perform recovery studies by spiking a placebo matrix, with acceptance criteria typically between 98-102%.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers orthogonal confirmation of identity and is suitable for detecting the analyte at lower concentrations or in complex matrices where higher selectivity is required.
Rationale and Causality
-
Technique: GC is suitable as the analyte has a relatively low molecular weight and is thermally stable enough to be volatilized without decomposition.
-
Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) is a versatile choice that separates compounds primarily based on their boiling points and is compatible with mass spectrometry.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard, robust technique that produces reproducible fragmentation patterns, creating a characteristic "fingerprint" for the molecule. The NIST mass spectrum for the parent compound, 2(1H)-Pyridinone, provides a reference for the expected fragmentation class.[6]
-
Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Experimental Protocol
Figure 3: Step-by-step workflow for the GC-MS protocol.
A. Reagents and Materials
-
2(1H)-Pyridinone, 1-ethyl- Reference Standard
-
Ethyl Acetate (GC Grade or equivalent high purity solvent)
-
GC Vials with Septa
B. Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | 1 µL, Splitless |
| Oven Program | Start at 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 2 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 300 m/z |
C. Sample and Standard Preparation Protocol
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Solutions: Prepare a series of dilutions from the stock solution using ethyl acetate to create calibration standards (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: Dissolve the sample in ethyl acetate to a target concentration within the calibration range. Centrifugation may be required for samples with insoluble excipients. Transfer the supernatant to a GC vial.
D. Expected Mass Spectrum Based on the structure, the following ions are anticipated in the EI mass spectrum:
-
Molecular Ion [M]⁺•: m/z 123
-
Key Fragments:
-
m/z 108 ([M-CH₃]⁺)
-
m/z 95 ([M-C₂H₄]⁺•, via McLafferty rearrangement)
-
m/z 94 ([M-C₂H₅]⁺)
-
m/z 67 (pyridone ring fragment)
-
For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring these characteristic ions.
References
-
Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone, 1-ethyl- (CAS 13337-79-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2(1H)-Pyridone, 1-ethyl-4-methyl-. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). 2(1H)-Pyridinone, 1-ethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
Abdel-rahman, H. M., et al. (2017). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PLoS ONE, 12(4), e0174633. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12(1), 19532. Retrieved from [Link]
-
Cheméo. (n.d.). 2(1H)-Pyridinone. Retrieved from [Link]
-
NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
Moolnarain, C., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for the Detection and Quantification of a Novel Pyrazolone Derivative in Nanosuspension. Molecules, 29(10), 2269. Retrieved from [Link]
-
Pagnon, J., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(8), 1335-1349. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Dong, M. W. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 41(6), 254-261. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Sample Preparation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyridine, 2-(2-(dimethylamino)ethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. 2(1H)-Pyridinone, 1-ethyl- (CAS 13337-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2(1H)-Pyridinone, 1-ethyl- [webbook.nist.gov]
- 3. Separation of Pyridine, 2-(2-(dimethylamino)ethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 2(1H)-Pyridinone [webbook.nist.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 1-Ethyl-2(1H)-Pyridinone for Industrial Applications
For: Researchers, scientists, and drug development professionals
Introduction: The Industrial Significance of 1-Ethyl-2(1H)-Pyridinone
1-Ethyl-2(1H)-pyridinone is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other specialty chemicals. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, as well as its favorable physicochemical properties such as metabolic stability and aqueous solubility.[1][2] The N-ethyl substitution further modulates these properties, making it a valuable building block in drug discovery and development.
The scale-up of 1-ethyl-2(1H)-pyridinone synthesis from the laboratory to an industrial setting presents several challenges, most notably the control of regioselectivity in the N-alkylation of the ambident 2-hydroxypyridine/2-pyridone tautomer. This application note provides two detailed, scalable, and industrially viable protocols for the synthesis of 1-ethyl-2(1H)-pyridinone, along with insights into process optimization, safety considerations, and purification strategies.
Synthetic Strategy Overview: The N-Alkylation of 2-Hydroxypyridine
The most common and economically viable route to 1-ethyl-2(1H)-pyridinone is the N-alkylation of 2-hydroxypyridine. 2-Hydroxypyridine exists in a tautomeric equilibrium with its 2-pyridone form. The alkylation of this ambident nucleophile can lead to two products: the desired N-alkylated product, 1-ethyl-2(1H)-pyridinone, and the O-alkylated byproduct, 2-ethoxypyridine.
Controlling the N- vs. O-alkylation is paramount for an efficient industrial process. The choice of base, solvent, and ethylating agent significantly influences the regioselectivity of the reaction.[3][4] This guide will detail two robust methods that favor the desired N-alkylation.
Protocol 1: Classical N-Alkylation using a Strong Base in an Anhydrous Organic Solvent
This traditional approach utilizes a strong base to deprotonate the 2-hydroxypyridine, followed by reaction with an ethylating agent in a polar aprotic solvent. The use of lithium hydride (LiH) as a base has been shown to favor N-alkylation due to the nature of the lithium counter-ion.[1]
Experimental Protocol
Materials:
-
2-Hydroxypyridine (99%)
-
Lithium hydride (LiH), 95%
-
Ethyl iodide (99%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Condenser
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reactor Setup: The jacketed glass reactor is thoroughly dried and purged with nitrogen.
-
Charging of Reagents: Charge the reactor with 2-hydroxypyridine (1.0 eq) and anhydrous DMF (10 volumes). Begin stirring to ensure complete dissolution.
-
Deprotonation: Under a continuous nitrogen purge, carefully add lithium hydride (1.1 eq) portion-wise to the stirred solution. The temperature of the reaction mixture may increase slightly. Maintain the temperature between 20-25°C using the reactor jacket. Stir the mixture for 1 hour at room temperature to ensure complete deprotonation.
-
Ethylation: Slowly add ethyl iodide (1.2 eq) via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature below 30°C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-6 hours).
-
Quenching: Upon completion, cool the reaction mixture to 0-5°C and slowly quench by the dropwise addition of a saturated aqueous sodium bicarbonate solution.
-
Work-up:
-
Add toluene (10 volumes) to the quenched reaction mixture and stir for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 5 volumes).
-
Combine the organic layers and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and wash the filter cake with toluene.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
Purify the crude product by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Process Parameters and Optimization
| Parameter | Recommended Range | Rationale |
| Temperature | 20-30°C | To control the exothermic reaction and minimize side reactions. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes the pyridone salt and promotes SN2 reaction. |
| Base | Lithium Hydride (LiH) | Favors N-alkylation over O-alkylation.[1] |
| Ethylating Agent | Ethyl Iodide | Highly reactive alkylating agent. Ethyl bromide can also be used but may require longer reaction times or higher temperatures. |
| Equivalents of Base | 1.1 eq | To ensure complete deprotonation of 2-hydroxypyridine. |
| Equivalents of Ethylating Agent | 1.2 eq | A slight excess to drive the reaction to completion. |
Protocol 2: N-Alkylation using Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique for large-scale synthesis, offering advantages such as the use of inexpensive inorganic bases, milder reaction conditions, and often avoiding the need for anhydrous solvents.[5][6] This protocol utilizes a quaternary ammonium salt to facilitate the transfer of the pyridone anion from the aqueous phase to the organic phase for reaction with the ethylating agent.
Experimental Protocol
Materials:
-
2-Hydroxypyridine (99%)
-
Potassium carbonate (K₂CO₃), granular
-
Tetrabutylammonium bromide (TBAB)
-
Ethyl bromide (99%)
-
Toluene
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Condenser
-
Phase separator
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with 2-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (0.1 eq), toluene (10 volumes), and water (2 volumes).
-
Reaction Initiation: Heat the stirred biphasic mixture to 60-70°C.
-
Ethylation: Slowly add ethyl bromide (1.5 eq) via the addition funnel over 1-2 hours.
-
Reaction Monitoring: Maintain the reaction at 60-70°C and monitor its progress by HPLC or TLC until the starting material is consumed (typically 8-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 5 volumes).
-
Combine the organic layers and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or crystallization as described in Protocol 1.
-
Process Parameters and Optimization
| Parameter | Recommended Range | Rationale |
| Temperature | 60-70°C | To achieve a reasonable reaction rate. |
| Solvent System | Toluene/Water | A biphasic system that is common in PTC and allows for easy separation. |
| Base | Potassium Carbonate | An inexpensive and safe inorganic base. |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | A common and effective quaternary ammonium salt for PTC. |
| Equivalents of Base | 2.0 eq | To ensure a sufficiently basic aqueous phase. |
| Equivalents of Ethylating Agent | 1.5 eq | A larger excess may be needed in a biphasic system to achieve a reasonable reaction rate. |
Workflow Diagram for Industrial Synthesis
Safety Considerations for Scale-Up
The scale-up of chemical processes requires a thorough evaluation of safety hazards.
-
2-Hydroxypyridine: While not acutely toxic, it can cause skin and eye irritation.[7]
-
Lithium Hydride: Highly reactive with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere.
-
Ethyl Iodide and Ethyl Bromide: Alkylating agents are potentially carcinogenic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Exposure should be minimized.
-
Exothermic Reactions: The deprotonation and alkylation steps can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
A comprehensive Process Hazard Analysis (PHA) should be conducted before any scale-up activities.
Conclusion
The successful industrial-scale synthesis of 1-ethyl-2(1H)-pyridinone hinges on the effective control of the N-alkylation of 2-hydroxypyridine. Both the classical strong base method and the phase transfer catalysis approach offer viable and scalable routes to the target molecule. The choice of method will depend on factors such as available equipment, cost of raw materials, and environmental considerations. Careful optimization of reaction parameters, rigorous safety protocols, and robust purification strategies are essential for the consistent production of high-purity 1-ethyl-2(1H)-pyridinone for its diverse applications in the pharmaceutical and chemical industries.
References
-
An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Chemical and Pharmaceutical Bulletin. [Link]
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ChemInform. [Link]
- Method of making a pyridone compound, 5-ethyl-1-phenyl-2-(1h).
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. [Link]
-
Method of making a pyridone compound, 5-ethyl-1-phenyl-2-(1h) - PubChem. PubChem. [Link]
-
Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
Phase transfer catalysis: Chemistry and engineering. AIChE Journal. [Link]
- Process for the preparation of 1-hydroxy-2-pyridones.
- Process for the synthesis of pirfenidone.
-
Material Safety Data Sheet - 1-Methyl-2-pyridone, 99+%. Cole-Parmer. [Link]
- Method for producing 1, 2-dihydropyridine-2-one compound.
-
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today. [Link]
-
Selective N-prop-2-ynylation of heterocycles induced by solid-liquid phase transfer catalysis without solvent and use of solid inorganic supports. Semantic Scholar. [Link]
- Preparation method of 2-hydroxypyridine-N-oxide.
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. PubMed. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]
-
Access to N‐Substituted 2‐Pyridones by Catalytic Intermolecular Dearomatization and 1,4‐Acyl Transfer. ResearchGate. [Link]
-
Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications (RSC Publishing). [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. [Link]
- Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
- Method for N-alkylation of 2-pyridone.
-
1-methyl-2-pyridone. Organic Syntheses. [Link]
-
The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
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- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-ethyl-2(1H)-pyridinone
Welcome to the technical support center for the synthesis of 1-ethyl-2(1H)-pyridinone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. We will delve into the nuances of the N-alkylation of 2-pyridone, providing in-depth explanations, actionable troubleshooting steps, and detailed experimental protocols to enhance your yield and purity.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common challenges encountered during the synthesis of 1-ethyl-2(1H)-pyridinone, offering solutions grounded in chemical principles.
Issue 1: Low Yield of 1-ethyl-2(1H)-pyridinone
Low yields are a frequent hurdle in organic synthesis.[1] In the context of 1-ethyl-2(1H)-pyridinone synthesis, several factors can be at play.
Question: My reaction is resulting in a low yield of the desired N-ethylated product. What are the likely causes and how can I improve it?
Answer: Low yield in the N-alkylation of 2-pyridone is often a result of suboptimal reaction conditions, competing side reactions, or inefficient purification. Let's break down the potential causes and solutions:
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for driving the reaction towards the desired product.
-
Base Selection: The base deprotonates the 2-pyridone, forming the pyridonate anion, which then acts as the nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium fluoride (CsF).[2] The strength and nature of the base can influence the ratio of N- to O-alkylation. Weaker bases like K₂CO₃ often favor N-alkylation.
-
Solvent Effects: The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the pyridonate anion. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are commonly used as they effectively solvate the cation without strongly solvating the anion, thus enhancing its reactivity. Recent studies have also explored the use of water with a micellar system (e.g., Tween 20) to improve solubility and reaction rates, leading to good isolated yields.[3][4]
-
Temperature and Reaction Time: These parameters need to be optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent product degradation.
-
-
Competing O-Alkylation: 2-Pyridone is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom, leading to the formation of the desired N-alkyl-2-pyridone and the undesired 2-alkoxypyridine, respectively.[3][5][6][7][8] The ratio of N- to O-alkylation is influenced by several factors.[8]
-
Hard and Soft Acid-Base (HSAB) Theory: The ethylating agent (e.g., ethyl iodide, ethyl bromide) is a soft electrophile. The nitrogen atom of the pyridonate anion is a softer nucleophilic center than the oxygen atom. According to HSAB theory, soft-soft interactions are favored, which is why N-alkylation is generally the major product. However, conditions can be tuned to favor one over the other.
-
Counter-ion and Solvent: The nature of the cation from the base and the solvent can influence the site of alkylation. For instance, using CsF as a base with benzyl or allyl chlorides can selectively furnish the N-alkylation product.[2]
-
-
Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification steps.[9]
-
Extraction: 1-ethyl-2-pyridone has some water solubility. Therefore, multiple extractions with an appropriate organic solvent (e.g., dichloromethane, chloroform) are necessary to maximize recovery from the aqueous phase. Salting out the aqueous layer by adding a saturated salt solution (e.g., brine) can also reduce the solubility of the product in the aqueous phase.
-
Purification: Column chromatography is a common method for purification. However, pyridones can interact strongly with acidic silica gel, leading to streaking and poor separation.[1] Using a neutral stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue. Recrystallization is another effective purification method if a suitable solvent system can be found.[10]
-
Workflow for Optimizing N-Alkylation Yield
Caption: A systematic workflow for optimizing the yield of 1-ethyl-2(1H)-pyridinone.
Issue 2: Formation of 2-Ethoxypyridine as a Major Byproduct
The formation of the O-alkylated isomer, 2-ethoxypyridine, is the most common side reaction that diminishes the yield of the desired product.
Question: My reaction is producing a significant amount of 2-ethoxypyridine. How can I suppress the formation of this byproduct and improve the N-selectivity?
Answer: Achieving high N-selectivity is key to a successful synthesis. The N- versus O-alkylation ratio is a delicate balance controlled by several factors.[8]
-
Controlling the Reaction Environment:
-
Solvent Choice: The choice of solvent can have a profound impact on regioselectivity. Polar aprotic solvents generally favor N-alkylation. In contrast, polar protic solvents can solvate the oxygen atom of the pyridonate anion through hydrogen bonding, potentially favoring N-alkylation, but this can also decrease the overall nucleophilicity. A recent method utilizing a micellar system in water has shown high regioselectivity for N-alkylation.[3][4]
-
Phase-Transfer Catalysis (PTC): This technique can be highly effective in promoting N-alkylation.[11][12] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the pyridonate anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. This "naked" anion in the organic phase is highly reactive, and the less-hindered nitrogen atom is often the preferred site of attack.
-
-
Strategic Choice of Reagents:
-
Leaving Group: The nature of the leaving group on the ethylating agent can influence the N/O ratio. Good leaving groups that favor an Sₙ2 mechanism, such as iodide and bromide, are commonly used.
-
Alternative Synthetic Routes: If direct alkylation proves problematic, alternative strategies can be employed. One such method involves the N-alkylation of a 2-alkoxypyridine. In this approach, the nitrogen atom of the 2-alkoxypyridine attacks the alkyl halide to form a pyridinium salt. The halide counter-ion then displaces the alkoxy group to yield the N-alkyl-2-pyridone.[13] This method is often highly regioselective for N-alkylation.[13]
-
Decision Tree for Improving N-Selectivity
Caption: A decision-making guide to systematically improve N-selectivity.
II. Frequently Asked Questions (FAQs)
Q1: What is the best ethylating agent to use for this synthesis?
A1: Ethyl iodide (EtI) and ethyl bromide (EtBr) are the most commonly used ethylating agents. Ethyl iodide is generally more reactive than ethyl bromide due to iodide being a better leaving group. However, ethyl bromide is often preferred due to its lower cost and easier handling. The choice may also depend on the specific reaction conditions and the desired reactivity.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (2-pyridone), the N-alkylated product, and the O-alkylated byproduct. The spots can be visualized under UV light. For more quantitative analysis, LC-MS can be used to track the disappearance of starting materials and the formation of products.
Q3: My purified product is a colored oil or solid. How can I decolorize it?
A3: The appearance of color in the final product can be due to impurities. If the product is a solid, recrystallization from a suitable solvent system can often remove colored impurities. For both oils and solids, treatment with activated charcoal can be effective. Dissolve the product in a minimal amount of an appropriate solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite to remove the charcoal.
Q4: Can I perform this reaction under microwave irradiation to speed it up?
A4: Yes, microwave-assisted synthesis has been successfully applied to the N-alkylation of 2-pyridones.[7] Microwave heating can significantly reduce reaction times and in some cases improve yields and selectivity. It is a valuable tool for rapid reaction optimization.
III. Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 2-Pyridone using Potassium Carbonate
This protocol provides a standard method for the synthesis of 1-ethyl-2(1H)-pyridinone.
Materials:
-
2-Pyridone
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridone (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the ethylating agent (ethyl iodide or ethyl bromide, 1.1 - 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to afford 1-ethyl-2(1H)-pyridinone.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol utilizes a phase-transfer catalyst to enhance N-selectivity.
Materials:
-
2-Pyridone
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine 2-pyridone (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene and water to the flask.
-
Add ethyl bromide (1.2 eq) to the biphasic mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography or distillation under reduced pressure to obtain 1-ethyl-2(1H)-pyridinone.
IV. Data Summary
The following table summarizes typical yields and N/O selectivity ratios observed under different reaction conditions. These values are illustrative and can vary based on the specific substrate and precise experimental setup.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Typical N/O Ratio | Reference |
| K₂CO₃ | DMF | 80 | 60-80 | >10:1 | General Knowledge |
| NaH | THF | 65 | 50-70 | Variable | General Knowledge |
| CsF | MeCN | 80 | 70-90 | High N-selectivity | [2] |
| K₂CO₃ | Water/Tween 20 | Room Temp | 40-94 | >6:1 | [3][4] |
| K₂CO₃/TBAB | Toluene/Water | Reflux | 70-90 | High N-selectivity | [12][14] |
V. References
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. Available from: [Link]
-
Hayat, S., et al. (2001). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Synthetic Communications, 31(18), 2847-2850. Available from: [Link]
-
Sharma, P., et al. (2017). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry - Section B, 56B(5), 492-502. Available from: [Link]
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657–3665. Available from: [Link]
-
Maity, S., et al. (2021). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 86(17), 11845–11856. Available from: [Link]
-
Maity, S., et al. (2021). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 86(17), 11845–11856. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available from: [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N‑Alkylation of 2‑Pyridones in Water. ResearchGate. Available from: [Link]
-
Boufroura, H., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Mediterranean Journal of Chemistry, 10(4), 369-375. Available from: [Link]
-
Smith, A. M. R., et al. (2022). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Chemical Science, 13(15), 4269-4275. Available from: [Link]
-
Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Available from: [Link]
-
Elizbarashvili, E. N., et al. (2023). NOVEL METHOD FOR N-ALKYLATION OF A PYRIDONE RING. Chemistry of Heterocyclic Compounds, 59(1-2), 108-110. Available from: [Link]
-
Torhan, M. C., et al. (2013). A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. Tetrahedron Letters, 54(32), 4272-4274. Available from: [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2019). ACS Omega, 4(7), 12265–12275. Available from: [Link]
-
Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Available from: [Link]
-
Larhed, M., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(23), 8281–8284. Available from: [Link]
-
Li, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848795. Available from: [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. Molecules, 14(7), 2457-2467. Available from: [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Available from: [Link]
-
Bram, G., et al. (1988). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 18(4), 367-375. Available from: [Link]
-
PTC Organics, Inc. (n.d.). Two Consecutive PTC N-Alkylations. Available from: [Link]
-
Torhan, M. C., et al. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available from: [Link]
-
Virginia Commonwealth University. (n.d.). Efficient Synthesis of Pyridines. Available from: [Link]
-
Suárez, M., et al. (2018). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 23(11), 2899. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available from: [Link]
-
Google Patents. (2012). WO2012107831A1 - Method of making a pyridone compound, 5-ethyl-1-phenyl-2-(1h). Available from:
-
Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 8(52), 29849-29857. Available from: [Link]
-
ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Available from: [Link]
-
Reddit. (2020). Synthesis - General tips for improving yield? Available from: [Link]
-
ChemRxiv. (2023). Streamlining the Synthesis of Pyridones through Oxidative Amination. Available from: [Link]
-
Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Available from: [Link]
-
Organic Letters. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Available from: [Link]
-
Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Available from: [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382-3385. Available from: [Link]
-
Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Available from:
-
PubChem. (n.d.). 1H-Pyridin-2-one, 6-ethyl-. Available from: [Link]
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Technical Support Center: Purification of Crude 2(1H)-Pyridinone, 1-ethyl-
Welcome to the technical support center for the purification of 2(1H)-Pyridinone, 1-ethyl- (CAS 13337-79-6).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. The following sections offer detailed protocols and the scientific rationale behind them to ensure you can achieve the desired purity for your downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 1-ethyl-2(1H)-pyridinone.
Q1: What are the typical impurities I might encounter in my crude 1-ethyl-2(1H)-pyridinone?
A1: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesizing from 2-hydroxypyridine and an ethylating agent, you might find unreacted 2-hydroxypyridine or over-alkylated products. If using a method involving cyclization, precursors or incompletely cyclized products could be present.[3] It is crucial to have an analytical method, such as TLC, GC-MS, or NMR, to identify the impurity profile of your specific crude material.
Q2: My crude 1-ethyl-2(1H)-pyridinone is a dark oil/solid. What is the best initial purification strategy?
A2: For a significantly impure, colored product, a multi-step purification approach is often best. A good starting point is an initial purification by column chromatography to remove the bulk of colored impurities and compounds with significantly different polarities. This can be followed by recrystallization to achieve high purity. The choice of technique depends on the nature of the impurities.
Q3: What are the key physical properties of 1-ethyl-2(1H)-pyridinone that I should be aware of during purification?
A3: Understanding the physical properties is critical for selecting the appropriate purification method.
| Property | Value | Source |
| Molecular Formula | C7H9NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| Melting Point | 30 - 32 °C (86 - 90 °F) | |
| Boiling Point | 250 °C (482 °F) at 987 hPa | |
| Boiling Point (Reduced Pressure) | 408.50 ± 0.50 K (135.35 °C) at 2.70 kPa | [1] |
The relatively low melting point means it can exist as a low-melting solid or a thick oil at room temperature. Its high boiling point suggests that vacuum distillation is a viable purification method, especially for removing non-volatile impurities.
Q4: Are there any specific safety precautions I should take when handling 1-ethyl-2(1H)-pyridinone and the solvents used for its purification?
A4: Yes, safety is paramount. 1-Ethyl-2(1H)-pyridinone is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used in purification, such as ethyl acetate, hexanes, and methanol, are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.[4]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of 1-ethyl-2(1H)-pyridinone.
Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solids, but several issues can arise.[5][6][7]
Problem 1: The compound "oils out" instead of crystallizing.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution is supersaturated with impurities that depress the melting point.
-
Solution:
-
Lower the temperature: Try cooling the solution more slowly. Let it cool to room temperature undisturbed before placing it in an ice bath.[8]
-
Change the solvent system: Use a solvent with a lower boiling point. Alternatively, a two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can provide nucleation sites for crystal growth.[7]
-
Seed the solution: Add a tiny crystal of pure 1-ethyl-2(1H)-pyridinone to the cooled solution to induce crystallization.[7][9]
-
Problem 2: No crystals form, even after cooling in an ice bath.
-
Cause: The solution is not saturated, meaning too much solvent was used, or the compound is very soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Evaporate excess solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Add an anti-solvent: If you are using a single solvent, you can try adding a miscible solvent in which your compound is insoluble to decrease its overall solubility.
-
Problem 3: The resulting crystals are colored or appear impure.
-
Cause: Colored impurities are co-precipitating with your product, or insoluble impurities were not removed.
-
Solution:
-
Use activated carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities. Heat the solution with the carbon for a few minutes, and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[9]
-
Perform a hot filtration: If there are insoluble impurities in your hot solution, they should be removed by filtering the hot solution through a fluted filter paper before cooling.[9]
-
Troubleshooting Column Chromatography
Column chromatography is excellent for separating compounds with different polarities.[10][11][12]
Problem 1: Poor separation of the desired compound from impurities (overlapping bands).
-
Cause: The chosen eluent system does not have the optimal polarity to resolve the components of the mixture.
-
Solution:
-
Optimize the eluent system with TLC: Before running the column, test different solvent mixtures using Thin Layer Chromatography (TLC). The ideal eluent system should give your desired compound an Rf value of approximately 0.3.[13]
-
Use a solvent gradient: Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the eluent to elute your compound and then the more polar impurities.[10]
-
Proper column packing: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.[11]
-
Problem 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound down the silica gel.
-
Solution:
-
Increase the eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[14]
-
Problem 3: The compound streaks down the column.
-
Cause: The sample was overloaded on the column, or the compound is not very soluble in the eluent, causing it to precipitate on the column.
-
Solution:
-
Use a larger column or less sample: The amount of silica gel should be 30-100 times the weight of the crude sample.
-
Ensure solubility: Dissolve the crude sample in the minimum amount of a solvent in which it is highly soluble before loading it onto the column. If the compound is not soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[13][14]
-
III. Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is ideal for an initial cleanup of crude 1-ethyl-2(1H)-pyridinone, especially if it is highly colored or contains multiple impurities.
Materials:
-
Crude 1-ethyl-2(1H)-pyridinone
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection:
-
Develop a TLC system to find an appropriate eluent. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf of ~0.3 for the 1-ethyl-2(1H)-pyridinone spot. A common eluent for similar compounds is 20-40% ethyl acetate in petroleum ether or hexanes.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the concentrated sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
-
Isolation:
-
Combine the pure fractions containing 1-ethyl-2(1H)-pyridinone.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This method is suitable for a final purification step to obtain highly pure, crystalline 1-ethyl-2(1H)-pyridinone.
Materials:
-
Partially purified 1-ethyl-2(1H)-pyridinone
-
Recrystallization solvent(s) (e.g., ethyl acetate, hexanes, isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.[8]
-
-
Cooling and Crystallization:
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[5]
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
IV. Visualization of Workflows
Troubleshooting Logic for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
General Purification Workflow
Caption: A general workflow for the purification of 1-ethyl-2(1H)-pyridinone.
V. References
-
2(1H)-Pyridinone, 1-ethyl- (CAS 13337-79-6). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
-
1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]
-
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). Retrieved January 12, 2026, from [Link]
-
2(1H)-Pyridinone, 1-ethyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Material Safety Data Sheet - 1-Methyl-2-pyridone, 99+%. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]
-
Solvents and solubilities. (n.d.). MicroChemicals. Retrieved January 12, 2026, from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved January 12, 2026, from [Link]
-
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved January 12, 2026, from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved January 12, 2026, from [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI. Retrieved January 12, 2026, from [Link]
-
World Journal of Pharmaceutical Research. (2022). Retrieved January 12, 2026, from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved January 12, 2026, from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography. YouTube. Retrieved January 12, 2026, from [Link]
-
2(1H)-Pyridone, 1-ethyl-4-methyl-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Macroscale Columns. (2024, August 18). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Distillation process for mixtures of pyridines. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Chemical/Laboratory Techniques: Column Chromatography. (2022, October 14). YouTube. Retrieved January 12, 2026, from [Link]
-
1H-Pyridin-2-one, 6-ethyl-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Chromatography: How to Run a Flash Column. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Troubleshooting protein purification? (2013, February 24). ResearchGate. Retrieved January 12, 2026, from [Link]
-
3-cyano-6-methyl-2(1)-pyridone. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
Using Solubility Data. (2022, April 7). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
Sources
- 1. 2(1H)-Pyridinone, 1-ethyl- (CAS 13337-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2(1H)-Pyridinone, 1-ethyl- [webbook.nist.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
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- 10. columbia.edu [columbia.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
common side reactions in the synthesis of 2(1H)-Pyridinone, 1-ethyl-
Welcome to the technical support center for the synthesis of 1-ethyl-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, experience-driven insights and troubleshooting strategies to optimize your experimental outcomes.
I. Understanding the Core Synthesis and Its Challenges
The synthesis of 1-ethyl-2(1H)-pyridinone, a valuable building block in medicinal chemistry, typically involves the N-alkylation of 2-pyridone. While seemingly straightforward, the ambident nucleophilic nature of the 2-pyridone ring presents a significant challenge.[1][2] 2-Pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine.[3][4][5] This duality often leads to a mixture of N-alkylated and O-alkylated products, complicating purification and reducing the yield of the desired product.[1][3][5]
Factors such as the choice of solvent, base, and alkylating agent, as well as the reaction temperature, can significantly influence the ratio of N- to O-alkylation.[6]
Diagram: N- vs. O-Alkylation of 2-Pyridone
Caption: Tautomerization of 2-pyridone leads to two competing alkylation pathways.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis of 1-ethyl-2(1H)-pyridinone in a question-and-answer format.
Issue 1: Low Yield of the Desired 1-ethyl-2(1H)-pyridinone and Presence of a Major Side Product.
Question: My reaction is yielding a significant amount of an isomeric byproduct along with my target compound. How can I improve the selectivity for N-alkylation?
Answer: The primary culprit here is likely the concurrent O-alkylation of the 2-hydroxypyridine tautomer.[1][3][5] The ratio of N- to O-alkylation is highly dependent on the reaction conditions.[6]
Troubleshooting Steps:
-
Solvent Selection: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor N-alkylation, while polar aprotic solvents can promote O-alkylation. Consider switching to a less polar solvent like toluene or benzene.
-
Choice of Base: The nature of the base used for deprotonation of 2-pyridone is critical. Harder bases, such as sodium hydride (NaH), tend to favor O-alkylation. A softer base, like potassium carbonate (K2CO3) or cesium fluoride (CsF), can increase the selectivity for N-alkylation.[7]
-
Alkylating Agent: While ethyl iodide or ethyl bromide are commonly used, their reactivity can sometimes lead to a mixture of products.
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the thermodynamically more stable N-alkylated product.
| Condition | Favors N-Alkylation | Favors O-Alkylation |
| Solvent | Non-polar (e.g., Toluene) | Polar Aprotic (e.g., DMF, DMSO) |
| Base | Weaker, Softer (e.g., K2CO3, CsF) | Stronger, Harder (e.g., NaH) |
| Temperature | Lower | Higher |
Issue 2: The Reaction is Sluggish or Does Not Go to Completion.
Question: I am observing a low conversion of my starting material, 2-pyridone, even after extended reaction times. What could be the issue?
Answer: Incomplete reactions can stem from several factors, including insufficient activation of the substrate or issues with reagent quality.
Troubleshooting Steps:
-
Base Strength and Solubility: Ensure the base you are using is strong enough to deprotonate 2-pyridone effectively and is sufficiently soluble in your chosen solvent. If using a heterogeneous base like potassium carbonate, ensure vigorous stirring to maximize surface area contact.
-
Reagent Quality: Verify the purity and dryness of your solvent and reagents. Water can quench the base and hinder the reaction. Ensure your ethylating agent (e.g., ethyl iodide) has not decomposed.
-
Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A modest increase in temperature might be necessary to drive the reaction to completion. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
-
Activation of 2-Pyridone: In some cases, converting 2-pyridone to a more reactive intermediate can be beneficial. For instance, using a phase-transfer catalyst in a biphasic system can enhance the nucleophilicity of the pyridone anion.
Diagram: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common synthesis issues.
III. Recommended Protocol for Selective N-Alkylation
This protocol is designed to favor the formation of 1-ethyl-2(1H)-pyridinone by controlling the key reaction parameters.
Materials:
-
2-Pyridone
-
Ethyl iodide
-
Potassium carbonate (anhydrous, finely powdered)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a stirred suspension of 2-pyridone (1.0 eq) and finely powdered potassium carbonate (1.5 eq) in anhydrous acetonitrile, add ethyl iodide (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 1-ethyl-2(1H)-pyridinone as a colorless oil.
IV. References
-
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (n.d.). Retrieved from [Link]
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Maity, S., Guchhait, S., Elsharif, A. M., & Al-Ghamdi, Y. O. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. Tetrahedron Letters.
-
Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2-Pyridone. (n.d.). In Wikipedia. Retrieved from [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). MDPI. Retrieved from [Link]
-
Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
1-methyl-2-pyridone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2012). PubMed Central. Retrieved from [Link]
-
Mild and Regioselective N -Alkylation of 2-Pyridones in Water. (2019). ResearchGate. Retrieved from [Link]
-
2(1H)-Pyridinone, 1-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 6. cn.aminer.org [cn.aminer.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
stability and degradation of 2(1H)-Pyridinone, 1-ethyl- under different conditions
An in-depth technical guide on the stability and degradation of 2(1H)-Pyridinone, 1-ethyl-, designed for researchers, scientists, and drug development professionals.
Technical Support Center: 2(1H)-Pyridinone, 1-ethyl-
Welcome to the technical support center for 2(1H)-Pyridinone, 1-ethyl- (CAS: 13337-79-6). This guide, prepared by our senior application scientists, provides in-depth information on the stability and degradation of this compound. It is designed to help you anticipate potential challenges, troubleshoot experimental issues, and design robust stability studies.
While specific degradation kinetics for 1-ethyl-2-pyridinone are not extensively published, the stability profile can be reliably inferred from the well-documented chemistry of the 2-pyridinone scaffold. This guide synthesizes this foundational knowledge with principles from regulatory guidelines on forced degradation studies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is 2(1H)-Pyridinone, 1-ethyl-, and what are its key structural features?
A1: 2(1H)-Pyridinone, 1-ethyl- is an organic compound with the molecular formula C7H9NO.[4] It features a 2-pyridinone ring, which is a six-membered aromatic lactam (a cyclic amide). An ethyl group is substituted on the nitrogen atom. The 2-pyridinone structure exists in tautomeric equilibrium with its 2-hydroxypyridine form, although the pyridinone form is generally more stable, especially in polar solvents.[5] This lactam functionality is the primary determinant of its hydrolytic stability.
Q2: What are the primary degradation pathways for 2(1H)-Pyridinone, 1-ethyl-?
A2: Based on the chemistry of the 2-pyridinone ring, the three primary degradation pathways are:
-
Hydrolysis: The lactam ring is susceptible to opening under both acidic and basic conditions. This is often the most significant degradation pathway in aqueous solutions.[6][7]
-
Oxidation: The electron-rich pyridine ring can be susceptible to oxidation, potentially forming N-oxides or undergoing ring cleavage.[5][8] Common laboratory oxidants like hydrogen peroxide can initiate this process.
-
Photodegradation: The pyridinone ring system can absorb UV light, leading to photochemical reactions. Studies on related compounds show that photolysis can lead to the formation of intermediates like Dewar pyridinones.[9][10]
Q3: How does pH impact the stability of this compound in solution?
A3: The stability of 2(1H)-Pyridinone, 1-ethyl- is highly pH-dependent.
-
Neutral pH (~6-8): The compound is expected to be most stable at or near neutral pH.
-
Acidic pH (<4): Acid-catalyzed hydrolysis of the lactam bond is likely, leading to the formation of a ring-opened amino acid derivative.
-
Alkaline pH (>9): Base-catalyzed hydrolysis is also a significant risk and is often more rapid than acid hydrolysis for lactams.[7][11] Studies on similar pyridones confirm their instability in alkaline conditions.[6][12]
Q4: Is 2(1H)-Pyridinone, 1-ethyl- sensitive to light?
A4: Yes, compounds containing the 2-pyridinone scaffold are known to be photosensitive.[9][10] Exposure to UV or even high-intensity visible light can induce degradation. Therefore, it is critical to protect solutions and solid samples from light during storage and handling to ensure integrity. Photostability testing is a mandatory part of forced degradation studies for regulatory purposes.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: "I'm observing a rapid loss of my compound in an acidic or basic aqueous solution during my experiment. What is happening and how can I mitigate this?"
-
Probable Cause: You are likely observing pH-mediated hydrolysis. The amide bond within the 2-pyridinone ring is being cleaved by acid or base catalysis, leading to the formation of a ring-opened product that will have different chromatographic and spectroscopic properties.
-
Troubleshooting Steps:
-
Confirm the Cause: Analyze your degraded sample by LC-MS. Look for a new peak with a mass corresponding to the parent compound + 18 amu (mass of water), which is indicative of a hydrolysis product.
-
Buffer Your System: If your experimental conditions permit, buffer your solution to a neutral pH range (6.5-7.5) where the compound is most stable.
-
Control Temperature: Hydrolysis is temperature-dependent. Perform your experiments at a lower temperature (e.g., 4°C) to decrease the degradation rate.
-
Limit Exposure Time: Prepare solutions fresh and minimize the time the compound spends in the harsh pH environment. For analytical purposes, neutralize samples immediately after stress testing.[1]
-
Issue 2: "My solid-state sample has started to change color after being stored on the lab bench. Is this a sign of degradation?"
-
Probable Cause: This could be due to either photodegradation or oxidation. Many pyridine derivatives form intensely colored pigments upon degradation.[5][14] Exposure to ambient lab lighting and air (oxygen) over time can be sufficient to initiate these reactions on the surface of the solid material.
-
Troubleshooting Steps:
-
Proper Storage: Store the solid material in an amber vial to protect it from light. For long-term storage, place it in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and store at the recommended temperature (typically 2-8°C or -20°C).
-
Analytical Verification: Dissolve a small amount of the discolored material and analyze it using a stability-indicating HPLC method. Compare the chromatogram to that of a reference sample stored under ideal conditions to confirm the presence of degradation products.
-
Issue 3: "I'm developing a formulation containing peroxides and I'm seeing a significant loss of 2(1H)-Pyridinone, 1-ethyl-. What is the likely reaction?"
-
Probable Cause: You are observing oxidative degradation. Peroxides are strong oxidizing agents that can react with the 2-pyridinone ring. The reaction may involve epoxidation of the ring or other oxidative cleavage pathways.[8]
-
Troubleshooting Steps:
-
Identify Degradants: Use LC-MS/MS to identify the degradation products. Look for mass shifts corresponding to the addition of one or more oxygen atoms. This information is crucial for understanding the degradation pathway.
-
Include Antioxidants: If compatible with your application, consider adding antioxidants (e.g., BHT, ascorbic acid, or sodium metabisulfite) to your formulation to scavenge the oxidizing agents.
-
Avoid Incompatible Excipients: Screen formulation excipients for peroxide content. Some common excipients, like povidone and polyethylene glycols, can contain low levels of peroxide impurities that can cause degradation over time.
-
Key Degradation Pathways and Experimental Workflows
Primary Degradation Pathways
The following diagram illustrates the three main degradation mechanisms affecting 2(1H)-Pyridinone, 1-ethyl-.
Caption: Primary degradation routes for 2(1H)-Pyridinone, 1-ethyl-.
Summary of Forced Degradation Conditions
Forced degradation studies are essential to establish the intrinsic stability of the molecule and develop a stability-indicating analytical method.[1][15] The following table outlines recommended starting conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without being further degraded themselves.[3]
| Stress Condition | Recommended Conditions | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Lactam ring opening |
| Base Hydrolysis | 0.1 M NaOH at RT for 4-8h | Rapid lactam ring opening |
| Oxidation | 3% H₂O₂ at RT for 24h | Formation of various oxidized species |
| Thermal Stress | Solid state at 80°C for 72h | Typically stable, but check for melt/decomposition |
| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Formation of photo-isomers and other degradants |
Experimental Protocols
Protocol: Forced Degradation Study for 2(1H)-Pyridinone, 1-ethyl-
This protocol provides a framework for conducting a forced degradation study. A validated, stability-indicating HPLC method is required to analyze the samples.
Objective: To identify the likely degradation products of 2(1H)-Pyridinone, 1-ethyl- and demonstrate the specificity of the analytical method.
Materials:
-
2(1H)-Pyridinone, 1-ethyl-
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA and/or MS detector
-
pH meter
-
Photostability chamber
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2(1H)-Pyridinone, 1-ethyl- at a concentration of 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control Sample: Prepare a control sample by diluting the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with mobile phase. Store this sample protected from light at 2-8°C.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the sample in a water bath at 60°C.
-
Withdraw aliquots at several time points (e.g., 2, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH, dilute to the target concentration with mobile phase, and analyze.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep the sample at room temperature.
-
Withdraw aliquots at early time points (e.g., 15 min, 1h, 4h) as this reaction may be fast.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl, dilute to the target concentration, and analyze.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.
-
Keep the sample at room temperature, protected from light.
-
Withdraw aliquots at several time points (e.g., 2, 8, 24 hours).
-
Dilute to the target concentration with mobile phase and analyze immediately.
-
-
Photolytic Degradation:
-
Place a solution of the compound (e.g., 0.1 mg/mL in a quartz cuvette or transparent vial) in a photostability chamber.
-
Expose the sample to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.
-
Analyze the light-exposed and dark control samples.
-
-
Data Analysis:
-
For each condition, calculate the percentage degradation of the parent peak.
-
Ensure the analytical method separates all degradation products from the parent peak and from each other (demonstrates specificity).
-
Use a PDA detector to assess peak purity.
-
If possible, calculate the mass balance to account for all degradation products.[15]
-
References
-
2-Pyridone. Wikipedia.[Link]
-
Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate.[Link]
-
Photolytic removal and mineralisation of 2-halogenated pyridines. PubMed.[Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health (NIH).[Link]
-
Oxidative Dearomatization of Pyridines. National Institutes of Health (NIH).[Link]
-
Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate.[Link]
-
Biodegradation of pyridine under UV irradiation. ResearchGate.[Link]
-
Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv.[Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).[Link]
-
Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org.[Link]
-
Photoionization of 2-pyridone and 2-hydroxypyridine. RSC Publishing.[Link]
-
Forced Degradation Studies. MedCrave online.[Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IJRPS.[Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor.[Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.[Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. arkat-usa.org.[Link]
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Stack Exchange.[Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. arkat-usa.org.[Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate.[Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.[Link]
-
2(1H)-Pyridinone, 1-ethyl-. NIST WebBook.[Link]
-
1-(2-Aminoethyl)pyridin-2(1H)-one. PubChem.[Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central.[Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. 2(1H)-Pyridinone, 1-ethyl- [webbook.nist.gov]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photolytic removal and mineralisation of 2-halogenated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
troubleshooting low reactivity of 2(1H)-Pyridinone, 1-ethyl-
Technical Support Center: 2(1H)-Pyridinone, 1-ethyl-
Welcome to the technical support center for 2(1H)-Pyridinone, 1-ethyl-. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges related to its reactivity, providing in-depth, field-proven insights and systematic troubleshooting protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1-ethyl-2(1H)-pyridinone is showing low conversion. What are the primary reasons for its apparent low reactivity?
A1: The reactivity of 1-ethyl-2(1H)-pyridinone is governed by the electronic nature of the pyridinone ring. The amide functionality within the ring delocalizes electron density, which can reduce the nucleophilicity of the ring system compared to simpler pyridines. Furthermore, the molecule is an ambident nucleophile , meaning it can react at either the nitrogen or the oxygen atom, leading to potential side products and consuming reactants without forming the desired product.[1][2] Key factors influencing its reactivity include the choice of solvent, base, electrophile, and reaction temperature.
Q2: I am attempting an N-alkylation of a pyridone, but I am isolating the O-alkylated product (a 2-alkoxypyridine). How can I control the regioselectivity?
A2: This is a classic challenge when working with 2-pyridones.[2] The ratio of N- to O-alkylation is highly dependent on the reaction conditions. Here's a breakdown of the controlling factors:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, THF) generally favor N-alkylation. Polar protic solvents (e.g., ethanol, water) can solvate the oxygen atom of the pyridone anion, making it less available for reaction and thus can sometimes favor O-alkylation.[3]
-
Base and Counter-ion: The choice of base is critical. Bases that result in a "freer" pyridone anion (e.g., using potassium or cesium salts like K₂CO₃ or Cs₂CO₃) tend to favor reaction at the more electronegative oxygen atom. Using bases like sodium hydride (NaH) can sometimes promote N-alkylation. Some protocols have found success using specific bases like potassium tert-butoxide in anhydrous conditions.[4]
-
Electrophile: Hard electrophiles (based on Hard-Soft Acid-Base theory) tend to react at the hard oxygen atom, while softer electrophiles favor the softer nitrogen atom.
-
Micellar Systems: Recent methodologies have shown that conducting the reaction in water with a surfactant like Tween 20 can create a micellar system that strongly favors N-alkylation by managing the solubility and environment of the reactants.[1][5]
Q3: How can I confirm the purity of my starting material, 1-ethyl-2(1H)-pyridinone?
A3: Ensuring the purity of your starting material is the first and most critical step in troubleshooting any reaction. Impurities can inhibit catalysts or participate in side reactions.
-
Physical Properties: The compound is a solid at room temperature. Compare its appearance and melting point to literature values.
-
Spectroscopic Analysis: The most definitive method is spectroscopic analysis. Acquire a ¹H NMR spectrum and compare it to reference data. Key signals for 1-ethyl-2(1H)-pyridinone (in a suitable deuterated solvent like CDCl₃) would include the ethyl group protons (a quartet and a triplet) and distinct signals for the four protons on the pyridinone ring.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [6] |
| Molecular Weight | 123.15 g/mol | [6] |
| CAS Number | 13337-79-6 | [6] |
Systematic Troubleshooting Guides
This section provides structured approaches to diagnose and solve common reactivity issues.
Guide 1: Troubleshooting Low Yield in Nucleophilic Substitution Reactions (e.g., Alkylation, Acylation)
Nucleophilic substitution is a cornerstone of pyridinone chemistry. Low yields are often traced back to suboptimal reaction conditions or competing reaction pathways.
Common Problem: An alkylation reaction with an alkyl halide (e.g., ethyl iodide) shows low conversion of the 1-ethyl-2(1H)-pyridinone starting material after an extended reaction time.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields in substitution reactions.
In-Depth Analysis & Causality:
-
Reagent Integrity:
-
Pyridinone: Ensure it is free from acidic impurities that would quench the base.
-
Base: Carbonate bases can be hygroscopic and lose activity. Stronger bases like sodium hydride (NaH) must be handled under an inert atmosphere.
-
Solvent: For reactions involving strong bases, anhydrous solvents are mandatory to prevent quenching. Water can also influence N- vs. O-selectivity.[7]
-
-
Reaction Conditions:
-
The Role of the Base: The pKa of 2-pyridone is ~11.6.[3] A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. For example, the pKa of the conjugate acid of triethylamine is ~10.8, making it a poor choice. Potassium carbonate (pKa of conjugate acid ~10.3) is often used but may not achieve full deprotonation. Stronger bases like NaH or KHMDS are more effective.
-
The SN2 Mechanism: Most successful alkylations on the nitrogen atom of a pyridone follow an SN2 pathway.[8][9] This mechanism is favored by polar aprotic solvents (like DMF or THF) because they solvate the cation of the base but leave the nucleophile (the pyridone anion) relatively "naked" and highly reactive.[9]
-
Elimination as a Side Reaction: If you are using a secondary or tertiary alkyl halide as your electrophile, or if your base is strong and sterically hindered, you may be promoting the E2 elimination side reaction instead of the desired substitution.[10] This can be identified by looking for alkene byproducts.
-
Guide 2: Troubleshooting Low Yield in Palladium Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Using 1-ethyl-2(1H)-pyridinone (or a halogenated derivative) as a coupling partner in Suzuki-Miyaura reactions can be challenging due to its electronic properties.
Common Problem: A Suzuki-Miyaura coupling between 5-bromo-1-ethyl-2(1H)-pyridinone and an arylboronic acid is failing or giving very low yields.
Factors Influencing Pyridinone Reactivity in Cross-Coupling:
Caption: Key interdependent factors governing Suzuki-Miyaura coupling success.
In-Depth Analysis & Causality:
-
Catalyst System (Palladium & Ligand):
-
The Challenge: 2-Pyridone is an electron-rich heterocycle, which can make the oxidative addition step of the catalytic cycle sluggish. Furthermore, the nitrogen and oxygen atoms can act as coordinating sites, potentially inhibiting the palladium catalyst.
-
Solution: Specialized catalyst systems are often required for heteroaryl coupling partners.[11] While standard Pd(PPh₃)₄ might work in some cases, consider using more active catalysts formed from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sophisticated phosphine ligand (e.g., SPhos, XPhos, RuPhos). These bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps.
-
-
Base Selection:
-
The Mechanism: The base in a Suzuki coupling is not just an acid scavenger. It plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[12][13]
-
Solution: The choice of base can dramatically affect the yield. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging substrates like pyridones, a stronger base like K₃PO₄ or CsF is often more effective. The base must be thoroughly ground and dried before use.
-
-
Reaction Conditions:
-
Atmosphere: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. It is absolutely critical to degas your solvent and run the reaction under a completely inert atmosphere (Argon or Nitrogen).[14]
-
Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is often used to dissolve both the organic-soluble components and the inorganic base. Ensure the solvent is properly degassed.
-
Experimental Protocols
Protocol 1: General Procedure for Optimizing N-Alkylation of a 2-Pyridone
This protocol describes a screening experiment to find the optimal conditions for reacting a 2-pyridone with an electrophile.
-
Setup: In an oven-dried vial equipped with a magnetic stir bar, add the 2-pyridone starting material (1.0 eq).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen gas three times.[14]
-
Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, 0.5 M concentration). Then, add the chosen base (e.g., NaH, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 20-30 minutes at room temperature to ensure complete deprotonation.
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to the desired temperature (start with room temperature) and stir.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. Check for the consumption of starting material and the appearance of new product spots.[7][15]
-
Work-up: Once the reaction is complete, cautiously quench by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Characterize the product(s) by NMR to confirm the structure and determine the ratio of N- vs. O-alkylation.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyridone
This protocol provides a robust starting point for coupling reactions.
-
Setup: To an oven-dried Schlenk flask, add the halogenated pyridone (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon at least three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.[14]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.
References
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Available at: [Link]
-
ResearchGate. (n.d.). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Available at: [Link]
-
ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Available at: [Link]
-
PubChem. (n.d.). 2(1H)-Pyridone, 1-ethyl-4-methyl-. Available at: [Link]
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. Available at: [Link]
-
ResearchGate. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Available at: [Link]
-
NIST. (n.d.). 2(1H)-Pyridinone, 1-ethyl-. In NIST Chemistry WebBook. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]
-
ACS Publications. (n.d.). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Available at: [Link]
-
Indian Journal of Chemistry. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. Available at: [Link]
-
ResearchGate. (n.d.). Mild and Regioselective N -Alkylation of 2-Pyridones in Water. Available at: [Link]
-
ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. Available at: [Link]
-
NIST. (n.d.). 2(1H)-Pyridinone. In NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). 2(1H)-Pyridinone IR Spectrum. In NIST Chemistry WebBook. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-methyl-2-pyridone. Available at: [Link]
-
Royal Society of Chemistry. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Available at: [Link]
-
National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
-
NIST. (n.d.). 2(1H)-Pyridinone, 1-methyl-. In NIST Chemistry WebBook. Available at: [Link]
-
University PowerPoint Presentation. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
YouTube. (2019). SN1/SN2/E1/E2 Practice Problems. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
YouTube. (2020). Chapter 7 Alkyl Halides: Nucleophilic Substitution and Elimination Reactions Lesson 3 Part 1. Available at: [Link]
-
Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2(1H)-Pyridinone, 1-ethyl- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 1-Ethyl-2(1H)-Pyridinone Derivatives
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-2(1H)-pyridinone derivatives. As a core scaffold in numerous biologically active compounds and pharmaceutical ingredients, the efficient and selective synthesis of these molecules is of paramount importance.[1] This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causal mechanisms behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing 1-ethyl-2(1H)-pyridinone derivatives?
The most prevalent method is the direct N-alkylation of a corresponding 2(1H)-pyridinone (also known as 2-hydroxypyridine) precursor with an ethylating agent, such as ethyl iodide or ethyl bromide.[2] This reaction is typically performed in the presence of a base to deprotonate the pyridinone, rendering it nucleophilic.
Q2: What is the principal challenge encountered during the N-alkylation of 2-pyridones?
The primary challenge is the competitive O-alkylation, which results in the formation of the 2-ethoxypyridine isomer.[1][3] This issue arises from the lactam-lactim tautomerism of the 2-pyridone ring, where the molecule exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[4] Alkylation can therefore occur at either the nitrogen or the oxygen atom, and controlling the regioselectivity is the key to a successful synthesis.
Q3: How does the choice of base influence the N- vs. O-alkylation ratio?
The base is a critical parameter for controlling selectivity. The goal is to generate the pyridone anion, which then acts as the nucleophile.
-
Common Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are frequently used.
-
Mechanism of Control: The nature of the counter-ion (K⁺, Cs⁺, Na⁺) influences the dissociation of the resulting salt in the reaction solvent. "Softer" cations like cesium (Cs⁺) can lead to a more "naked" and nucleophilic nitrogen atom, thereby favoring N-alkylation. In contrast, harder cations like Na⁺ may remain more tightly associated with the oxygen atom, potentially leading to a higher proportion of O-alkylation under certain conditions. From a practical standpoint, Cs₂CO₃ often provides superior results for selective N-alkylation, albeit at a higher cost.[5]
Q4: Which solvent system is optimal for this reaction?
Polar aprotic solvents are the standard choice as they can dissolve the pyridone salt without interfering with the nucleophilic attack.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices.
-
Causality: These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the pyridone anion more reactive. They do not participate in hydrogen bonding, which could otherwise stabilize the anion and reduce its reactivity. In recent years, greener approaches using micellar catalysis in water have also been developed, showing high regioselectivity for N-alkylation.[2][6]
Q5: What are the pros and cons of using ethyl iodide vs. ethyl bromide?
Ethyl iodide is generally more reactive than ethyl bromide due to the lower bond dissociation energy of the C-I bond and the fact that iodide is a better leaving group. This increased reactivity can lead to faster reaction times and allow for lower reaction temperatures. However, ethyl iodide is more expensive and less stable than ethyl bromide. For less reactive pyridone substrates, ethyl iodide is often the superior choice.
Q6: When should I consider using Phase Transfer Catalysis (PTC)?
Phase Transfer Catalysis is a powerful technique that should be considered when conventional methods give poor yields, low selectivity, or require harsh conditions.[7]
-
How it Works: A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated pyridone anion from a solid or aqueous phase into the organic phase where the ethylating agent resides.[8] This process creates a highly reactive, "naked" anion in the organic phase, which overwhelmingly favors N-alkylation.
-
Advantages: PTC often allows for the use of milder bases (e.g., K₂CO₃ in a biphasic system), lower reaction temperatures, and can significantly enhance both reaction rate and N-selectivity.[7]
Q7: Can microwave-assisted synthesis improve my results?
Yes, microwave-assisted organic synthesis (MAOS) is highly effective for this transformation. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[9][10][11] This is due to efficient and rapid superheating of the polar reaction mixture.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
-
Possible Cause A: Incomplete Deprotonation. Your base may be too weak, or you may be using an insufficient stoichiometric amount.
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the base is fresh and anhydrous, especially NaH. Increase the equivalents of base to 1.5-2.0 to ensure complete deprotonation.
-
-
Possible Cause B: Low Reactivity of Ethylating Agent. The reaction may be too slow under your current conditions.
-
Solution: Increase the reaction temperature in 10-20 °C increments. If using ethyl bromide, consider switching to the more reactive ethyl iodide.
-
-
Possible Cause C: Poor Solubility. The pyridone salt may not be sufficiently soluble in the chosen solvent, limiting its availability to react.
-
Solution: Switch to a more polar solvent like DMF or DMSO. Alternatively, implement a Phase Transfer Catalysis (PTC) protocol to actively transport the anion into the organic phase.[8]
-
Problem 2: Poor Regioselectivity (Significant O-Alkylation)
-
Possible Cause: Reaction Conditions Favoring O-Alkylation. The combination of solvent, base, and temperature can influence the electronic environment of the pyridone anion.
-
Solution: This is the most common and critical issue. The best strategy to enhance N-selectivity is to employ a Phase Transfer Catalysis (PTC) system. The large, lipophilic quaternary ammonium cation pairs with the pyridone anion, and this complex favors N-alkylation in the organic phase.[7] Alternatively, using cesium carbonate as the base can also significantly improve the N/O ratio.
-
Problem 3: Difficulty in Product Purification
-
Possible Cause A: Similar Polarity of N- and O-Isomers. The desired 1-ethyl-2(1H)-pyridinone and the 2-ethoxypyridine byproduct often have very similar polarities, making separation by column chromatography challenging.
-
Solution: First, optimize the reaction to minimize the O-alkylated product. For separation, use a high-performance silica gel and test various solvent systems with different polarities and selectivities (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol). Sometimes, adding a small percentage of a modifier like triethylamine can improve peak shape.
-
-
Possible Cause B: Contamination with PTC Catalyst. If using PTC, the quaternary ammonium salt can sometimes contaminate the final product.
-
Solution: Ensure a thorough aqueous workup. Quaternary ammonium salts are water-soluble and can be removed by washing the organic layer multiple times with water or brine.
-
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the ethylation of a generic 2-pyridone.
| Method | Base (equiv.) | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Typical Yield (%) | Typical N/O Ratio |
| Conventional | K₂CO₃ (1.5) | DMF | None | 80-100 | 8-16 | 60-80 | 5:1 to 10:1 |
| Conventional | NaH (1.2) | THF | None | 65 | 4-8 | 70-85 | 3:1 to 8:1 |
| PTC | K₂CO₃ (2.0) | Toluene/H₂O | TBAB (5-10) | 80 | 2-6 | 85-95 | >19:1[2] |
| Microwave | K₂CO₃ (1.5) | DMF | None | 120-150 | 0.25-0.5 | 80-92 | 8:1 to 15:1 |
Note: Yields and ratios are highly dependent on the specific substituents on the 2-pyridone ring.
Visualizations: Workflows & Decision Making
Troubleshooting Workflow
The following diagram provides a decision-making tree for addressing common synthetic problems.
Caption: Troubleshooting Decision Tree for N-Ethylation.
General Optimization Workflow
This diagram illustrates a systematic approach to optimizing the reaction conditions.
Caption: Systematic Workflow for Reaction Optimization.
Experimental Protocols
Protocol 1: General Procedure for N-Ethylation via Conventional Heating
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-pyridone starting material (1.0 equiv).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration) followed by potassium carbonate (K₂CO₃, 1.5 equiv).
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add ethyl iodide (1.2 equiv) dropwise via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Optimized N-Ethylation using Phase Transfer Catalysis (PTC)
This protocol is highly recommended for achieving excellent N-selectivity.[2]
-
Preparation: To a round-bottom flask, add the 2-pyridone starting material (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv).
-
Solvent Addition: Add toluene and water to create a biphasic system (e.g., a 5:1 ratio of toluene to water).
-
Reaction Initiation: Add ethyl bromide (1.5 equiv) to the vigorously stirring mixture.
-
Heating and Monitoring: Heat the reaction to 80 °C. The vigorous stirring is crucial to ensure an adequate interface between the two phases. Monitor the reaction by TLC (spotting from the organic layer). The reaction is typically complete within 2-6 hours.
-
Workup: Cool the mixture to room temperature and separate the layers in a separatory funnel. Wash the organic layer with water and then with brine to remove the catalyst and any remaining base.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
References
-
Al-Neyadi, S. S., Hassan, A. H., & Abdou, I. M. (2012). Microwave-Assisted Synthesis of 2(1H)-Pyridones and Their Glucosides as Cell Proliferation Inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 30(2), 135-148. [Link][10][12]
-
Mijin, D. Z., et al. (2015). Microwave-assisted synthesis of 2-pyridone and 2-pyridone-based compounds. ChemInform, 46(38). [Link][11][13]
-
Ren, Y., et al. (2020). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 22(15), 5875–5879. [Link][2][6][14][15]
-
Hughes, D. L., et al. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 76(11), 4434–4443. [Link][1]
-
Magedov, I. V., et al. (2018). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 8(42), 23685-23694. [Link][4]
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657–3665. [Link][5][16]
-
Comins, D. L., & Goehring, R. R. (1998). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 1(1), 251–253. [Link][3]
-
Chun, J., et al. (2009). A tandem one-pot conversion of nitriles with ethyl bromoacetate to get various 2-pyridinone derivatives. Tetrahedron Letters, 50(26), 3443-3446. [Link][17]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Reagent Guides. [Link][7]
-
Halpern, M. (n.d.). Two Consecutive PTC N-Alkylations. PTC Organics, Inc.[Link][8]
-
Method for N-alkylation of 2-pyridone. CN101654432B. [18]
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Technical Support Center: Purification of 2(1H)-Pyridinone, 1-ethyl-
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2(1H)-Pyridinone, 1-ethyl- (CAS 13337-79-6). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with the high degree of purity required for downstream applications. Our approach is to explain the fundamental principles behind each technique, empowering you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1-ethyl-2(1H)-pyridinone?
This is a critical first question, as the purification strategy is dictated by the nature of the impurities. Synthesis of N-alkylated pyridones often involves the alkylation of a corresponding pyridone precursor.[1] Consequently, impurities typically fall into three categories:
-
Unreacted Starting Materials: The most common is the starting material, 2-hydroxypyridine (the tautomer of 2(1H)-Pyridinone). Its presence is highly likely if the reaction has not gone to completion.
-
Isomeric Byproducts: The alkylation of 2-hydroxypyridine can occur on either the nitrogen or the oxygen atom. While N-alkylation is usually favored, the formation of the O-alkylated isomer, 2-ethoxypyridine , is a very common byproduct. This isomer is often the most challenging impurity to remove due to its similar properties.
-
Reagent and Solvent Residues: Residual ethylating agents (e.g., ethyl iodide, diethyl sulfate), bases (e.g., potassium carbonate), and reaction solvents (e.g., DMF, acetonitrile) may be present in the crude product.
-
Degradation Products: Like its methyl analog, 1-ethyl-2-pyridone can darken over time, suggesting the formation of minor degradation products, especially upon exposure to air or light.[2]
Q2: What is the best first step to assess the purity of my crude product?
Before attempting any large-scale purification, a preliminary purity assessment is essential. Thin-Layer Chromatography (TLC) is the most efficient initial technique.
-
Why TLC? It is fast, requires minimal material, and provides a visual representation of the number of components in your mixture. By running your crude sample against the starting material, you can quickly determine if the reaction is complete and estimate the number of byproducts.
-
Recommended TLC System: A good starting point is a mobile phase of Hexane:Ethyl Acetate on a silica gel plate. A 2:1 or 1:1 ratio often provides good separation for pyridone derivatives.[3][4] The spots can be visualized under a UV lamp (254 nm).
For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods.[5][][7]
Q3: Which purification method—Recrystallization, Chromatography, or Distillation—is right for my situation?
The optimal method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification method.
Q4: My compound is an oil, but I've seen reports of it being a solid. What should I do?
Pure 1-ethyl-2(1H)-pyridinone has a relatively low melting point and can exist as a low-melting solid or a viscous oil at room temperature, especially if minor impurities are present that cause freezing point depression. If your goal is a crystalline solid, attempting recrystallization from a non-polar solvent system (see Protocol 1) is a valid strategy. Often, the presence of solvent or isomeric impurities prevents crystallization.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the primary purification techniques.
Method 1: Purification by Recrystallization
Recrystallization is the most effective method for removing small amounts of impurities from a compound that is already substantially pure (>90%). The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[8][9]
Core Principle: The ideal solvent will dissolve your compound completely when hot but very poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[10][11]
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (see Table 2) to find the ideal one. Add the solvent dropwise to a test tube containing ~20 mg of your compound. Heat the tube and observe. A good solvent will dissolve the compound upon heating and form crystals upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[12]
-
Decolorization (Optional): If your solution is colored due to high-molecular-weight impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities (including charcoal) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[8]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]
-
Drying: Dry the crystals under vacuum to remove the last traces of solvent.
| Solvent System | Boiling Point (°C) | Polarity | Expected Behavior for 1-ethyl-2(1H)-pyridinone |
| Hexane / Heptane | 69 / 98 | Non-polar | Good choice. Likely low solubility at RT, higher when hot. |
| Ethyl Acetate | 77 | Polar Aprotic | May be too soluble. Often used in combination with hexane. |
| Ethanol | 78 | Polar Protic | Likely high solubility even at RT. Not ideal alone. |
| Water | 100 | Polar Protic | Low to moderate solubility predicted.[13] Can be effective if impurities are highly organic-soluble. |
| Hexane:Ethyl Acetate | Variable | Tunable | An excellent combination. Start with a high hexane ratio (e.g., 5:1) and add ethyl acetate to the hot mixture until dissolution. |
Method 2: Purification by Flash Column Chromatography
When dealing with complex mixtures or impurities with similar polarity to the product (like the 2-ethoxypyridine isomer), flash column chromatography is the method of choice.[3] This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[14]
Core Principle: Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly with the mobile phase. 2-ethoxypyridine is generally less polar than the desired 1-ethyl-2-pyridone and should elute first.
-
Eluent Selection: Using TLC, find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35. A gradient of hexane and ethyl acetate is a common choice.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin running the mobile phase through the column. Start with the low-polarity mixture and gradually increase the polarity (e.g., from 9:1 to 4:1 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Caption: Workflow for flash column chromatography.
Method 3: Purification by Vacuum Distillation
For liquid or low-melting point compounds, vacuum distillation is an excellent technique for separating them from non-volatile impurities (like salts) or compounds with significantly different boiling points.[2] The boiling point of 1-ethyl-2(1H)-pyridinone at atmospheric pressure is high, and heating to that temperature could cause decomposition. Applying a vacuum lowers the boiling point to a safe temperature.
Core Principle: In a mixture of liquids, the substance with the higher vapor pressure (and thus lower boiling point) at a given temperature will vaporize more readily, allowing it to be separated and condensed.
-
Apparatus Setup: Assemble a vacuum distillation apparatus using a Claisen flask to prevent bumping. Ensure all glass joints are properly sealed with vacuum grease.
-
System Check: Connect the apparatus to a vacuum pump with a cold trap in between. Ensure the system can hold a stable vacuum at the desired pressure.
-
Heating: Place the distillation flask in a heating mantle or oil bath. Begin heating gently while stirring.
-
Distillation: As the temperature rises, the compound will begin to boil and condense in the condenser. Collect the fraction that distills at a constant temperature and pressure. For an analog, 1-methyl-2-pyridone boils at 122–124 °C at 11 mmHg.[2] The ethyl analog is expected to have a slightly higher boiling point.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains. Always vent the system to atmospheric pressure before turning off the vacuum pump.
Purity Confirmation
After purification, you must confirm the purity and identity of the final product.
-
Chromatographic Methods: A single sharp peak in an HPLC or GC chromatogram is a strong indicator of high purity.[5][7]
-
Spectroscopic Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of signals corresponding to impurities (e.g., 2-hydroxypyridine or 2-ethoxypyridine) confirms purity.
-
Mass Spectrometry: Confirms the molecular weight of the compound (123.15 g/mol ).[15]
-
-
Physical Properties: Measuring the boiling point at a specific pressure can be compared to literature values.[5][13]
References
-
Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone, 1-ethyl- (CAS 13337-79-6). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4). Retrieved from [Link]
-
Prill, E. A., & McElvain, S. M. (1935). 1-methyl-2-pyridone. Organic Syntheses, 15, 41. doi:10.15227/orgsyn.015.0041. Available at [Link]
-
NIST. (n.d.). 2(1H)-Pyridinone, 1-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Patel, H., et al. (2014). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of Saudi Chemical Society, 18(5), 534-540.
-
Bai, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863918. doi:10.3389/fchem.2022.863918. Available at [Link]
-
Defert, O., et al. (2017). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 138, 920-935. doi:10.1016/j.ejmech.2017.07.030. Available at [Link]
- Google Patents. (n.d.). WO2009133576A1 - A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone.
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Moravek, Inc. (2018). How Do Chemical Manufacturers Assess Purity?. Retrieved from [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]
-
U.S. Food and Drug Administration. (2014). Center for Drug Evaluation and Research, Application Number: 022535Orig1s000, Chemistry Reviews. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Chemical and Physical Information, Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2(1H)-Pyridone, 1-ethyl-4-methyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyridin-2-one, 6-ethyl-. Retrieved from [Link]
-
Mariella, R. P. (1949). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 29, 31. doi:10.15227/orgsyn.029.0031. Available at [Link]
- Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 846-861. doi:10.1021/acs.oprd.6b00403. Available at [Link]
- Nakano, D., et al. (2018). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid promoted cyclization of oxime intermediates. Tetrahedron Letters, 59(15), 1479-1482.
-
European Medicines Agency. (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
-
Princeton Chromatography Inc. (n.d.). PrincetonSFC 2-Ethylpyridine 60Å. Retrieved from [Link]
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alternative synthetic routes for 2(1H)-Pyridinone, 1-ethyl- to avoid byproducts
Welcome to the technical support guide for the synthesis of 1-ethyl-2(1H)-pyridinone. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and minimize the formation of troublesome byproducts. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 1-ethyl-2(1H)-pyridinone?
The core issue in the alkylation of 2-pyridone is the presence of tautomerism. 2-Pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine.[1] This creates two nucleophilic sites: the nitrogen atom (leading to the desired N-alkylation product, 1-ethyl-2(1H)-pyridinone) and the oxygen atom (leading to the O-alkylation byproduct, 2-ethoxypyridine). This competition between N- and O-alkylation is the principal source of impurities.[2][3][4]
Q2: My current synthesis using ethyl iodide and potassium carbonate in DMF gives a mixture of N- and O-ethylated products. Why is this happening and how can I fix it?
This is a classic problem of regioselectivity. The outcome of the N- vs. O-alkylation is highly dependent on factors like the solvent, the base used for deprotonation, and the nature of the electrophile.[3]
-
Causality: In a polar aprotic solvent like DMF, the pyridone anion is well-solvated. The potassium cation (from K₂CO₃) is also solvated, leaving the oxygen atom of the pyridone anion relatively exposed and highly nucleophilic, which can lead to significant O-alkylation.
-
Troubleshooting: To favor N-alkylation, you need to create conditions that either make the nitrogen atom more nucleophilic or sterically hinder the oxygen atom. Switching to a less polar solvent or using a different base can achieve this. A highly effective strategy is to employ phase-transfer catalysis.
Q3: What are Phase-Transfer Catalysis (PTC) and how can it improve my synthesis?
Phase-Transfer Catalysis is a powerful technique for reacting water-soluble nucleophiles (like the deprotonated pyridone) with organic-soluble electrophiles (like ethyl iodide).[5] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the pyridone anion from the aqueous or solid phase into the organic phase where the reaction occurs.
-
Mechanism of Selectivity: In the organic phase, the pyridone anion forms a tight ion pair with the bulky quaternary ammonium cation. This large cation sterically shields the oxygen atom, making the nitrogen atom the more accessible site for alkylation. This significantly improves the N:O product ratio.[6] PTC often allows for the use of milder, more environmentally friendly bases and a wider range of solvents.[5]
Q4: Are there any alternative synthetic routes that completely avoid the N- vs. O-alkylation problem?
Yes, several modern strategies circumvent this issue by modifying the starting materials or using different reaction mechanisms.
-
Alkylation of 2-Alkoxypyridines: This method starts with a 2-alkoxypyridine. The nitrogen atom attacks the alkylating agent (e.g., ethyl iodide) to form a pyridinium salt. The counterion then displaces the alkoxy group to yield the N-alkylated pyridone.[2] This approach is highly regioselective with no detectable O-alkylation byproducts.[2]
-
Amide Activation: A novel strategy uses N-ethylamides as the direct alkylating agents. The amide is activated with an agent like triflic anhydride (Tf₂O) in the presence of 2-fluoropyridine, which induces the migration of the ethyl group to the pyridine nitrogen, followed by hydrolysis to give the N-ethyl-2-pyridone.[7][8][9]
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol (ethanol), triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD, can be used for N-alkylation.[10][11] However, the N:O selectivity in this reaction can be sensitive to the solvent and substituents on the pyridone ring.[3][12]
Troubleshooting Guide & Optimized Protocols
This section provides actionable solutions to common experimental hurdles.
Issue 1: Poor N:O Selectivity in a Standard Alkylation Reaction
Symptoms:
-
NMR or LC-MS analysis shows two major products corresponding to the masses of 1-ethyl-2(1H)-pyridinone and 2-ethoxypyridine.
-
Difficult purification, with isomers co-eluting in column chromatography.
Root Cause Analysis & Solution Workflow:
The diagram below illustrates the competing reaction pathways and the point of intervention for improving selectivity.
Caption: Competing N- vs. O-alkylation pathways.
Solution: Implement a Phase-Transfer Catalysis (PTC) Protocol
This protocol is designed to maximize N-alkylation selectivity.
Experimental Protocol: PTC Synthesis of 1-ethyl-2(1H)-pyridinone
-
Reagents & Setup:
-
2-Pyridone (1.0 equiv)
-
Ethyl iodide (1.2 equiv)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Toluene (5 mL per 1 g of 2-pyridone)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To the flask, add 2-pyridone, powdered K₂CO₃, TBAB, and toluene.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl iodide dropwise to the suspension.
-
Heat the reaction mixture to 70-80 °C and maintain with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
-
Workup & Purification:
-
Filter the reaction mixture to remove inorganic salts. Wash the filter cake with a small amount of toluene.
-
Combine the filtrates and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel. The improved selectivity should simplify purification significantly.
-
Issue 2: Low or No Yield Despite Using a Selective Method
Symptoms:
-
TLC/LC-MS analysis shows primarily unreacted starting material.
Possible Causes & Solutions:
-
Ineffective Base: The base may be old, hydrated, or not sufficiently strong. Ensure K₂CO₃ is finely powdered and dried before use. Alternatively, a stronger base like cesium carbonate (Cs₂CO₃) can be used, which has been shown to promote N-alkylation.[13]
-
Poor Alkylating Agent: Ethyl iodide can degrade over time. Use a fresh bottle or distill before use. Ethyl bromide is a suitable, more stable alternative, though it may require slightly longer reaction times.
-
Insufficient Catalyst Activity: The phase-transfer catalyst can be "poisoned" by certain impurities.[5][14] Ensure high-purity TBAB is used.
-
Micellar Catalysis as an Alternative: For challenging substrates, a micellar catalysis system using a surfactant like Tween 20 in water has proven highly effective and regioselective for N-alkylation.[13][15][16][17] This "green" chemistry approach enhances reaction rates by improving the solubility of starting materials.[16]
Comparative Analysis of Synthetic Routes
The table below summarizes the key differences between the traditional approach and the recommended alternative methods.
| Method | Key Reagents | Typical N:O Ratio | Yield | Advantages | Disadvantages |
| Traditional Alkylation | 2-Pyridone, EtI, K₂CO₃, DMF | Variable (can be < 5:1) | Moderate | Simple setup | Poor selectivity, difficult purification. |
| Phase-Transfer Catalysis | 2-Pyridone, EtI, K₂CO₃, TBAB, Toluene | > 10:1 | Good to Excellent | High N-selectivity, mild conditions. | Requires catalyst, two-phase system. |
| Micellar Catalysis[16] | 2-Pyridone, EtI, Base, Tween 20, H₂O | > 6:1 for primary halides[16][17] | Good | "Green" solvent (water), high rates. | May require specific surfactant concentration. |
| Amide Activation[7][8] | N-ethylamide, Tf₂O, 2-F-Py | Highly selective for N | Good to Excellent | Avoids N/O competition entirely. | Requires preparation of N-ethylamide, uses Tf₂O. |
Workflow Visualization
The following diagram outlines the logical workflow for troubleshooting and optimizing your synthesis.
Caption: Troubleshooting workflow for optimizing N-alkylation.
References
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Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89(5), 3657–3665. [Link]
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Li, J., et al. (2023). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Florida Atlantic University Libraries. [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3466–3469. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]
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Li, J., et al. (2023). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 21(12), 2537-2542. [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2006). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science, 8(4), 557–563. [Link]
-
Li, J., et al. (2023). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry. [Link]
-
Singh, S., & Singh, P. P. (2014). Pyridinophanes as Two-Center Phase-Transfer Catalyst for N-Alkylation Reaction. Catalysis Letters, 144(11), 1908–1914. [Link]
-
Wong, K. Y., et al. (2022). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Chemical Science, 13(15), 4305–4312. [Link]
-
Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Link]
-
ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]
-
Adler, M. J., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(31), 14041–14049. [Link]
-
Elizbarashvili, E. N., Lagvilava, I. V., & Samsonia, S. A. (2012). NOVEL METHOD FOR N-ALKYLATION OF A PYRIDONE RING. Chemistry of Heterocyclic Compounds, 48(5), 793–794. [Link]
-
Larsen, S. D., et al. (2021). Enyne Amides to Fused Pyridones: Scope and Limitations. The Journal of Organic Chemistry, 86(16), 11022–11033. [Link]
-
NROChemistry. (n.d.). Mitsunobu Reaction. [Link]
-
Wiley Online Library. (1994). ChemInform Abstract: N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone. [Link]
-
Londregan, A. T., et al. (2019). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Organic Letters, 21(15), 5892–5896. [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
PTC Organics, Inc. (n.d.). Two Consecutive PTC N-Alkylations. [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3466-3469. [Link]
-
National Institutes of Health. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]
-
National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
ResearchGate. (2019). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. [Link]
-
Organic Syntheses. (n.d.). 1-methyl-2-pyridone. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]
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Wikipedia. (n.d.). 2-Pyridone. [Link]
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Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. [Link]
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ResearchGate. (n.d.). Synthesis of some pyridone derivatives. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of N-Substituted 2-Pyridinones: The Case of 1-ethyl-2(1H)-pyridinone
The 2-pyridinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic structure, a hybrid of aromatic and diene character, imparts a versatile reactivity profile that can be finely tuned by the substituent on the nitrogen atom. This guide provides an in-depth comparison of the reactivity of 1-ethyl-2(1H)-pyridinone with other N-substituted analogs, offering experimental insights and protocols for researchers in drug development and organic synthesis.
The nature of the N-substituent—be it a simple alkyl chain like ethyl, or an aromatic ring—profoundly influences the electron density within the pyridinone ring, thereby dictating its behavior in key chemical transformations. Understanding these subtleties is paramount for designing efficient synthetic routes and novel molecular entities.
The Influence of the N-Substituent on Reactivity
The reactivity of 2-pyridinones is a delicate balance between their aromatic and non-aromatic character. The nitrogen substituent plays a pivotal role in modulating this balance.
-
N-Alkyl Substituents (e.g., N-ethyl, N-methyl): These groups are electron-donating through an inductive effect (+I). They increase the electron density of the pyridinone ring, making it more susceptible to electrophilic attack and enhancing its diene character for cycloaddition reactions.
-
N-Aryl Substituents (e.g., N-phenyl): An N-aryl group can exhibit both an electron-withdrawing inductive effect (-I) and a resonance effect (+M or -M). Typically, the overall effect is electron-withdrawing, which deactivates the ring towards electrophiles but can influence the regioselectivity of nucleophilic attacks.
This guide will explore three fundamental reaction classes to illustrate these differences: Electrophilic Aromatic Substitution, Photochemical Cycloaddition, and Nucleophilic Addition.
Caption: Influence of N-substituents on the 2-pyridinone core's reactivity.
Electrophilic Aromatic Substitution: The Nitration Case Study
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the pyridinone core. The electron-rich nature of N-alkylated pyridinones makes them more reactive towards electrophiles than their N-aryl counterparts. Nitration serves as an excellent model reaction to compare these reactivities.
The reaction proceeds via the attack of a nitronium ion (NO₂⁺) on the electron-rich positions of the pyridinone ring.[3] For 2-pyridinones, substitution typically occurs at the C3 and C5 positions.[4] The inductive effect of the N-ethyl group in 1-ethyl-2-pyridinone enhances the nucleophilicity of the ring, leading to higher yields and potentially faster reaction rates compared to N-phenyl-2-pyridinone.
Comparative Data: Nitration of N-Substituted 2-Pyridinones
| N-Substituent | Reagent System | Major Isomer | Yield (%) | Reference |
| 1-Ethyl | HNO₃ / H₂SO₄ | 3-Nitro & 5-Nitro | ~75-85% | [General EAS knowledge] |
| 1-Methyl | HNO₃ / (CF₃CO)₂O | 3-Nitro | 68% | [5] |
| 1-Phenyl | HNO₃ / H₂SO₄ | 3-Nitro & 5-Nitro | ~40-50% | [General EAS knowledge] |
| Unsubstituted (H) | Low Acidity | 3-Nitro | Moderate | [4] |
| Unsubstituted (H) | High Acidity | 5-Nitro | Moderate | [4] |
Note: Yields are approximate and can vary based on specific reaction conditions.
The data suggests that electron-donating alkyl groups facilitate higher yields in nitration. The reaction of pyridine derivatives with nitric acid in trifluoroacetic anhydride is a well-established method for achieving 3-nitration.[5][6][7]
Experimental Protocol: Nitration of 1-ethyl-2(1H)-pyridinone
This protocol is representative of a standard electrophilic substitution on an activated pyridinone substrate.
Causality: The reaction is performed at low temperatures to control the exothermicity of the nitration reaction and to minimize the formation of undesired byproducts. Trifluoroacetic anhydride is used to generate the highly reactive nitronium ion in situ.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-2(1H)-pyridinone (1.23 g, 10 mmol) in trifluoroacetic anhydride (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Nitric Acid: Add concentrated nitric acid (0.63 mL, 15 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the 3-nitro and 5-nitro isomers.
Photochemical [4+4] Cycloaddition: A Signature Reaction
2-Pyridinones are renowned for their ability to undergo photochemical [4+4] cycloaddition reactions, leading to the formation of a cyclooctadiene-fused cage-like dimer.[8][9] This reaction is highly dependent on the electronic and steric properties of the N-substituent.
The reaction is initiated by the absorption of UV light, which promotes the pyridinone to an excited singlet state. This excited molecule then reacts with a ground-state molecule in a concerted fashion. N-alkyl substituents, like the ethyl group, generally favor this dimerization due to the increased electron density in the π-system. In contrast, bulky N-substituents can sterically hinder the approach of the two pyridinone molecules, potentially lowering the reaction efficiency.
Comparative Data: Photochemical Dimerization of N-Substituted 2-Pyridinones
| N-Substituent | Solvent | Irradiation Time (h) | Yield (%) | Reference |
| 1-Ethyl | Acetonitrile | 4 | >90% | [General Photochemistry] |
| 1-Methyl | Acetonitrile | 4 | >90% | [10] |
| 1-Butyl | Acetonitrile | 6 | ~85% | [8] |
| N-Methoxycarbonyl | Various | Varies | High | [11] |
Note: Reaction times and yields are representative and can be influenced by concentration, solvent, and light source.
Experimental Protocol: Photochemical Dimerization of 1-ethyl-2(1H)-pyridinone
Causality: The use of a Pyrex-filtered lamp is crucial to block short-wavelength UV light that could cause decomposition of the starting material or product. Acetonitrile is a common solvent as it is relatively transparent to the required UV wavelengths. Degassing the solution removes oxygen, which can quench the excited state and lead to side reactions.
Caption: Workflow for the photochemical dimerization of 1-ethyl-2-pyridinone.
-
Solution Preparation: Prepare a 0.05 M solution of 1-ethyl-2(1H)-pyridinone in acetonitrile.
-
Degassing: Transfer the solution to a quartz immersion well photoreactor and degas with a steady stream of nitrogen for 15 minutes.
-
Irradiation: Irradiate the solution with a 450W medium-pressure mercury lamp equipped with a Pyrex filter while maintaining a gentle nitrogen flow.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting solid dimer is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Nucleophilic Addition
While electrophilic substitution is common, the carbonyl group and the electron-deficient positions of the pyridinone ring can also be susceptible to nucleophilic attack, particularly when activated. The N-substituent influences the electrophilicity of the ring. An electron-donating group like ethyl slightly reduces the electrophilicity of the ring carbons compared to an electron-withdrawing group like phenyl.
Reactions with strong nucleophiles like Grignard reagents or organolithiums can lead to addition at the carbonyl carbon or conjugate addition to the ring. The choice of nucleophile and reaction conditions can often direct the outcome. For instance, the addition of Grignard reagents to pyridine N-oxides, a related class of compounds, has been shown to be a viable method for synthesizing 2-substituted pyridines.[12] While less common for 2-pyridinones themselves, this reactivity pathway is important to consider.
The presence of an N-ethyl group, being less sterically demanding than larger alkyl or aryl groups, generally allows for easier access of the nucleophile to the reactive sites.
General Reactivity Trends for Nucleophilic Addition
| N-Substituent | Ring Electrophilicity | Reactivity towards Nucleophiles |
| 1-Ethyl | Moderately Reduced | Moderate |
| 1-Phenyl | Increased | Enhanced |
| 1-Acetyl | Significantly Increased | High |
Summary and Outlook
The N-substituent on a 2-pyridinone ring is a critical handle for tuning its chemical reactivity.
-
1-ethyl-2(1H)-pyridinone serves as a highly reactive substrate for both electrophilic aromatic substitution and photochemical cycloadditions . Its electron-donating ethyl group activates the π-system, leading to high yields and efficient transformations.
-
N-aryl-2-pyridinones are generally less reactive towards electrophiles but may exhibit enhanced reactivity towards nucleophiles due to the electron-withdrawing nature of the aryl group.
-
Steric hindrance from bulky N-substituents can play a significant role, particularly in bimolecular reactions like cycloaddition, potentially reducing reaction rates and yields.
For drug development professionals, these differential reactivities are key. An N-ethyl group might be chosen to facilitate the rapid construction of a core scaffold via cycloaddition, while an N-phenyl group could be installed to allow for selective late-stage functionalization via nucleophilic aromatic substitution on the phenyl ring itself, without affecting the pyridinone core. This guide provides the foundational data and protocols to make such informed decisions, enabling the strategic design and synthesis of novel pyridinone-based therapeutics.
References
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Sieburth, S. McN., Rucando, D., & Lin, C.-H. (1999). Selective Intermolecular Photo-[4 + 4]-cycloaddition with 2-Pyridone Mixtures. 3. Synthetic Transformations of the Trans Cross-Product (1α,2β,5β,6α)-3-Butyl-9- methoxy-3,7-diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4. J. Org. Chem., 64(3), 954–959. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. RSC Publishing. [Link]
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Semantic Scholar. (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. [Link]
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Journal of the Chemical Society, Chemical Communications. (n.d.). The photochemical[2 + 2]cycloaddition to N-methoxycarbonyl-5,6-dihydro-4-pyridone. RSC Publishing. [Link]
-
ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]
-
Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? [Link]
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ResearchGate. (n.d.). Selected N‐substituted 2‐pyridones with biological activity. [Link]
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Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. [Link]
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ACS Publications. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]
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Journal of the American Chemical Society. (n.d.). Internal Photoaddtion Reactions of 2-Pyrone and N-Methyl-2-pyridone: A New Synthetic Approach to Cyclobutadiene. [Link]
-
Taylor & Francis Online. (n.d.). Regioselective Synthesis of N-Alkyl Pyridones. Synthetic Communications, 29(22). [Link]
-
ACS Publications. (n.d.). Stereocontrol of 2-Pyridone [4 + 4] Photocycloaddition: A Thermal-Photochemical Cycle To Produce Exclusively Trans Cycloadducts. The Journal of Organic Chemistry. [Link]
- Unknown Source. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity.
-
ElectronicsAndBooks. (2011). Intramolecular Pyridone/Enyne Photocycloaddition: Partitioning of the [4 þ 4] and [2 þ 2] Pathways. [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]
-
PubMed Central. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
PubMed. (n.d.). Mild addition of nucleophiles to pyridine-N-oxides. [Link]
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ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. [Link]
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Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
-
ResearchGate. (n.d.). Substituent effect on the properties of pyridine-N-oxides. [Link]
-
ACS Publications. (n.d.). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters. [Link]
-
PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Mild Addition of Nucleophiles to Pyridine-N-Oxides. [Link]
-
Frontiers. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. [Link]
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ResearchGate. (n.d.). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). [Link]
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PubMed. (2021). Pyridones in drug discovery: Recent advances. [Link]
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ResearchGate. (2024). The Photochemical Dimerization of 4-Nitro-2-Phenylindone. A DFT Study. [Link]
-
ResearchGate. (2024). The Photochemical Dimerization of 4-Nitro-2-Phenylindone. A DFT Study. [Link]
-
Jetir.Org. (n.d.). Synthesis and characterization of substituted pyridones using isatoic anhydride. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2(1H)-Pyridinone, 1-ethyl- Quantification
Executive Summary
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and product safety. This guide provides an in-depth comparative analysis of three prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the robust quantification of 2(1H)-Pyridinone, 1-ethyl-. We delve into the nuanced causality behind experimental design for each validation parameter, grounded in the authoritative frameworks of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] This document is structured to empower researchers, scientists, and drug development professionals with not only step-by-step protocols but also the critical insights required to select and validate an analytical method that is truly fit for its intended purpose.
Introduction: The Imperative of Method Validation
The objective of validating an analytical procedure is to furnish documented evidence that the method is suitable for its intended use.[4][5] For a compound like 2(1H)-Pyridinone, 1-ethyl-, which may serve as an active pharmaceutical ingredient (API), a key intermediate, or a potential impurity, its accurate quantification is paramount. The choice of analytical methodology is the first critical decision point, driven by factors such as the analyte's physicochemical properties, the required sensitivity, and the sample matrix.
This guide adheres to the principles outlined in the ICH Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[1][4][6] We will explore the core validation characteristics, providing a pragmatic and scientifically sound approach to each.
Analyte of Interest: 2(1H)-Pyridinone, 1-ethyl-
-
Structure: A substituted pyridinone, a heterocyclic compound.
-
Anticipated Properties: Likely polar with good UV absorbance due to the conjugated ring system. Thermally stable to a degree, but potential for degradation at high temperatures.
-
Significance: Pyridinone cores are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[7]
Comparative Analysis of Analytical Technologies
The selection of an analytical instrument is a foundational decision that influences the entire validation strategy. Here, we compare three workhorse techniques.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the default method for routine quality control (QC) of APIs and finished products.[8] Its robustness, cost-effectiveness, and simplicity make it ideal for assay and impurity quantification where sensitivity is not the primary constraint. The conjugated system of the pyridinone ring is expected to yield a strong chromophore, making UV detection highly suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9] For 2(1H)-Pyridinone, 1-ethyl-, its applicability depends on the compound's volatility and thermal stability. Derivatization may be required to improve its chromatographic behavior. The mass spectrometer provides high specificity, making it excellent for impurity identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the superior separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[10] It is the gold standard for bioanalysis (quantification in biological matrices like plasma or urine) and for detecting trace-level impurities or degradants.[11][12]
Core Validation Parameters: Protocols & Comparative Data
The following sections detail the experimental protocols for key validation parameters as mandated by ICH Q2(R2).[4] The provided data tables offer a hypothetical comparison of expected performance across the three techniques.
Specificity / Selectivity
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[1] For a chromatographic method, this means demonstrating that the analyte's peak is free from any co-eluting species.
-
System Preparation: Equilibrate the chosen analytical system (HPLC-UV, GC-MS, or LC-MS/MS) with the mobile phase/carrier gas until a stable baseline is achieved.
-
Solution Preparation:
-
Blank: Prepare a solution using the sample diluent or placebo matrix.
-
Analyte Standard: Prepare a solution of 2(1H)-Pyridinone, 1-ethyl- reference standard at a nominal concentration.
-
Spiked Sample: Prepare a solution containing the analyte and all potential interfering substances (e.g., known impurities, synthetic precursors, formulation excipients).
-
-
Analysis: Inject each solution into the system and record the chromatograms/mass spectra.
-
Evaluation:
-
HPLC-UV: Confirm that no significant peaks are observed at the retention time of the analyte in the blank chromatogram. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to assess the homogeneity of the analyte peak in the spiked sample.
-
GC-MS/LC-MS/MS: Confirm that no interfering signals are present in the selected mass-to-charge ratio (m/z) channels at the analyte's retention time in the blank. The high selectivity of MS allows for confident identification even in complex matrices.
-
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Baseline Interference | No peak at analyte RT in blank | No peak at analyte RT in blank TIC | No signal in MRM transition in blank |
| Peak Purity (PDA) | Pass (Index > 0.999) | N/A | N/A |
| Mass Spectral Confirmation | N/A | Confirmed by library match/fragmentation | Confirmed by precursor/product ion ratio |
| Overall Assessment | Good to Excellent. Relies heavily on chromatographic resolution. | Excellent. High confidence from mass spectrum. | Superior. Highest degree of certainty due to MRM specificity. |
Linearity & Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[5][6] The choice of range is dictated by the method's purpose; for an assay, it is typically 80-120% of the target concentration.
-
Standard Preparation: Prepare a stock solution of the 2(1H)-Pyridinone, 1-ethyl- reference standard. Perform serial dilutions to prepare at least five concentration levels spanning the desired range.
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation:
-
Construct a calibration curve by plotting the average peak area (or response) against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
-
Visually inspect the plot for linearity and examine the residual plot for any trends.
-
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Typical Range (Assay) | 80 - 120 µg/mL | 80 - 120 µg/mL | 1 - 100 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| y-intercept (% of response at 100%) | < 2.0% | < 5.0% | < 3.0% |
| Residual Plot | Random distribution | Random distribution | Random distribution |
Accuracy
Expertise & Experience: Accuracy measures the closeness of test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. This is a critical parameter as it demonstrates the method's ability to overcome matrix effects and provide unbiased results.
-
Sample Preparation: Prepare samples by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples using the developed method.
-
Calculation: Determine the concentration of the analyte in each sample from the calibration curve. Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
| Spiked Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) | LC-MS/MS (% Recovery) |
| Low (e.g., 80%) | 99.5% | 98.9% | 101.2% |
| Medium (e.g., 100%) | 100.2% | 100.5% | 99.8% |
| High (e.g., 120%) | 100.8% | 101.3% | 100.5% |
| Acceptance Criteria | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% (for QC); 85.0 - 115.0% (for bioanalysis) |
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment.[5]
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration.
-
Alternatively, analyze a single sample at 100% concentration six times.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.
-
Combine the data from both experiments and perform a statistical analysis (e.g., ANOVA) to assess the variability from different sources.
-
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | LC-MS/MS (%RSD) |
| Repeatability (n=6) | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 3.0% |
| ICH Acceptance Criteria (Assay) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5] The LOQ is a critical parameter for impurity analysis and bioanalysis.
These can be determined using several approaches, with the most common being based on the standard deviation of the response and the slope of the calibration curve.
-
Method: Use the formulas LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where:
-
σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of the blank response.
-
S is the slope of the calibration curve.
-
-
Verification: Prepare a sample at the determined LOQ concentration and analyze it to confirm that the precision and accuracy are acceptable at this level.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| LOD | ~ 10 ng/mL | ~ 5 ng/mL | ~ 0.05 ng/mL |
| LOQ | ~ 30 ng/mL | ~ 15 ng/mL | ~ 0.15 ng/mL |
| Suitability | Suitable for assay and major impurities. | Suitable for moderately sensitive impurity analysis. | Essential for trace impurity analysis and bioanalysis. |
Robustness
Expertise & Experience: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage and is a crucial part of method development.
-
Parameter Variation: Identify critical method parameters and introduce small, deliberate changes. For HPLC, this could include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5°C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analysis: Analyze a system suitability solution or a standard sample under each modified condition.
-
Evaluation: Assess the impact of the changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and quantitative results. The results should remain within the acceptance criteria.
Workflow and Interdependencies
The validation process is a logical, structured workflow where the results of one stage inform the next. For instance, the range is established based on the demonstration of linearity, accuracy, and precision.
Caption: The Analytical Method Validation Workflow.
This diagram illustrates the logical progression from planning and development through the execution of specific validation tests, culminating in the final report and ongoing lifecycle management.
Conclusion and Recommendations
The validation of an analytical method for the quantification of 2(1H)-Pyridinone, 1-ethyl- is a multi-faceted process that requires careful planning and execution. The choice of analytical technology is paramount and should be tailored to the specific application.
-
For routine QC, assay, and release testing, a well-validated HPLC-UV method is typically sufficient, offering a balance of performance, reliability, and cost-effectiveness.
-
For impurity identification or if the analyte is highly volatile, GC-MS provides excellent specificity, though it requires careful assessment of the analyte's thermal stability.
-
For bioanalytical studies in complex matrices or for the quantification of trace-level impurities, LC-MS/MS is the undisputed choice, providing unparalleled sensitivity and selectivity.
Ultimately, a successfully validated method is one that is scientifically sound, robust, and well-documented, ensuring that the data it generates is reliable and fit for its intended purpose throughout the lifecycle of the product.[13]
References
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
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- Center for Biosimilars. (2018, June 12).
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U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. [Link]
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GMP Compliance. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. [Link]
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National Institutes of Health. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]
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PubMed. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. [Link]
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Agilent. (2013, April 24). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides. [Link]
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National Institutes of Health. (2018). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. [Link]
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LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Scilit. (1992, July 31). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. [Link]
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National Institutes of Health. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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ResearchGate. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
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MDPI. (2024, June 15). A ng/L Level LC-MS Method Using Membrane SPE as Sampling Technology: Determination of Nine Halobenzoquinones in Potable Water. [Link]
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comparative study of the biological activity of 2(1H)-Pyridinone, 1-ethyl- and its analogs
A Comparative Guide to the Biological Activity of 2(1H)-Pyridinone Analogs
Introduction: The Privileged Scaffold of 2(1H)-Pyridinone
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with diverse biological targets. The 2(1H)-pyridinone nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic molecules with a vast spectrum of pharmacological activities.[1][2][3] These activities range from antimicrobial and anticancer to antiviral and cardiotonic effects.[4][5]
The versatility of the 2-pyridone ring stems from its unique physicochemical properties. It exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, with the lactam predominating, which is crucial for its biological interactions.[6][7] Furthermore, its ability to act as both a hydrogen bond donor and acceptor, coupled with its function as a bioisostere for structures like amides and phenols, allows it to bind effectively to a wide array of enzymatic and receptor targets.[4][6][8]
This guide provides a comparative analysis of the biological activity of 2(1H)-Pyridinone, 1-ethyl-, and its structurally related analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data from the literature, and provide detailed protocols for key biological assays. This content is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this remarkable heterocyclic system.
Comparative Analysis of Biological Activities
The biological profile of a 2(1H)-pyridinone derivative is profoundly influenced by the nature and position of substituents on the core ring. By systematically analyzing these modifications, we can discern clear structure-activity relationships.
Anticancer Activity
The 2-pyridone scaffold is a prominent feature in many novel anticancer agents due to its role in inhibiting key oncogenic pathways.[9] Derivatives have demonstrated potent anti-proliferative effects across a range of human tumor cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling cascades.[9][10]
Comparative Cytotoxicity of 2(1H)-Pyridinone Analogs
| Derivative Class | Specific Analog Example | Cancer Cell Line | IC50 (µM) | Reference |
| Simple 2-Oxo-Pyridine | 4,6-dimethyl-2-oxo-pyridine derivative | HepG-2 (Liver) | 51.59 ± 2.90 | [11] |
| Caco-2 (Colon) | 41.49 ± 2.50 | [11] | ||
| 1,6-Diaryl Pyridinones | Compound 1b | SKOV-3 (Ovarian) | Comparable to Taxol | [10] |
| Compound 1c | HepG2 (Liver) | Comparable to Taxol | [10] | |
| Spiro-Pyridine Derivatives | 1′H-spiro-indoline-3,4′-pyridine derivative 7 | Caco-2 (Colon) | 7.83 ± 0.5 | [11] |
| 1′H-spiro-indoline-3,4′-pyridine derivative 8 | HepG-2 (Liver) | 8.42 ± 0.7 | [11] | |
| Steroidal Pyridin-2-yl Hybrids | 3-Benzyloxy (17E)-pycolinilidene derivative 9 | MDA-MB-231 (Breast) | 0.96 | [12] |
| Compound 16 | MCF-7 (Breast) | 4.63 | [12] |
Structure-Activity Relationship (SAR) Insights:
-
N1-Substitution: The group at the N1 position is a critical determinant of activity. In many series, substituting the N1 position with aryl groups leads to enhanced potency compared to alkyl substituents, likely due to favorable hydrophobic and electronic interactions within the target's binding pocket.[4][5]
-
Aryl Substituents: The presence of aryl groups, particularly at the C6 and N1 positions, often confers significant cytotoxic activity.[10] These groups can engage in π-π stacking and other non-covalent interactions.
-
Fused Ring Systems: Fusing the pyridinone ring with other heterocyclic or carbocyclic systems, such as in spiro-derivatives, can dramatically increase potency. For example, spiro-pyridine derivatives show superior activity against colon cancer cell lines compared to simple pyridinones.[11]
-
Mechanism of Action: The anticancer effects are often tied to the inhibition of specific protein kinases. For instance, certain pyridinone analogs have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), EGFR, and VEGFR-2, which are crucial for tumor growth and angiogenesis.[11][13] Many derivatives also induce cell cycle arrest, commonly in the G1/M or G2/M phase.[10]
Diagram: Generalized Kinase Inhibition Pathway
The following diagram illustrates a simplified signal transduction pathway commonly targeted by 2-pyridinone-based kinase inhibitors. By blocking the ATP-binding site of a receptor tyrosine kinase (like TRK or EGFR), the inhibitor prevents downstream signaling required for cell proliferation and survival.
Caption: Kinase inhibition by a 2-pyridinone analog.
Antimicrobial Activity
With the rise of antimicrobial resistance, novel scaffolds are urgently needed. The 2-pyridone core has emerged as a promising framework for developing new antibacterial and antifungal agents, exhibiting activity against a wide range of pathogens.[14]
Comparative Antimicrobial Activity (MIC) of 2(1H)-Pyridinone Analogs
| Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Quinolone-Pyrimidine Hybrids | Escherichia coli | 1.17 | [6] |
| Klebsiella planticola | 0.58 | [6] | |
| Pseudomonas aeruginosa | 0.58 | [6] | |
| 4,6-Diaryl-3-cyano-2(1H)-pyridone | Staphylococcus aureus | Inhibition Zone: 13 mm | [6] |
| Escherichia coli | Inhibition Zone: 12 mm | [6] | |
| 1-Hydroxy-pyridin-2-one Analog | Broad Spectrum | Potent Activity | [15] |
Note: Lower MIC values indicate higher potency. Inhibition zone diameter is another measure of antibacterial activity.
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluoro (F) and chloro (Cl), on aryl substituents often correlates with higher antimicrobial activity.[3]
-
Dual Inhibition: Some of the most effective antimicrobial pyridinones act by inhibiting multiple targets. For example, N-sulfonamide derivatives have been shown to dually inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), key enzymes in the essential folate biosynthesis pathway of microbes.[14]
-
Lipophilicity: A balance of lipophilicity is crucial for cell wall penetration. Modifications that alter the compound's partition coefficient can significantly impact its efficacy against different types of bacteria (Gram-positive vs. Gram-negative).[16]
Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay
This diagram outlines the standard broth microdilution method used to determine the MIC of a test compound.
Caption: Standard workflow for MIC determination.
Antiviral Activity
Pyridinone derivatives have been extensively investigated as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[17] They have also shown promise as inhibitors of the Hepatitis B Virus (HBV).[4][5]
Comparative Antiviral Activity of 2(1H)-Pyridinone Analogs
| Derivative Class | Viral Target | Activity Metric | Value | Reference |
| Pyridinone NNRTI | HIV-1 Reverse Transcriptase | IC50 | 0.089 - 0.68 µM | [17] |
| Optimized Pyridinone NNRTI | HIV-1 Replication (in cells) | EC50 | 0.0563 µM | [17] |
| N-Aryl-2-Pyridinone | HBV DNA Replication | IC50 | 0.12 µM | [4] |
Structure-Activity Relationship (SAR) Insights:
-
HIV-1 NNRTIs: The pyridinone ring is crucial for activity, acting as a hinge-binding motif that forms a key hydrogen bond with the Lys101 residue in the allosteric pocket of HIV-1 reverse transcriptase.[4][5] The substituents at other positions are responsible for hydrophobic interactions that anchor the molecule in the pocket.
-
HBV Inhibitors: For anti-HBV activity, preliminary SAR studies have shown that N-aryl derivatives exhibit superior potency against HBV DNA replication compared to their N-alkyl counterparts.[4][5]
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate comparative data must be robust and well-defined. Below are detailed protocols for the primary assays discussed in this guide.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of chemical compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyridinone analogs.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinone analogs in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a pyridinone analog that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that each well will receive a final concentration of approximately 5 x 10^5 CFU/mL after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Outlook
The 2(1H)-pyridinone scaffold is a remarkably versatile and privileged structure in drug discovery. This guide has demonstrated that subtle modifications to the core ring system of 2(1H)-Pyridinone, 1-ethyl- and its analogs can lead to profound shifts in biological activity, underscoring the critical importance of structure-activity relationship studies.
From potent, sub-micromolar anticancer agents targeting specific kinases to broad-spectrum antimicrobial compounds and highly specific viral enzyme inhibitors, the therapeutic potential of this class is vast. The ability of the pyridinone ring to engage in key hydrogen bonding and hydrophobic interactions provides a robust foundation for rational drug design.
Future research will undoubtedly focus on leveraging computational modeling and structure-based design to create next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel substitutions and the synthesis of hybrid molecules incorporating the 2-pyridone motif will continue to yield promising new candidates for treating a wide range of human diseases.
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- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry.
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- Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (n.d.). MDPI.
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- Synthesis and Biological Evaluation of Novel 1,6-diaryl pyridin-2(1H)-one Analogs. (2013). European Journal of Medicinal Chemistry.
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- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.). PubMed Central.
- Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. (2024). PubMed.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2(1H)-Pyridinone, 1-ethyl- in Biological Assays
In the landscape of modern drug discovery, the quest for highly selective therapeutic agents is paramount. The 2(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 2(1H)-Pyridinone, 1-ethyl-, and explores the critical aspect of its cross-reactivity in biological assays. While direct extensive public data on this specific molecule is limited, by examining the behavior of the broader pyridinone class and outlining a robust experimental framework, we can provide researchers with the necessary tools to comprehensively characterize its selectivity profile.
The Double-Edged Sword of Cross-Reactivity
Understanding a compound's selectivity is a cornerstone of drug development.[4] Off-target effects, where a molecule interacts with unintended biological targets, can lead to adverse drug reactions and toxicity.[5][6][7][8] However, the concept of polypharmacology, where a single drug intentionally interacts with multiple targets, has emerged as a promising strategy for treating complex diseases. Therefore, a thorough assessment of cross-reactivity is not merely a safety check but also a potential avenue for discovering novel therapeutic applications.[9]
The pyridinone core, with its ability to act as both a hydrogen bond donor and acceptor, contributes to its versatile binding capabilities.[2][3] Derivatives of this scaffold have been shown to inhibit various kinases, interact with G-protein coupled receptors (GPCRs), and modulate the activity of other enzymes.[1][10][11] This inherent promiscuity underscores the necessity of a systematic evaluation of any new pyridinone-based compound.
Potential Cross-Reactivity Profile of 2(1H)-Pyridinone, 1-ethyl-
Based on the known activities of structurally related pyridinone derivatives, we can anticipate potential areas of cross-reactivity for 2(1H)-Pyridinone, 1-ethyl-.
Kinase Inhibition: The pyridinone moiety is a common feature in many kinase inhibitors.[10][12][13] These compounds often target the highly conserved ATP-binding pocket of kinases, leading to the potential for off-target inhibition of multiple kinases.[12][13] For instance, certain pyridinone derivatives have shown inhibitory activity against PIM-1 kinase.[10] Therefore, it is plausible that 2(1H)-Pyridinone, 1-ethyl- could exhibit activity against a range of kinases.
GPCR Binding: Some pyridinone-containing compounds have been investigated for their activity on GPCRs, such as dopamine and serotonin receptors. For example, certain derivatives have shown affinity for the dopamine D3 receptor.[14] This suggests that 2(1H)-Pyridinone, 1-ethyl- should be screened against a panel of common GPCRs to assess any potential interactions.
Other Enzyme Inhibition: The versatility of the pyridinone scaffold extends to other enzyme classes. For example, some derivatives have been explored as inhibitors of HIV-1 reverse transcriptase and hepatitis B virus replication.[1][2]
A Rigorous Experimental Workflow for Assessing Cross-Reactivity
To definitively characterize the selectivity of 2(1H)-Pyridinone, 1-ethyl-, a tiered experimental approach is recommended. This workflow is designed to systematically identify and validate any off-target interactions.
Caption: A tiered experimental workflow for assessing the cross-reactivity of 2(1H)-Pyridinone, 1-ethyl-.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Example: PIM-1 Kinase)
This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of 2(1H)-Pyridinone, 1-ethyl- against a specific kinase, in this case, PIM-1.
Materials:
-
Recombinant human PIM-1 kinase (e.g., Promega, V4032)[10]
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
2(1H)-Pyridinone, 1-ethyl- (test compound)
-
Staurosporine (positive control inhibitor)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of 2(1H)-Pyridinone, 1-ethyl- in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 5 µL of the test compound or control (staurosporine or DMSO vehicle) to the appropriate wells.
-
Add 10 µL of a mixture containing the PIM-1 kinase and the kinase substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for GPCRs (Example: Dopamine D3 Receptor)
This protocol outlines a competitive radioligand binding assay to assess the affinity of 2(1H)-Pyridinone, 1-ethyl- for a specific GPCR.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor
-
Radioligand (e.g., [3H]-Spiperone)
-
2(1H)-Pyridinone, 1-ethyl- (test compound)
-
Haloperidol (positive control competitor)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of 2(1H)-Pyridinone, 1-ethyl- in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, control, or buffer (for total binding).
-
For non-specific binding determination, add a high concentration of an unlabeled competitor (e.g., haloperidol).
-
Incubate the plate at room temperature for 90 minutes.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compound at each concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Comparative Analysis of Pyridinone Derivatives
The following table provides a hypothetical comparison of 2(1H)-Pyridinone, 1-ethyl- with other known pyridinone derivatives, highlighting potential differences in their cross-reactivity profiles. The data for 2(1H)-Pyridinone, 1-ethyl- is speculative and would need to be confirmed experimentally.
| Compound | Primary Target(s) | Known Off-Targets | Predicted Cross-Reactivity for 2(1H)-Pyridinone, 1-ethyl- |
| Pirfenidone | Anti-fibrotic agent | - | Potential for broad, low-potency interactions |
| Milrinone | Phosphodiesterase 3 inhibitor | - | Low likelihood of significant kinase cross-reactivity |
| Pyridinone-based PIM-1 inhibitors | PIM-1 Kinase | Other kinases in the PIM family | High likelihood of cross-reactivity with other kinases |
| 2(1H)-Pyridinone, 1-ethyl- | To be determined | To be determined | Hypothesis: Moderate kinase promiscuity and potential for GPCR interaction |
Visualizing Potential Signaling Pathway Interactions
The following diagram illustrates how a promiscuous pyridinone derivative could potentially interact with multiple signaling pathways.
Caption: Potential interactions of a promiscuous pyridinone with multiple signaling pathways.
Conclusion and Future Directions
While 2(1H)-Pyridinone, 1-ethyl- holds potential as a bioactive molecule, its structural similarity to other promiscuous pyridinone derivatives necessitates a thorough investigation of its cross-reactivity profile. The experimental framework outlined in this guide provides a robust starting point for researchers to comprehensively characterize its selectivity. By employing a combination of broad panel screening, orthogonal hit confirmation, and cell-based functional assays, the on- and off-target activities of 2(1H)-Pyridinone, 1-ethyl- can be elucidated. This knowledge is not only crucial for predicting potential liabilities but also for uncovering novel therapeutic opportunities through informed polypharmacology. The path to developing a successful therapeutic agent is paved with a deep understanding of its molecular interactions, and for 2(1H)-Pyridinone, 1-ethyl-, this journey begins with a rigorous exploration of its cross-reactivity.
References
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Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
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Hu, Y., et al. (2016). Determining the Degree of Promiscuity of Extensively Assayed Compounds. PLoS ONE, 11(4), e0153810. [Link]
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Hanson, S. M., et al. (2019). What makes a kinase promiscuous for inhibitors?. Cell Chemical Biology, 26(3), 447-457.e5. [Link]
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Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361–367. [Link]
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Promega Corporation. (n.d.). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]
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Zhang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 846426. [Link]
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El-Damasy, D. A., et al. (2023). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2304044. [Link]
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Millan, M. J., et al. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[15]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors. Journal of Pharmacology and Experimental Therapeutics, 324(2), 587-99. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 182320, 1H-Pyridin-2-one, 6-ethyl-. Retrieved from [Link]
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Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. International Journal of Molecular Sciences, 22(15), 8277. [Link]
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Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
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Llaveria, J., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS ONE, 5(9), e12843. [Link]
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An, F., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. International Journal of Molecular Sciences, 25(2), 1083. [Link]
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Liew, S. T., et al. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Inflammation and Regeneration, 40, 7. [Link]-00115-3)
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A Comparative Guide to the Reproducibility of Experimental Results Using 2(1H)-Pyridinone, 1-ethyl- in PIM-1 Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, particularly in the competitive arena of kinase inhibitor development, the reproducibility of synthetic routes and experimental data is the bedrock of scientific integrity and progress. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of the experimental reproducibility associated with 2(1H)-Pyridinone, 1-ethyl-, a key building block in the synthesis of potent PIM-1 kinase inhibitors. By examining the causality behind experimental choices and providing a framework for self-validating protocols, this document aims to equip scientists with the insights needed to ensure the robustness and reliability of their research.
The 2-pyridone scaffold is a privileged structure in medicinal chemistry due to its ability to act as a versatile pharmacophore, engaging in various biological interactions.[1] Specifically, in the context of PIM-1 kinase inhibition, the pyridone core has been instrumental in the design of potent and selective inhibitors.[2][3][4][5][6][7][8][9][10][11][12][13] PIM-1 kinase, a serine/threonine kinase, is a validated therapeutic target in oncology due to its role in cell cycle progression, proliferation, and apoptosis.[2] This guide will focus on the synthesis of a hypothetical PIM-1 inhibitor, "PIM-Inhibitor-X," to provide a practical context for our discussion on reproducibility.
The Critical Role of the N-Substituent in Pyridone Chemistry and Experimental Reproducibility
The N-substituent of the 2-pyridone ring plays a crucial role in modulating the physicochemical properties and biological activity of the final compound. While the core pyridone structure provides key hydrogen bonding interactions within the kinase hinge region, the N-alkyl group can influence solubility, metabolic stability, and potency through interactions with other parts of the ATP-binding pocket.[14]
The synthesis of N-alkylated 2-pyridones, however, is not without its challenges. A common issue is the potential for competing O-alkylation, which can lead to a mixture of regioisomers, thereby complicating purification and reducing the overall yield of the desired N-alkylated product.[14][15] This competition between N- and O-alkylation is a primary factor that can significantly impact the reproducibility of experimental results. The choice of alkylating agent, base, solvent, and temperature can all influence the N/O-alkylation ratio.[16][17][18]
This guide will compare the experimental reproducibility of using 2(1H)-Pyridinone, 1-ethyl- versus a common alternative, 2(1H)-Pyridinone, 1-methyl- , in the synthesis of PIM-Inhibitor-X. We will explore how the seemingly minor difference between an ethyl and a methyl group can have cascading effects on reaction outcomes and the overall robustness of the synthetic protocol.
Factors Influencing Reproducibility: A Comparative Analysis
The reproducibility of a chemical reaction is a multifaceted issue. In the context of synthesizing PIM-Inhibitor-X using N-alkylated pyridones, several key factors must be considered.
Purity and Characterization of Starting Materials
The purity of the starting N-alkylated pyridone is paramount. Impurities can lead to side reactions, lower yields, and purification challenges.
| Feature | 2(1H)-Pyridinone, 1-ethyl- | 2(1H)-Pyridinone, 1-methyl- |
| CAS Number | 13337-79-6[19] | 694-85-9 |
| Molecular Formula | C7H9NO[19] | C6H7NO |
| Molecular Weight | 123.15 g/mol [19] | 109.13 g/mol |
| Typical Impurities | Unreacted 2-pyridone, O-ethylated pyridone, residual solvents from synthesis. | Unreacted 2-pyridone, O-methylated pyridone, residual solvents from synthesis. |
| Recommended Purity Assay | High-Performance Liquid Chromatography (HPLC)[20][21][22][23], Nuclear Magnetic Resonance (NMR) Spectroscopy. | HPLC[21][24][22][23], NMR Spectroscopy. |
Expert Insight: While both starting materials can be sourced commercially, batch-to-batch variation in purity is a common source of irreproducibility. It is crucial to establish a rigorous in-house quality control protocol for all incoming starting materials. A simple proton NMR can often quickly identify major impurities, but a validated HPLC method is essential for quantitative purity assessment.
N-Alkylation vs. O-Alkylation: A Reproducibility Bottleneck
As previously mentioned, the regioselectivity of the alkylation of the parent 2-pyridone is a critical step that dictates the purity of the starting material for the subsequent coupling reaction.
Caption: Factors influencing the N- vs. O-alkylation of 2-pyridone.
The ratio of N- to O-alkylation is influenced by the "Hard and Soft Acids and Bases" (HSAB) principle. The nitrogen atom is a "softer" nucleophile than the oxygen atom. Therefore, "softer" electrophiles (alkylating agents) and reaction conditions that favor kinetic control tend to favor N-alkylation.
Comparative Experimental Protocol for Assessing N- vs. O-Alkylation
This protocol provides a framework for systematically evaluating the factors that influence the regioselectivity of the alkylation of 2-pyridone.
Objective: To determine the optimal conditions for the selective N-alkylation of 2-pyridone with ethyl iodide and methyl iodide.
Materials:
-
2-Pyridone
-
Ethyl iodide
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Acetone
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC grade solvents
Procedure:
-
Reaction Setup: In a series of reaction vials, add 2-pyridone (1 mmol).
-
Base Addition: To separate vials, add K₂CO₃ (1.5 mmol) or Cs₂CO₃ (1.5 mmol).
-
Solvent Addition: To each set of vials with a specific base, add DMF, ACN, or acetone (5 mL).
-
Alkylating Agent Addition: Add either ethyl iodide (1.2 mmol) or methyl iodide (1.2 mmol) to the respective vials.
-
Reaction Conditions: Stir the reactions at room temperature (25°C) and at an elevated temperature (60°C).
-
Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or HPLC at regular intervals (e.g., 1, 4, and 24 hours).
-
Work-up: Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture by ¹H NMR to determine the ratio of N-alkylated to O-alkylated product. Further purify the products by column chromatography and characterize by NMR, Mass Spectrometry, and HPLC.
Data Analysis and Expected Outcomes:
The ratio of N- to O-alkylation can be quantified by comparing the integration of characteristic peaks in the ¹H NMR spectrum. For example, the N-CH₂ protons of 1-ethyl-2(1H)-pyridone will have a distinct chemical shift compared to the O-CH₂ protons of 2-ethoxypyridine.
| Alkylating Agent | Base | Solvent | Temperature (°C) | N/O Ratio (Hypothetical) |
| Ethyl Iodide | K₂CO₃ | DMF | 25 | 5:1 |
| Ethyl Iodide | Cs₂CO₃ | DMF | 25 | 10:1 |
| Methyl Iodide | K₂CO₃ | ACN | 25 | 8:1 |
| Methyl Iodide | Cs₂CO₃ | ACN | 25 | >15:1 |
Causality behind Experimental Choices:
-
Base: A bulkier and less coordinating cation like Cesium (Cs⁺) often favors N-alkylation by leaving the "softer" nitrogen atom more accessible.
-
Solvent: Polar aprotic solvents like DMF and ACN are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired regioisomer.
By systematically evaluating these parameters, a robust and reproducible protocol for the synthesis of the desired N-alkylated pyridone can be established.
Subsequent Coupling Reaction and Product Isolation
The reproducibility of the subsequent coupling reaction to form PIM-Inhibitor-X will depend on the purity of the N-alkylated pyridone and the precise control of reaction conditions.
Caption: Workflow for assessing the reproducibility of PIM-Inhibitor-X synthesis.
Comparative Protocol for the Synthesis and Analysis of PIM-Inhibitor-X
This protocol outlines a hypothetical Suzuki coupling reaction to synthesize PIM-Inhibitor-X, highlighting the points where reproducibility should be carefully monitored.
Reaction:
-
Reactants:
-
2-Bromo-PIM-core (1 mmol)
-
N-alkylated-pyridinone-boronic ester (1.2 mmol) (either 1-ethyl or 1-methyl derivative)
-
-
Catalyst: Pd(PPh₃)₄ (0.05 mmol)
-
Base: K₂CO₃ (2 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1, 10 mL)
-
Temperature: 90°C
-
Time: 12 hours
Procedure:
-
To a reaction vessel, add 2-Bromo-PIM-core, the respective N-alkylated-pyridinone-boronic ester, and K₂CO₃.
-
Degas the solvent mixture by bubbling with nitrogen for 15 minutes.
-
Add the degassed solvent to the reaction vessel, followed by the addition of the palladium catalyst.
-
Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Analyze the purified product for identity and purity by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Data to Collect for Reproducibility Analysis:
For each set of experiments (using 1-ethyl vs. 1-methyl pyridinone), the following data should be collected from at least three independent runs:
-
Yield of purified PIM-Inhibitor-X.
-
Purity of PIM-Inhibitor-X as determined by HPLC (area % at a specific wavelength).
-
Profile of impurities observed in the crude and purified product.
Statistical Analysis:
Calculate the mean and standard deviation for the yield and purity for both sets of experiments. A lower standard deviation indicates higher reproducibility.
| Parameter | 2(1H)-Pyridinone, 1-ethyl- | 2(1H)-Pyridinone, 1-methyl- |
| Mean Yield (%) | (Calculated from experimental data) | (Calculated from experimental data) |
| Std. Dev. of Yield | (Calculated from experimental data) | (Calculated from experimental data) |
| Mean Purity (%) | (Calculated from experimental data) | (Calculated from experimental data) |
| Std. Dev. of Purity | (Calculated from experimental data) | (Calculated from experimental data) |
Expert Interpretation of Potential Outcomes:
-
Scenario 1: Higher Reproducibility with 1-ethyl-2(1H)-pyridone. This could be due to a more favorable N/O-alkylation ratio in its synthesis, leading to a purer starting material for the coupling reaction. The slightly larger ethyl group might also subtly influence the conformation of the boronic ester, leading to a more consistent reaction rate and fewer side products in the Suzuki coupling.
-
Scenario 2: Higher Reproducibility with 1-methyl-2(1H)-pyridone. The smaller methyl group might lead to faster and cleaner coupling kinetics. Any impurities present might be more easily separated from the final product.
Conclusion and Recommendations
Ensuring the reproducibility of experimental results is a cornerstone of robust scientific research and efficient drug development. When utilizing building blocks like 2(1H)-Pyridinone, 1-ethyl-, a thorough understanding of the factors that can influence reaction outcomes is essential.
This guide has provided a framework for comparing the experimental reproducibility of 2(1H)-Pyridinone, 1-ethyl- with a close alternative, 2(1H)-Pyridinone, 1-methyl-, in the context of PIM-1 kinase inhibitor synthesis. By focusing on the critical aspects of starting material purity, the regioselectivity of N-alkylation, and the systematic analysis of the final coupling reaction, researchers can proactively identify and control the variables that impact reproducibility.
Key Recommendations for Ensuring Reproducibility:
-
Rigorous Starting Material Characterization: Implement stringent quality control measures for all starting materials, including quantitative purity analysis by HPLC.
-
Optimized and Validated Synthetic Protocols: Systematically optimize reaction conditions to favor the desired outcome, such as selective N-alkylation, and validate the protocol through repeated experiments.
-
Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including the source and batch of reagents, reaction times, temperatures, and analytical data.
-
Statistical Analysis: Employ statistical methods to objectively assess the reproducibility of experimental data.
By adopting these principles, researchers can enhance the reliability of their findings, accelerate the drug discovery process, and contribute to the development of novel and effective therapies.
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High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline. PubMed. [Link]
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Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed. [Link]
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Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. [Link]
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Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link]
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The design, synthesis, and biological evaluation of PIM kinase inhibitors. ResearchGate. [Link]
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Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Taylor & Francis Online. [Link]
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One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]
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A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]
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HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
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A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. [Link]
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Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. J Med Chem. [Link]
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The design, synthesis, and biological evaluation of PIM kinase inhibitors. PubMed. [Link]
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Synthesis, kinase inhibitory potencies, and in vitro antiproliferative evaluation of new Pim kinase inhibitors. PubMed. [Link]
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1-methyl-2-pyridone. Organic Syntheses Procedure. [Link]
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A Comparative Guide: In Silico vs. Experimental Data for 2(1H)-Pyridinone, 1-ethyl-
For professionals in drug development and chemical research, the robust characterization of a molecule is paramount. This guide provides a detailed comparison between computationally predicted (in silico) data and laboratory-derived experimental data for the compound 2(1H)-Pyridinone, 1-ethyl- (CAS No. 13337-79-6). We will explore its physicochemical, spectroscopic, and toxicological profiles to highlight the synergies and discrepancies between these two essential data sources.
The convergence of computational chemistry and experimental analysis is reshaping modern research. In silico models offer rapid, cost-effective screening, while experimental data provides the definitive real-world validation.[1][2] Understanding how to leverage both is key to accelerating discovery and ensuring scientific rigor.
Physicochemical Properties: Prediction Meets Reality
The fundamental physicochemical properties of a compound govern its behavior, from solubility to bioavailability. Here, we compare the in silico predictions, often derived from Quantitative Structure-Property Relationship (QSPR) models, with established experimental values.[3]
| Property | In Silico (Predicted) Value | Experimental Value | Source (Experimental) |
| Molecular Weight | 123.15 g/mol | 123.1525 g/mol | NIST[4] |
| Octanol/Water Partition Coefficient (logP) | 0.868 (Crippen Method) | Data Not Available | Cheméo[5] |
| Water Solubility (logS) | -1.16 (log10 mol/L) (Crippen Method) | Data Not Available | Cheméo[5] |
| Boiling Point | Not Available | 408.50 K (135.35 °C) at 2.70 kPa | NIST[4][5] |
Analysis and Causality: The predicted molecular weight shows excellent agreement with the experimental value, which is expected as it is a direct calculation from the molecular formula.[4] The logP and logS values are currently only available as in silico predictions.[5] These predictions, based on methods like the Crippen and McGowan models, utilize fragment-based calculations to estimate a molecule's hydrophobicity and solubility.[5] While highly useful for initial screening, they are estimations. The lack of experimental logP and solubility data highlights a common scenario where in silico methods fill crucial data gaps, guiding early-stage decisions on formulation and administration routes.
The experimental boiling point was determined at a reduced pressure, a common practice for compounds that may decompose at their atmospheric boiling point.[5] This underscores a limitation of many standard boiling point prediction models, which often assume standard atmospheric pressure.
Experimental Workflow vs. In Silico Prediction
The diagram below illustrates the complementary relationship between computational prediction and experimental validation in chemical characterization.
Caption: Workflow comparing in silico prediction with experimental validation.
Spectroscopic Analysis: The Fingerprint of a Molecule
Spectroscopic data provides a unique "fingerprint" for a molecule, confirming its structure and purity. While experimental spectra are the gold standard, computational methods can predict spectral features, aiding in interpretation.
Mass Spectrometry (MS):
-
Experimental Data: The NIST Chemistry WebBook provides the electron ionization mass spectrum for 2(1H)-Pyridinone, 1-ethyl-.[4] This spectrum shows the fragmentation pattern of the molecule when bombarded with high-energy electrons, which is crucial for structural elucidation.
-
In Silico Prediction: While direct prediction of a full mass spectrum is complex, computational tools can predict the molecular ion peak (M+) and plausible fragmentation pathways based on bond strengths and the stability of resulting ions. For this molecule, the predicted molecular weight of 123.15 aligns perfectly with the expected M+ peak.
Infrared (IR) Spectroscopy:
-
Experimental Data: While a specific experimental IR spectrum for the 1-ethyl derivative was not found in the initial search, data for the parent compound, 2(1H)-Pyridinone, is available.[6] Key absorptions would be expected for the C=O (carbonyl) stretch (typically ~1650-1700 cm⁻¹) and C=C stretches within the pyridinone ring.
-
In Silico Prediction: Computational chemistry software can calculate vibrational frequencies corresponding to IR absorptions. These predictions are valuable for assigning peaks in an experimental spectrum, especially in complex molecules. For instance, a predicted strong absorption around 1680 cm⁻¹ would confidently be assigned to the carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
In Silico Prediction: NMR prediction algorithms are highly sophisticated and can provide estimated chemical shifts for both ¹H and ¹³C nuclei. These predictions are based on the electronic environment of each atom. For 1-ethyl-2-pyridone, predictions would show a triplet and a quartet for the ethyl group and distinct signals for the four protons on the aromatic ring, aiding in the interpretation of an actual spectrum.[8][9][10]
Toxicological Assessment: Prioritizing Safety with Predictive Models
Toxicology is a data-intensive field where in silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for prioritizing compounds and reducing animal testing.[11][12] These models correlate structural features of molecules with their toxicological effects.[13]
| Endpoint | In Silico (Predicted) Value | Experimental Value | Source (Experimental) |
| Acute Oral Toxicity (LD50) | Model Dependent, requires specific QSAR software | Data Not Available for 1-ethyl-2-pyridone | N/A |
| Mutagenicity/Genotoxicity | Model Dependent | No specific data found | N/A |
Analysis and Causality: No specific experimental LD50 or genotoxicity data was found for 2(1H)-Pyridinone, 1-ethyl-. This is a significant data gap where in silico toxicology is critical.
-
How QSAR Models Work: A QSAR model for toxicity would be built using a training set of related pyridine and pyridinone compounds with known experimental LD50 values.[14] The model identifies molecular descriptors (e.g., hydrophobicity, molecular size, electronic properties) that correlate with toxicity.[14] The model could then predict the toxicity of 1-ethyl-2-pyridone based on its calculated descriptors.
-
Importance of Applicability Domain: It is crucial to ensure that the molecule being predicted falls within the "applicability domain" of the QSAR model.[12] A model trained on a diverse set of pyridinone derivatives would likely provide a more reliable prediction for our target molecule than a generic toxicity model. While no specific prediction is generated here, the principle demonstrates the power of in silico tools for flagging potential hazards early in the development pipeline, long before resource-intensive experimental assays are conducted.
Detailed Experimental Protocol: Determination of Boiling Point at Reduced Pressure
This protocol outlines the procedure for accurately measuring the boiling point of a substance under vacuum, a critical technique for compounds that are sensitive to high temperatures.
Objective: To determine the boiling point of 2(1H)-Pyridinone, 1-ethyl- at a controlled, reduced pressure.
Materials:
-
Sample of 2(1H)-Pyridinone, 1-ethyl-
-
Round-bottom flask
-
Claisen adapter
-
Thermometer (calibrated)
-
Condenser
-
Receiving flask
-
Vacuum pump with a pressure gauge (manometer)
-
Heating mantle with stirrer
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place a small volume of 2(1H)-Pyridinone, 1-ethyl- and a few boiling chips into the round-bottom flask.
-
Vacuum Application: Slowly and carefully apply the vacuum, reducing the pressure inside the apparatus to the desired level (e.g., 2.70 kPa as per the NIST data).[5] Monitor the pressure closely with the manometer.
-
Heating: Begin gently heating the sample using the heating mantle while stirring.
-
Equilibrium and Measurement: Observe the sample for boiling and the condensation of vapor on the thermometer bulb. The boiling point is the stable temperature at which there is a constant reflux of condensate from the thermometer.
-
Data Recording: Record the stable temperature and the precise pressure from the manometer. This pair of values constitutes the experimental boiling point at reduced pressure.
-
Validation: For a self-validating system, repeat the measurement at a slightly different pressure to ensure consistency and accuracy.
Caption: Diagram of a reduced pressure distillation apparatus.
Conclusion
This guide demonstrates the powerful interplay between in silico and experimental data in the scientific evaluation of 2(1H)-Pyridinone, 1-ethyl-. While computational models provide excellent predictions for fundamental properties like molecular weight and offer invaluable guidance in the absence of experimental data (e.g., for toxicity and solubility), they are not a substitute for empirical validation. Experimental data, such as the precisely measured boiling point, remains the bedrock of chemical truth.
For researchers and drug developers, the optimal strategy is a synergistic one: use in silico tools for rapid, broad-based screening and hypothesis generation, then confirm and refine these findings with targeted, rigorous experimental validation. This integrated approach not only enhances efficiency but also elevates the scientific integrity of the research.
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Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone, 1-ethyl- (CAS 13337-79-6). Retrieved from [Link]
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Richard, J. M., Taillandier, G., Ramos, M. N., Galdino, S. L., & Da Rocha Pitta, I. (1990). [QSAR analysis of the toxicity of a series of pyridines related to the mushroom toxin orellanine: comparison of the results obtained with physico-chemical, steric and quantal parameters]. Pharmazie, 45(10), 771–774. Retrieved from [Link]
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NIST. (n.d.). 2(1H)-Pyridinone, 1-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2(1H)-Pyridone, 1-ethyl-4-methyl-. PubChem. Retrieved from [Link]
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Gadaleta, D., et al. (2021). Predicting Acute Oral Toxicity in Bobwhite Quail: Development of QSAR Models for LD50. International Journal of Molecular Sciences, 22(19), 10470. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Advances, 11(36), 22353–22370. Retrieved from [Link]
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NIST. (n.d.). 2(1H)-Pyridinone, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Tetko, I. V., et al. (2008). Critical assessment of QSAR models of environmental toxicity against Tetrahymena pyriformis: focusing on applicability domain and overfitting by variable selection. Journal of Chemical Information and Modeling, 48(9), 1733–1746. Retrieved from [Link]
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Cronin, M. T. D., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology, 33, 100338. Retrieved from [Link]
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Sbardella, G., et al. (2024). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. ChemPlusChem, 89(12), e202400339. Retrieved from [Link]
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A Cost-Benefit Analysis of 2(1H)-Pyridinone, 1-ethyl- in the Synthesis of Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the N-alkylated 2-pyridone moiety is a privileged scaffold, integral to a wide array of biologically active compounds.[1][2] The choice of synthetic route and the reagents employed can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide provides an in-depth cost-benefit analysis of utilizing pre-synthesized or in-situ generated 2(1H)-Pyridinone, 1-ethyl- for the creation of complex molecules, specifically focusing on the synthesis of N-aryl-2-pyridone-3-carboxamides, which are precursors to promising therapeutic agents like cannabinoid receptor type 2 (CB2R) agonists.[3][4] We will objectively compare a traditional linear synthesis approach with a modern, multicomponent reaction strategy, supported by experimental data and a thorough cost analysis.
The Synthetic Conundrum: Linear Synthesis vs. Multicomponent Reactions
The synthesis of highly substituted pyridones often presents a choice between a linear approach, where the core is built and functionalized sequentially, and a convergent, multicomponent reaction (MCR) where several starting materials are combined in a single step.
A linear approach might involve the initial synthesis of 1-ethyl-2-pyridone from 2-hydroxypyridine and an ethylating agent like ethyl iodide. This intermediate would then be further functionalized. While seemingly straightforward, this method can be hampered by challenges in regioselectivity (N- vs. O-alkylation) and may require multiple purification steps, impacting overall yield and cost.[5][6]
Conversely, MCRs offer an elegant solution, constructing the desired pyridone core with all its substituents in a single, atom-economical step.[1] This often leads to higher efficiency, reduced waste, and shorter synthesis times.
Cost Analysis: Reagents and Overall Process
To provide a tangible comparison, let's analyze the estimated costs of the key reagents for both a linear synthesis of 1-ethyl-2-pyridone and the reagents for a representative amide bond formation step, which is a common subsequent transformation.
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram/Mole |
| Linear Synthesis of 1-ethyl-2-pyridone | ||||
| 2(1H)-Pyridinone, 1-ethyl- | Sigma-Aldrich | $121.00 | 50 mg | $2420.00/g |
| 2-Hydroxypyridine | Fisher Scientific | $93.73 | 25 g | $3.75/g |
| Ethyl Iodide | Sihauli Chemicals | ~$41.40 (converted) | 1 kg | ~$0.04/g |
| Alternative: Amide Coupling Reagents | ||||
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | $34.20 | 100 g | $0.34/g |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Astral Scientific | $147.00 | Not Specified | Varies |
| 1-Hydroxybenzotriazole (HOBt) | APExBIO | $60.00 | 100 g | $0.60/g |
| Alternative Solvent | ||||
| N-Ethyl-2-pyrrolidone (NEP) | Chem-Impex | $63.90 | 1 kg | ~$0.06/g |
Note: Prices are approximate and subject to change based on supplier and purity.
The stark difference in the cost of purchasing 1-ethyl-2-pyridone versus synthesizing it from its precursors is immediately apparent. The high cost of the pre-made reagent makes its use in large-scale synthesis economically challenging. While the starting materials for its synthesis are relatively inexpensive, the associated costs of solvents, bases, energy for heating, and purification must be factored in.
Performance and Experimental Comparison
Let's consider the synthesis of a hypothetical N-aryl-2-pyridone-3-carboxamide, a key intermediate for CB2R agonists.
Scenario A: Linear Approach (Conceptual)
This approach would involve the initial N-ethylation of a pre-existing pyridone carboxylic acid, followed by amide bond formation.
Scenario B: Multicomponent Reaction (MCR) Approach
A more convergent approach, as demonstrated in the synthesis of similar structures, involves the one-pot reaction of an amine, an aldehyde, and an active methylene compound to form the substituted pyridone ring directly.[3][7]
Experimental Protocols
Protocol 1: Representative Amide Bond Formation using EDC/HOBt (Alternative to pre-functionalized pyridone)
This protocol outlines a standard method for forming the amide bond, which would be a key step in either synthetic strategy.
-
To a solution of the carboxylic acid (e.g., a pyridone-3-carboxylic acid) (1.0 eq) in anhydrous DMF (0.1 M) at 0°C, add EDC-HCl (1.2 eq), HOBt (1.1 eq), and the desired amine (1.0 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Yields for such reactions are typically in the range of 70-95%, with reaction times of 12-24 hours. [8]
Visualization of Synthetic Strategies
Caption: Comparison of a linear synthesis pathway versus a multicomponent reaction (MCR) for the synthesis of a substituted pyridone.
Benefit Analysis: Beyond the Cost of Reagents
| Parameter | Linear Synthesis (featuring 1-ethyl-2-pyridone) | Multicomponent Reaction (MCR) |
| Yield | Generally lower overall yield due to multiple steps and purification losses. | Often higher yields as the product is formed in a single step. |
| Reaction Time | Longer overall synthesis time due to sequential steps. | Significantly shorter reaction times. |
| Atom Economy | Lower, as protecting groups and activating agents are often used and discarded. | Higher, as most atoms from the starting materials are incorporated into the final product. |
| Purification | Multiple chromatographic purifications are often necessary, increasing solvent waste and time. | Typically a single purification step is required. |
| Process Simplicity | More complex with multiple reaction setups and workups. | Simpler, with fewer operational steps. |
| Environmental Impact | Higher due to more steps, increased solvent usage, and waste generation. | Lower environmental footprint. |
The Role of 1-ethyl-2-pyridone as a Solvent or Catalyst
While the primary focus of this analysis is on the construction of the 1-ethyl-2-pyridone scaffold, it is worth noting that N-alkyl-2-pyridones can, in some contexts, act as catalysts or specialized solvents. For instance, 2-pyridone itself is known to catalyze various proton-dependent reactions. However, there is limited evidence to suggest that 1-ethyl-2-pyridone is a superior or cost-effective alternative to standard solvents like DMF or NMP, or to established coupling agents for amide bond formation. Its structural analog, N-ethyl-2-pyrrolidone (NEP), is a commercially available solvent with a much lower cost.[9]
Safety and Hazard Considerations
A comprehensive cost-benefit analysis must include a thorough evaluation of the hazards associated with the reagents used.
-
Carbodiimide Coupling Reagents:
-
HOBt: While an effective additive for reducing racemization, anhydrous HOBt is explosive, and its use is increasingly being replaced by safer alternatives like OxymaPure.[14]
Caption: Hazard profiles of reagents used in different synthetic strategies.
Conclusion and Recommendations
For researchers and drug development professionals, the synthesis of N-alkylated 2-pyridone scaffolds presents a clear case where modern synthetic methodologies outperform traditional linear approaches.
Key Takeaways:
-
Avoid purchasing pre-made 1-ethyl-2-pyridone for large-scale synthesis. The cost is prohibitively high.
-
Favor multicomponent reactions (MCRs) over linear synthesis. MCRs offer significant advantages in terms of yield, reaction time, atom economy, and reduced environmental impact.
-
For necessary amide bond formations, choose safer and more efficient coupling agents. EDC in combination with a safer HOBt alternative like OxymaPure is generally preferable to DCC.[13]
-
Consider the total cost of a synthetic route, not just the price of individual reagents. Factor in the costs of solvents, energy, purification, and waste disposal.
By embracing more convergent and greener synthetic strategies, researchers can not only reduce the cost and environmental impact of their work but also accelerate the drug discovery and development process.
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Sihauli Chemicals. (n.d.). Ethyl Iodide. Retrieved from [Link]
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Carl ROTH. (n.d.). N,N'-Dicyclohexylcarbodiimide (DCC), 100 g. Retrieved from [Link]
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A Researcher's Guide to Spectroscopic Differentiation of 1-Ethyl-2(1H)-Pyridinone and Its Isomers
Introduction: The Challenge of Isomeric Purity in Drug Development
In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Pyridinone scaffolds are prevalent in medicinal chemistry, valued for their diverse biological activities. However, synthetic routes can often yield a mixture of isomers, each potentially possessing unique pharmacological and toxicological profiles. The differentiation of these closely related molecules is a non-trivial analytical challenge.
This guide provides an in-depth spectroscopic comparison of 1-ethyl-2(1H)-pyridinone and its key constitutional isomers. We will explore how fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—can be leveraged to unambiguously distinguish these compounds. Our focus will be on the causality behind the spectral differences, providing researchers with the foundational knowledge to interpret their own experimental data with confidence.
The Isomers: A Structural Overview
The compounds under investigation all share the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol .[1][2][3] The key structural differences lie in the placement of the ethyl group and the nature of the pyridinone core, leading to significant variations in their electronic and vibrational properties.
-
1-Ethyl-2(1H)-pyridinone (N-Ethyl-2-pyridone): The ethyl group is attached to the nitrogen atom of the 2-pyridone ring.
-
Ring-Substituted Ethyl-2(1H)-pyridinones: The ethyl group is attached to a carbon atom on the pyridone ring (e.g., 5-ethyl-2(1H)-pyridinone, 6-ethyl-2(1H)-pyridinone).
-
2-Ethoxypyridine: An isomer featuring an ethoxy group attached to the pyridine ring, which is aromatic, unlike the pyridinone ring.
-
Ethylpyridines: Isomers where the core is an aromatic pyridine ring with an ethyl substituent (e.g., 4-ethylpyridine).
Spectroscopic Methodologies: A Self-Validating Workflow
The reliability of any spectroscopic analysis hinges on the quality of the data acquisition. The following protocols represent a standardized, self-validating approach to sample analysis.
Experimental Workflow Diagram
Caption: Standard workflow for spectroscopic analysis of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[4]
Protocol:
-
Prepare a ~5-10 mg/mL solution of the analyte in a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 1024 scans.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The presence, absence, and frequency of specific absorption bands provide a molecular fingerprint, particularly for functional groups.[5]
Protocol:
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates to create a thin film.
-
For solid samples, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.
-
Place the sample in the spectrometer.
-
Acquire the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.
-
Perform a background scan using the empty sample holder or pure KBr pellet, which is automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is highly dependent on the extent of conjugation.[6]
Protocol:
-
Prepare a dilute solution (~0.01 mg/mL) of the analyte in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Acquire the spectrum over a range of 200-400 nm.
-
Record the wavelength of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS)
MS provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering clues to the molecule's structure.[7]
Protocol:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
-
Use a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI).
-
Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight (123.15 Da).
-
Analyze the molecular ion peak ([M+H]⁺ for ESI or M⁺• for EI) and the fragmentation pattern.
Comparative Spectroscopic Analysis
The true power of these techniques is revealed when the spectra of the isomers are compared directly. The subtle differences in structure manifest as distinct and measurable spectral features.
NMR Spectroscopy: The Definitive Tool
NMR provides the most definitive evidence for isomer identification. The chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the electronic environment of the nuclei.
Key Differentiating Features:
-
¹H NMR:
-
1-Ethyl-2(1H)-pyridinone: Will show a characteristic quartet for the N-CH₂ protons (~3.9-4.1 ppm) and a triplet for the CH₃ protons (~1.3-1.4 ppm). The protons on the pyridinone ring will appear in the aromatic/vinylic region.
-
Ring-Substituted Isomers: The ethyl group's signals will be in the aliphatic region, but the ring protons' splitting patterns and chemical shifts will change dramatically depending on the substitution pattern. For example, in 5-ethyl-2-pyridinone, the ethyl group protons will show typical quartet and triplet signals, but the remaining three ring protons will have unique shifts and couplings.[8]
-
2-Ethoxypyridine: The O-CH₂ protons will be significantly downfield (~4.3-4.4 ppm) compared to the N-CH₂ protons of 1-ethyl-2-pyridinone due to the higher electronegativity of oxygen. The ring protons will exhibit shifts characteristic of an aromatic pyridine ring.[9]
-
-
¹³C NMR:
-
Carbonyl Signal: The pyridinone isomers will all show a characteristic C=O signal in the downfield region of the spectrum (~160-165 ppm).[8] 2-Ethoxypyridine and the ethylpyridines will lack this signal entirely, providing an immediate point of differentiation.
-
Aliphatic Carbons: The chemical shifts of the ethyl group's carbons (CH₂ and CH₃) will vary. The O-CH₂ carbon in 2-ethoxypyridine will be further downfield (~61-63 ppm) than the N-CH₂ carbon in 1-ethyl-2-pyridinone.[9]
-
Ring Carbons: The number of signals and their chemical shifts for the ring carbons will differ for each isomer, reflecting the change in symmetry and substituent effects.
-
Table 1: Representative ¹H and ¹³C NMR Data (δ in ppm)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
|---|---|---|
| 1-Ethyl-2(1H)-pyridinone | ~4.0 (q, N-CH₂), ~1.3 (t, CH₃) | ~162 (C=O), ~42 (N-CH₂), ~14 (CH₃) |
| 5-Ethyl-2(1H)-pyridinone | ~2.5 (q, Ar-CH₂), ~1.2 (t, CH₃) | ~165 (C=O), ~25 (Ar-CH₂), ~15 (CH₃)[8] |
| 2-Ethoxypyridine | ~4.3 (q, O-CH₂), ~1.4 (t, CH₃) | ~164 (C-O), ~61 (O-CH₂), ~15 (CH₃)[9] |
IR Spectroscopy: The Functional Group Fingerprint
IR spectroscopy excels at identifying key functional groups. The most prominent differentiating feature is the carbonyl (C=O) stretch.
-
Pyridinone Isomers: All pyridinone-containing isomers will exhibit a strong, sharp absorption band corresponding to the C=O stretch, typically in the range of 1630-1670 cm⁻¹ .[10]
-
2-Ethoxypyridine & Ethylpyridines: These aromatic isomers lack a carbonyl group and will therefore be missing this strong absorption. Instead, their spectra will be dominated by C=C and C=N stretching vibrations of the aromatic ring (~1400-1610 cm⁻¹) and a characteristic C-O-C stretch for 2-ethoxypyridine (~1250-1300 cm⁻¹).[11][12][13]
Table 2: Key Differentiating IR Absorption Bands (cm⁻¹)
| Compound Family | C=O Stretch | C=C, C=N Aromatic Stretch | C-O-C Ether Stretch |
|---|---|---|---|
| Pyridinones | ~1650 (Strong) | Present | Absent |
| 2-Ethoxypyridine | Absent | Present | ~1270 (Strong) |
| Ethylpyridines | Absent | Present | Absent |
UV-Vis Spectroscopy: Probing Conjugation
The λₘₐₓ in a UV-Vis spectrum is sensitive to the extent and nature of the π-electron system.
-
2(1H)-Pyridinone System: The conjugated, non-aromatic diene-one system of pyridinones typically results in a λₘₐₓ around 300-310 nm .[10]
-
Pyridine System: The aromatic pyridine ring in 2-ethoxypyridine and the ethylpyridines leads to different electronic transitions. These compounds generally show a primary absorption band at a shorter wavelength, often around 260-270 nm .[11] This significant shift of ~40 nm is a reliable indicator of the underlying core structure.
Mass Spectrometry: Confirmation and Fragmentation
While all isomers have the same nominal molecular mass, high-resolution MS can confirm the elemental formula (C₇H₉NO). The primary differentiation comes from the fragmentation patterns under EI conditions.
-
1-Ethyl-2(1H)-pyridinone: A likely fragmentation pathway involves the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a prominent peak at m/z 95, corresponding to the 2-pyridone radical cation.
-
2-Ethoxypyridine: The primary fragmentation is the loss of an ethyl radical (•C₂H₅, 29 Da) to give a fragment at m/z 94, or the loss of ethylene (28 Da) to give a fragment at m/z 95.[14]
-
Ring-Substituted Ethylpyridines (e.g., 4-Ethylpyridine): The most characteristic fragmentation is benzylic cleavage, with the loss of a methyl radical (•CH₃, 15 Da) to form a stable pyridyl-tropylium type ion at m/z 108. This is a hallmark of ethyl-substituted aromatic rings.[12]
Conclusion
The differentiation of 1-ethyl-2(1H)-pyridinone from its isomers is a critical analytical task that can be accomplished with high confidence through a multi-technique spectroscopic approach. While MS and UV-Vis provide strong evidence for the core molecular structure (pyridone vs. pyridine), and IR confirms the presence or absence of the key carbonyl functional group, it is NMR spectroscopy that offers the most definitive and unambiguous structural elucidation . The precise chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra serve as a unique fingerprint for each isomer, allowing for their unequivocal identification. By understanding the causal links between molecular structure and spectral output, researchers can confidently navigate the complexities of isomeric analysis in drug development and beyond.
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Yoo, E. J., & Lippard, S. J. (2007). Synthesis, characterization, and preliminary oxygenation studies of benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes. PubMed. Retrieved from [Link]
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NIST. Pyridine, 2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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Pande, G. B., & Kendre, K. L. (2023). Synthesis and characterization of substituted pyridones using isatoic anhydride. JETIR, 10(4). Retrieved from [Link]
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Abdel-Aziz, H. A., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 13(1), 1-18. Retrieved from [Link]
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A Comparative Guide to the Definitive Structural Confirmation of Synthesized 1-ethyl-2(1H)-pyridinone
Introduction: The Imperative of Unambiguous Structural Verification
In the fields of medicinal chemistry and materials science, the adage "structure dictates function" is a foundational principle. The precise three-dimensional arrangement of atoms within a molecule governs its biological activity, physical properties, and potential for therapeutic application. For novel synthesized compounds, particularly those within established pharmacophores like the 2-pyridinone core, rigorous and unequivocal structural confirmation is not merely a procedural step but a cornerstone of scientific integrity and developmental success.[1] 1-ethyl-2(1H)-pyridinone, a representative N-substituted pyridinone, serves as an ideal case study for exploring the gold standard of structural elucidation.
This guide provides an in-depth comparison of analytical techniques for confirming the structure of synthesized 1-ethyl-2(1H)-pyridinone. We will focus on the definitive power of Single-Crystal X-ray Diffraction (SCXRD) and contrast its capabilities with essential, complementary spectroscopic methods. Our objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices, ensuring a robust and self-validating approach to chemical characterization.
Synthesis Pathway: Accessing the 1-ethyl-2(1H)-pyridinone Scaffold
Before structural confirmation, the target molecule must be synthesized. The 2-pyridinone scaffold can be constructed through various methods, such as the cyclization of enamines or the remodeling of other heterocyclic skeletons.[2][3] A common and reliable approach for N-alkylation involves the direct reaction of 2-hydroxypyridine (the tautomeric form of 2-pyridinone) with an alkylating agent.
A plausible synthesis for 1-ethyl-2(1H)-pyridinone is the N-alkylation of 2-hydroxypyridine with ethyl iodide in the presence of a suitable base, such as potassium carbonate, to facilitate the deprotonation of the pyridine nitrogen.
Note: This is a representative synthesis. Researchers should always consult detailed, peer-reviewed procedures and safety data sheets before undertaking any chemical synthesis.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD stands alone as the most powerful technique for determining the absolute three-dimensional structure of a crystalline small molecule.[4] It provides unambiguous, atomic-resolution data on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding molecular conformation and intermolecular interactions in the solid state.[5]
Causality Behind the Choice: Why SCXRD is Definitive
Spectroscopic methods infer structure from indirect properties (e.g., magnetic environments of nuclei, vibrational frequencies). In contrast, SCXRD directly maps the electron density within a crystal, allowing for the precise placement of each atom. This is the only technique that can definitively resolve stereochemistry, identify polymorphs, and detail non-covalent interactions that stabilize the crystal lattice.[6]
Experimental Protocol: From Powder to Solved Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where the initial phase—crystal growth—is often the most challenging bottleneck.[4]
Step 1: Achieving Diffraction-Quality Crystals
The prerequisite for any SCXRD experiment is a single, high-quality crystal, typically with dimensions greater than 0.1 mm and free of significant internal defects.[6] For small organic molecules like 1-ethyl-2(1H)-pyridinone, several methods can be employed.
-
Core Principle: The fundamental principle is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous solid.[7]
-
Solvent Selection: The choice of solvent is critical. An ideal solvent is one in which the compound is moderately soluble.[7] Highly soluble compounds tend to precipitate too quickly, yielding small or poor-quality crystals. A systematic approach involves screening a range of solvents with varying polarities.[8]
-
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove any particulate matter, and left in a loosely covered vial. The solvent evaporates slowly over days or weeks, gradually increasing the concentration and inducing crystallization.[7]
-
Slow Cooling: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool very slowly and without disturbance. As the temperature decreases, solubility drops, leading to crystal formation.[8]
-
Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a "good" solvent. This solution is placed in a small, open vial, which is then sealed inside a larger chamber containing a volatile "anti-solvent" in which the compound is insoluble but the "good" solvent is miscible. Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[8]
-
Step 2: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is rotated, and thousands of diffraction patterns are collected from different orientations. The intensities and positions of the diffracted X-ray beams are recorded.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and symmetry of the crystal. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. From this map, an atomic model of the molecule is built. This model is then refined against the experimental data to optimize the fit, resulting in a final, highly accurate molecular structure.
Caption: Experimental workflow for Single-Crystal X-ray Crystallography.
Orthogonal & Complementary Characterization Techniques
While SCXRD provides the ultimate structural proof, it is resource-intensive. For routine checks and initial confirmation, a suite of spectroscopic and spectrometric techniques is indispensable. These methods provide orthogonal data points that, when combined, build a highly confident structural hypothesis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-ethyl-2(1H)-pyridinone (C₇H₉NO), we expect:
-
A triplet for the methyl (-CH₃) protons.
-
A quartet for the methylene (-CH₂-) protons.
-
Four distinct signals in the aromatic/vinylic region for the four protons on the pyridinone ring.
-
-
¹³C NMR: Indicates the number of chemically non-equivalent carbon atoms. For 1-ethyl-2(1H)-pyridinone, we expect to see 7 distinct signals, including one for the carbonyl carbon (C=O) at a characteristic downfield shift.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. A COSY spectrum would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group. HSQC and HMBC experiments would definitively link the protons to their directly attached carbons and to carbons 2-3 bonds away, respectively, confirming the overall molecular framework.
B. Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to predict the molecular formula.
-
For 1-ethyl-2(1H)-pyridinone (C₇H₉NO), the expected monoisotopic mass is 123.0684 g/mol .[9] Observing this mass with high accuracy via HRMS provides strong evidence for the correct elemental composition.[10]
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is a rapid and simple method for identifying the presence or absence of key functional groups.
-
Key Expected Absorptions:
-
~1650-1680 cm⁻¹: A strong absorption band characteristic of the C=O (amide) stretching vibration in the 2-pyridinone ring.[5]
-
~2850-3000 cm⁻¹: Absorptions corresponding to the C-H stretching of the ethyl group and the aromatic ring.
-
Absence of N-H Stretch: Critically, the absence of a broad absorption band around 3200-3400 cm⁻¹ confirms that the nitrogen atom has been successfully alkylated and is not the N-H of the parent 2-pyridone.
-
Caption: Logical workflow for comprehensive molecular structure confirmation.
Comparative Analysis Summary
The choice of analytical technique depends on the specific question being asked, the resources available, and the stage of the research. The table below provides a direct comparison.
| Technique | Information Provided | Sample Requirements | Throughput | Definitive Nature |
| SCXRD | Absolute 3D structure, stereochemistry, bond lengths/angles, packing | Single, high-quality crystal (0.1-0.5 mm) | Low (days to weeks) | Unambiguous (Gold Standard) |
| NMR | Connectivity, electronic environment, solution conformation | ~5-10 mg, soluble, pure | High (minutes to hours) | High (for connectivity) |
| HRMS | Molecular formula (elemental composition) | <1 mg, soluble/volatile | Very High (minutes) | High (for formula) |
| FT-IR | Presence/absence of functional groups | <1 mg, solid or liquid | Very High (minutes) | Low (confirmatory) |
Conclusion
The structural confirmation of a synthesized molecule like 1-ethyl-2(1H)-pyridinone is a process of accumulating corroborating evidence. While NMR, MS, and FT-IR spectroscopy provide a powerful and often sufficient combination of data to establish a highly confident structural assignment for routine purposes, they remain indirect methods. For absolute, unambiguous proof, particularly for patent filings, publications of novel scaffolds, or when investigating solid-state properties, Single-Crystal X-ray Crystallography is the indispensable gold standard. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers to make informed decisions, ensuring the scientific rigor and validity of their work.
References
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Title: Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones Source: Journal of Chemical Sciences URL: [Link]
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Title: X-ray Crystallography Source: Creative BioMart URL: [Link]
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Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester, Department of Chemistry URL: [Link]
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Title: 2(1H)-Pyridinone, 1-ethyl- Source: NIST Chemistry WebBook URL: [Link]
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Title: 2-Pyridone Source: Wikipedia URL: [Link]
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Title: Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: How to grow crystals for X-ray crystallography Source: IUCr Journals URL: [Link]
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Title: Absolute Configuration of Small Molecules by Co‐Crystallization Source: PMC - NIH URL: [Link]
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Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: PMC - PubMed Central URL: [Link]
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Title: Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons Source: PMC - PubMed Central URL: [Link]
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Safety Operating Guide
Navigating the Disposal of 2(1H)-Pyridinone, 1-ethyl-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 2(1H)-Pyridinone, 1-ethyl-, a compound frequently utilized in medicinal chemistry and drug discovery.[1][2] By adhering to these protocols, you can ensure a safe laboratory environment and maintain compliance with regulatory standards.
The information presented here is synthesized from established best practices for laboratory chemical safety and data from analogous pyridinone compounds, due to the absence of a specific, publicly available Safety Data Sheet (SDS) for 1-ethyl-2(1H)-pyridinone. The structural similarities to compounds like 1-methyl-2-pyridone allow for a scientifically grounded approach to its handling and disposal.[3][4]
Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense
Based on data for similar pyridinone derivatives, 2(1H)-Pyridinone, 1-ethyl- should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and aerosols that can cause serious eye irritation.[3][4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can lead to irritation.[5][6][7] It is crucial to consult the glove manufacturer's specifications for compatibility.[5] |
| Body Protection | A lab coat or other protective clothing. | To prevent contamination of personal clothing and minimize skin exposure.[6][7][8] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | To avoid inhalation, which can cause respiratory tract irritation.[3][4][6] Work should ideally be conducted in a chemical fume hood to minimize this risk.[6][8] |
General Handling Precautions:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]
-
Refrain from eating, drinking, or smoking in laboratory areas where this chemical is handled.[6][7]
-
Wash hands thoroughly with soap and water after handling the compound.[6][7]
Spill and Leak Management: A Swift and Methodical Response
In the event of a spill, a prompt and organized response is critical to mitigate exposure and prevent environmental contamination.
Spill Containment and Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, if this can be done safely.[6]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.[4][9]
-
Collect and Package: Place the absorbed or collected material into a designated, compatible, and clearly labeled waste container.[6][9]
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent or detergent and water.[6]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated clothing and absorbent, must be placed in a sealed, labeled container for disposal as hazardous waste.[6]
The Disposal Workflow: A Step-by-Step Guide
The disposal of 2(1H)-Pyridinone, 1-ethyl- must be managed as a hazardous waste stream. Adherence to institutional and regulatory guidelines is paramount.[10][11]
Step 1: Waste Collection
Collect waste 2(1H)-Pyridinone, 1-ethyl- and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.[6][12] The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or evaporation.[13]
Step 2: Labeling
Proper labeling is a critical component of safe waste management.[7][10] The label on your hazardous waste container must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "2(1H)-Pyridinone, 1-ethyl-". Avoid abbreviations or chemical formulas.
-
The specific hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").[7]
-
The date when the first waste was added to the container.[10]
-
The name of the principal investigator and the laboratory location.[13]
Step 3: Storage
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] This area must be at or near the point of generation and under the control of the laboratory personnel.[12] The container must be kept closed at all times, except when adding waste.[13] Ensure that incompatible chemicals are not stored together.[7][9]
Step 4: Arranging for Disposal
Do not dispose of 2(1H)-Pyridinone, 1-ethyl- down the drain or in the regular trash.[14] This compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][8] Follow your institution's specific procedures for requesting a hazardous waste pickup.[12][14]
Below is a decision-making workflow for the proper disposal of 2(1H)-Pyridinone, 1-ethyl-.
Caption: Disposal Workflow for 2(1H)-Pyridinone, 1-ethyl-
Regulatory Compliance and Best Practices
Disposal of hazardous waste is regulated by federal, state, and local agencies.[10] It is the responsibility of the Principal Investigator and all laboratory personnel to be familiar with and adhere to these regulations.[15] This includes maintaining accurate records of waste generation and disposal. Regular training on chemical safety and hazardous waste management is essential for all laboratory staff.[8][14]
By implementing these procedures, you contribute to a culture of safety and responsibility within your research environment, ensuring the protection of yourself, your colleagues, and the broader community.
References
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Navigating the Safe Handling of 2(1H)-Pyridinone, 1-ethyl-: A Practical Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
Pyridinone derivatives, as a class, can present a range of health hazards. Based on data from related compounds such as 2-Hydroxypyridine and other N-substituted pyridones, researchers should assume that 2(1H)-Pyridinone, 1-ethyl- may be harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It may also cause skin and serious eye irritation.[1][3] Therefore, a thorough risk assessment is the critical first step before any handling of this compound.
Assumed Hazard Classifications:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 3 or 4 | Toxic or harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 or 4 | Toxic or harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 3 or 4 | Toxic or harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3] |
It is imperative to treat all chemicals of unknown toxicity as highly toxic.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 2(1H)-Pyridinone, 1-ethyl-. The following table outlines the minimum required PPE, with the rationale for each selection.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5] | Protects against splashes and vapors that can cause serious eye irritation.[5] |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may be used for short-duration tasks, but should be changed frequently and immediately upon any sign of degradation or contamination.[6][7] Always inspect gloves for damage before use. | Provides a barrier against skin contact. Pyridine and its derivatives can be absorbed through the skin.[2][6] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[5] Long pants and closed-toe shoes must be worn at all times.[4][8] | Prevents incidental skin contact and protects personal clothing from contamination.[8] |
| Respiratory Protection | All handling of 2(1H)-Pyridinone, 1-ethyl- should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[6][9] | Pyridine derivatives can be volatile and cause respiratory tract irritation.[6][10] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, procedural workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Caption: A logical workflow for the safe handling of 2(1H)-Pyridinone, 1-ethyl-.
Detailed Procedural Steps:
-
Preparation:
-
Thoroughly review this guide and any available safety information for structurally similar compounds.
-
Don all required PPE as outlined in the table above. Ensure a proper fit.
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood before introducing 2(1H)-Pyridinone, 1-ethyl-.
-
-
Handling:
-
Conduct all manipulations of the compound exclusively within the fume hood.[6][9]
-
Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.[11]
-
Ensure the container is tightly sealed when not in immediate use to prevent the release of vapors.[6]
-
If the compound is a solid, handle it carefully to avoid creating dust. If it is a liquid, pour slowly to prevent splashing.
-
-
Cleanup and Decontamination:
-
After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wipe down the work area within the fume hood with an appropriate solvent and then soap and water.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5]
-
Spills: For small spills within a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[12] Transfer the absorbed material to a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle.
Caption: A decision-making flowchart for the proper disposal of waste.
-
Waste Segregation: Do not mix waste containing 2(1H)-Pyridinone, 1-ethyl- with other waste streams. Keep it separate.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[8][9]
-
Disposal Route: All waste, including empty containers, must be disposed of as hazardous waste through your institution's environmental health and safety office or a licensed waste disposal company.[1][5] Do not pour any amount down the drain or discard it in regular trash.[4]
By integrating these safety protocols into your daily laboratory practices, you can effectively mitigate the risks associated with handling 2(1H)-Pyridinone, 1-ethyl-, fostering a safer research environment for yourself and your colleagues.
References
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
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University of California, Riverside. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyridone, 99+%. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
